Diadenosine pentaphosphate pentasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29N10Na5O22P5 |
|---|---|
Molecular Weight |
1031.3 g/mol |
InChI |
InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
InChI Key |
AFXGMNIKDBLMOB-CSMIRWGRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Diadenosine Pentaphosphate Pentasodium: A Technical Guide for Researchers
An In-depth Examination of a Key Endogenous Signaling Molecule and Potent Enzyme Inhibitor
Diadenosine pentaphosphate pentasodium (Ap5A), an endogenous purine (B94841) dinucleotide, has garnered significant attention within the scientific community for its multifaceted roles in cellular signaling and as a highly specific inhibitor of adenylate kinase. This technical guide provides a comprehensive overview of Ap5A's biochemical properties, its intricate involvement in key signaling pathways, and detailed experimental protocols for its application in research and drug development.
Core Properties and Biochemical Profile
Diadenosine pentaphosphate is a member of the diadenosine polyphosphate family (ApnA), which consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1][2] It is found in the secretory vesicles of platelets and chromaffin cells.[2] The pentasodium salt form is commonly used in research settings.
| Property | Value | Reference |
| Synonyms | P1,P5-Di(adenosine-5') pentaphosphate pentasodium salt; A(5′)P5(5′)A | [1] |
| CAS Number | 4097-04-5 | [1] |
| Molecular Formula | C20H29N10O22P5·5Na | [1] |
| Molecular Weight | 1026.28 g/mol | [1] |
| Primary Function | Adenylate Kinase (AK) Inhibitor | [2][3] |
| Storage Temperature | -20°C | [1] |
Key Biological Roles and Signaling Pathways
Ap5A functions as a signaling molecule in various physiological contexts, particularly in the cardiovascular and nervous systems. Its actions are primarily mediated through its interaction with specific receptors and its potent inhibition of adenylate kinase.
Adenylate Kinase Inhibition
Ap5A is a highly potent and specific competitive inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reaction 2 ADP ⇌ ATP + AMP.[3] By inhibiting AK, Ap5A prevents the interconversion of adenine (B156593) nucleotides, making it an invaluable tool for studying ATP- and ADP-dependent enzymes without the confounding activity of AK.[3] The inhibition is competitive with respect to both ATP and AMP.
References
- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A): Structure, Function, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Diadenosine pentaphosphate (Ap5A), detailing its molecular structure, diverse biological functions, and key experimental methodologies for its study.
Molecular Structure and Physicochemical Properties
Diadenosine pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, which are endogenous signaling molecules. Structurally, it consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups attached at the 5' position of the ribose sugars, forming a "tail-to-tail" dimer structure.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₉N₁₀O₂₂P₅ (free acid) | |
| Molecular Weight | 916.37 g/mol (free acid) | |
| 1026.28 g/mol (pentasodium salt) | ||
| 934.20 g/mol (trilithium salt) | ||
| Synonyms | P¹,P⁵-Di(adenosine-5′) pentaphosphate, A(5′)P5(5′)A | |
| CAS Number | 41708-91-2 (free acid) | |
| 4097-04-5 (pentasodium salt) | ||
| 75522-97-3 (trilithium salt) | ||
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Biological Function and Significance
Ap5A plays a crucial role in cellular energetics and signaling, primarily through its potent and specific inhibition of adenylate kinase (AK). It is also involved in purinergic signaling and modulates the activity of other key proteins.
Inhibition of Adenylate Kinase
Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] By inhibiting AK, Ap5A disrupts this equilibrium, impacting cellular energy charge and downstream signaling pathways like the AMP-activated protein kinase (AMPK) pathway.[1] Ap5A acts as a bisubstrate analog, mimicking the binding of two ADP molecules to the enzyme's active site.[1]
Table of Ap5A Inhibitory Constants (Ki) for Adenylate Kinase
| Enzyme Source/Isoform | Ki Value | Inhibition Type | Reference |
| Rabbit Muscle Adenylate Kinase | ~2.5 nM | Competitive | [1] |
| Human Hemolysate Adenylate Kinase | Effective at ≥ 2 µM | Not specified | [1][2] |
| Bullfrog Skeletal Muscle FSR | Requires ≥ 50 µM for complete inhibition | Competitive | [1][3] |
| Leishmania donovani AK2 | 190 nM (vs. ATP), 160 nM (vs. AMP) | Competitive | [4] |
| Pig Muscle Adenylate Kinase | Potent inhibitor | Not specified | [5] |
Physiological Concentrations
Ap5A is found in various tissues and its concentration can change in response to physiological stress.
| Tissue/Cell Type | Concentration | Condition | Reference |
| Bovine Adrenal Medulla | 0.1 ± 0.05 µmol/g tissue | Normal | [6] |
| Chromaffin Granules | 32 nmol/mg protein (~6 mM intragranularly) | Normal | [6] |
| Myocardium | Abundant amounts | Normal | [7] |
| Myocardium | 10-fold decrease | Ischemia | [7] |
| Myxococcus xanthus | Several-fold increase during development | Starvation | [8] |
Role in Purinergic Signaling
Ap5A interacts with purinergic receptors, specifically P2X and P2Y subtypes, although its role is complex and can be species- and tissue-dependent. It can act as both an agonist and an antagonist at these receptors, influencing processes like vasoconstriction and neurotransmission.[9]
Modulation of Ryanodine (B192298) Receptors
Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), which are crucial for calcium release from the sarcoplasmic reticulum during excitation-contraction coupling. This suggests a role for Ap5A in regulating cardiac function, particularly under conditions of cellular stress.
Experimental Protocols
Determination of Ap5A Ki for Adenylate Kinase (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH.
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) solution (e.g., 10 units/mL each).
-
Adenylate Kinase (AK) solution.
-
Substrate: Adenosine diphosphate (B83284) (ADP) solutions of varying concentrations.
-
Inhibitor: Diadenosine pentaphosphate (Ap5A) solutions of varying concentrations.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, coupling enzymes, and a fixed concentration of Ap5A.
-
Add varying concentrations of the substrate, ADP.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the Adenylate Kinase solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP production by AK.
-
Repeat the experiment with several different fixed concentrations of Ap5A.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance curves.
-
Analyze the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) or non-linear regression to a competitive inhibition model to determine the Ki value.[1]
Planar Lipid Bilayer Recording of Ryanodine Receptor Activity
This method allows for the study of single ryanodine receptor channel activity and its modulation by Ap5A.[10][11][12]
Materials:
-
Planar lipid bilayer setup with two chambers (cis and trans) separated by a partition with a small aperture.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) in an organic solvent (e.g., n-decane).
-
Sarcoplasmic reticulum (SR) vesicles containing ryanodine receptors.
-
Buffer solutions for cis (cytosolic) and trans (luminal) chambers (e.g., containing HEPES, KCl, and CaCl₂).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier and data acquisition system.
-
Ap5A solution.
Procedure:
-
Form a planar lipid bilayer by painting the phospholipid solution across the aperture separating the two chambers.
-
Fuse SR vesicles to the cis side of the bilayer. Successful fusion will result in the incorporation of ryanodine receptor channels into the membrane.
-
Establish a voltage clamp across the bilayer using the electrodes and amplifier.
-
Record single-channel currents under baseline conditions (e.g., in the presence of a specific Ca²⁺ concentration in the cis chamber).
-
Perfuse the cis chamber with a solution containing a known concentration of Ap5A.
-
Record the changes in channel activity (e.g., open probability, mean open time) in the presence of Ap5A.
-
Analyze the single-channel data to determine the effect of Ap5A on the gating properties of the ryanodine receptor.
Mandatory Visualizations
Caption: Workflow for determining the Ki of Ap5A for adenylate kinase.
Caption: Overview of key signaling pathways modulated by Ap5A.
Metabolism and Degradation
Ap5A is metabolized in the extracellular space by ectonucleotidases, which are cell-surface enzymes that hydrolyze nucleotides. This degradation is a crucial mechanism for terminating its signaling activity. The breakdown of Ap5A can produce other signaling molecules, such as ATP, ADP, and adenosine, which can then act on their respective receptors.
Conclusion and Future Directions
Diadenosine pentaphosphate is a multifaceted signaling molecule with a well-established role as a potent inhibitor of adenylate kinase and emerging functions in purinergic signaling and the modulation of ion channels. Its dynamic regulation and diverse biological effects make it a molecule of significant interest in physiology and pharmacology. For researchers and drug development professionals, Ap5A serves as an invaluable tool for dissecting cellular energy metabolism and signaling pathways. Future research will likely focus on further elucidating the specific roles of Ap5A in various physiological and pathological conditions, and exploring the therapeutic potential of targeting its synthesis, degradation, or downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High concentrations of intracellular Ap4A and/or Ap5A in developing Myxococcus xanthus cells inhibit sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Endogenous Enigma: A Technical Guide to Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, has emerged from relative obscurity to be recognized as a critical endogenous signaling molecule. Initially characterized as a potent inhibitor of adenylate kinase, its physiological and pathophysiological roles are now understood to be far more complex, encompassing the regulation of ion channels, neurotransmission, and cellular stress responses. This technical guide provides a comprehensive overview of the core aspects of endogenous Ap5A, including its synthesis, metabolism, and diverse biological functions. We present a consolidation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a valuable resource for researchers and drug development professionals investigating this multifaceted molecule.
Introduction
Diadenosine 5',5'''-P¹,P⁵-pentaphosphate (Ap5A) is a dinucleotide in which two adenosine (B11128) moieties are linked by a chain of five phosphate (B84403) groups. Long considered primarily a tool for inhibiting adenylate kinase (AK) in biochemical assays, a growing body of evidence has established its presence and dynamic regulation within various tissues, pointing to its role as an intracellular and extracellular signaling molecule.[1] Ap5A concentrations are particularly notable in neuronal and cardiac tissues, where it modulates critical physiological processes. This guide delves into the endogenous functions of Ap5A, providing the technical details necessary for its further investigation.
Synthesis and Metabolism
The intracellular concentration of Ap5A is tightly regulated by a balance between its synthesis and degradation.
2.1. Biosynthesis
The primary route for Ap5A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs) . In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the transfer of an adenosine monophosphate (AMP) moiety from an aminoacyl-adenylate intermediate to ATP, forming Ap4A, which can be further phosphorylated to Ap5A.
2.2. Degradation
The hydrolysis of Ap5A is carried out by various phosphodiesterases (PDEs) and Nudix (nucleoside diphosphate (B83284) linked moiety X)-hydrolases . These enzymes cleave the phosphodiester bonds of the pentaphosphate bridge, yielding products such as ATP and ADP, or AMP. The kinetic parameters of some enzymes involved in Ap5A metabolism have been characterized.[2]
Figure 1: Synthesis and Degradation of Ap5A.
Quantitative Data
The biological effects of Ap5A are dictated by its concentration and its affinity for various protein targets. This section summarizes key quantitative data related to Ap5A.
| Parameter | Target | Species/Tissue | Value | Reference |
| Endogenous Concentration | Myocardium | Human | ~500 µmol/L in cardiac-specific granules | [3] |
| Adrenal Medulla (Chromaffin Granules) | Bovine | 32 nmol/mg protein (~6 mM) | [2][4] | |
| Adrenal Medulla (Tissue) | Bovine | 0.1 ± 0.05 µmol/g | [2][4] | |
| Inhibition Constant (Ki) | Adenylate Kinase | Rabbit Muscle | ~2.5 nM | |
| Adenosine Kinase | Bovine Adrenal Medulla | 2 µM | [2][4] | |
| Half-maximal Effective Concentration (EC50) | Ryanodine (B192298) Receptor 2 (RyR2) | Sheep Cardiac Muscle | 140 µM | [5] |
| ATP-sensitive K+ (KATP) channel | Guinea-pig Ventricle | 16 µM (inhibition) | [1] | |
| Michaelis Constant (Km) for Degradation | Cytosolic Enzymes | Bovine Adrenal Medulla | 13 ± 1 µM | [2][4] |
Core Physiological Roles and Signaling Pathways
Ap5A exerts its influence through interactions with several key proteins, leading to the modulation of distinct signaling cascades.
4.1. Potent Inhibition of Adenylate Kinase
One of the most well-characterized roles of Ap5A is its potent, competitive inhibition of adenylate kinase (AK).[6] AK is a central enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇔ ATP + AMP. By inhibiting AK, Ap5A can significantly impact cellular energy charge and downstream energy-sensing pathways.
Figure 2: Ap5A Inhibition of Adenylate Kinase.
4.2. Modulation of Ion Channels
Ap5A has been shown to directly interact with and modulate the activity of critical ion channels, particularly in the heart.
-
ATP-sensitive Potassium (KATP) Channels: In cardiac myocytes, Ap5A inhibits the opening of KATP channels.[1] Under conditions of metabolic stress, such as ischemia, a decrease in Ap5A concentration contributes to the opening of these channels, a protective mechanism that helps to preserve cellular energy.[1]
-
Ryanodine Receptors (RyR2): Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary channels responsible for calcium release from the sarcoplasmic reticulum during excitation-contraction coupling.[5] Ap5A can increase the open probability of RyR2 even in the presence of ATP, suggesting a distinct regulatory role in cardiac calcium signaling.[5]
Figure 3: Ap5A Modulation of Ion Channels.
4.3. Role in Neurotransmission and Secretory Processes
The high concentration of Ap5A in chromaffin granules of the adrenal medulla suggests a role in neurosecretion.[2][4] Upon stimulation, Ap5A can be co-released with other neurotransmitters and hormones. Evidence also suggests that Ap5A can act as a potent agonist at certain P2 purinergic receptors, particularly in the vas deferens, indicating its potential as a neurotransmitter or cotransmitter in the peripheral nervous system.[7][8]
Experimental Protocols
The study of endogenous Ap5A requires specialized techniques for its accurate quantification and the characterization of its biological effects.
5.1. Quantification of Endogenous Ap5A by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of Ap5A from biological samples.
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-Ap5A)
-
Extraction solution (e.g., 70% methanol, -20°C)
-
Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
Protocol:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in ice-cold extraction solution containing the internal standard.
-
Extraction: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the HPLC-MS/MS system.
-
Data Acquisition: Monitor the specific parent-to-daughter ion transitions for both endogenous Ap5A and the internal standard.
-
Quantification: Calculate the concentration of Ap5A based on the ratio of the peak area of endogenous Ap5A to that of the internal standard, using a standard curve.
5.2. Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase.
Materials:
-
Purified adenylate kinase
-
Ap5A
-
ADP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare reaction mixtures containing assay buffer, ADP at various concentrations, NADH, PEP, and the PK/LDH coupling enzymes.
-
Inhibitor Addition: Add different fixed concentrations of Ap5A to separate sets of reaction mixtures. A control set with no Ap5A should be included.
-
Reaction Initiation: Initiate the reaction by adding a fixed amount of adenylate kinase.
-
Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities for each substrate and inhibitor concentration. Generate Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.
Figure 4: Experimental Workflows.
Conclusion and Future Directions
Diadenosine pentaphosphate is a signaling molecule with a growing list of important endogenous roles. Its functions extend far beyond the inhibition of adenylate kinase, implicating it in the fine-tuning of cardiac function, neuronal signaling, and cellular responses to metabolic stress. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into this intriguing molecule. Future investigations will likely uncover additional targets and signaling pathways for Ap5A, further elucidating its role in health and disease and potentially identifying new therapeutic opportunities. The development of more specific pharmacological tools to modulate Ap5A levels and its interactions will be crucial for advancing our understanding and harnessing the therapeutic potential of this endogenous enigma.
References
- 1. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Diadenosine Pentaphosphate (Ap5A) Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, a group of signaling molecules found across various biological systems. Initially identified as a potent inhibitor of adenylate kinase, Ap5A is now recognized for its diverse roles in both intracellular and extracellular signaling. It is stored in high concentrations in specialized cellular compartments, such as platelet-dense granules and chromaffin granules, and can be released into the extracellular space in response to physiological stimuli. Once released, Ap5A can interact with a variety of cell surface receptors to elicit a range of cellular responses. Intracellularly, its levels are tightly regulated, and it participates in the modulation of key enzymatic activities and ion channel functions. This guide provides a comprehensive overview of the core signaling pathways involving Ap5A, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts in this area.
Data Presentation
Table 1: Quantitative Data for Ap5A Interactions
| Target | Species/Tissue | Parameter | Value | Reference(s) |
| Adenylate Kinase | Porcine Muscle | Inhibition | Potent inhibitor | [1] |
| Adenylate Kinase | Human Hemolysate | Inhibition (IC50) | ~2 µM | |
| Adenosine Kinase | Bovine Adrenal Medulla | Ki | 2 µM | [2] |
| P2Y1 Receptor | Turkey Erythrocyte | EC50 | 0.32 µM | [3] |
| Ryanodine (B192298) Receptor 2 (RyR2) | Sheep Cardiac Muscle | EC50 | 140 µM | |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac Muscle | High-affinity activation | 100 pM - 10 µM |
Table 2: Cellular and Subcellular Concentrations of Ap5A
| Cell Type/Tissue | Condition | Concentration | Reference(s) |
| Bovine Adrenal Medulla | Tissue homogenate | 0.1 ± 0.05 µmol/g | [2] |
| Bovine Adrenal Medulla | Chromaffin granules | 32 nmol/mg protein (~6 mM) | [2] |
| Rat Brain Synaptosomes | Basal | 159 ± 22 pmol/mg protein | [4] |
| Rat Brain Synaptosomes | 4-aminopyridine (B3432731) stimulated (Ca2+-dependent release) | 11.6 ± 2.4 pmol/mg protein | [4] |
| Rat Brain Synaptosomes | Veratridine (B1662332) stimulated (Ca2+-dependent release) | 16.6 ± 2.8 pmol/mg protein | [4] |
Core Signaling Pathways
Intracellular Signaling
Ap5A plays a crucial role inside the cell, primarily through the modulation of enzymatic activity and ion channels.
-
Inhibition of Adenylate Kinase: Ap5A is a potent and specific inhibitor of adenylate kinase (AK), an enzyme critical for cellular energy homeostasis by catalyzing the reaction 2 ADP ⇌ ATP + AMP.[1] By inhibiting AK, Ap5A can influence the cellular energy charge and impact downstream processes that are sensitive to the ratios of ATP, ADP, and AMP.
-
Modulation of Ryanodine Receptors (RyR): In cardiac muscle, Ap5A is a potent activator of the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum. It exhibits a biphasic effect, with high-affinity activation in the picomolar to low micromolar range and lower-affinity activation at higher concentrations. This suggests a role for Ap5A in regulating cardiac muscle contractility, particularly under conditions of cellular stress where its concentration may fluctuate.
Extracellular Signaling via Purinergic Receptors
Released into the extracellular space, Ap5A acts as a ligand for P2 purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.
-
P2X Receptor Activation: Ap5A is an agonist at certain P2X receptors, notably P2X1. Activation of P2X1 receptors leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades.[5] This pathway is particularly relevant in smooth muscle contraction and platelet activation.
-
P2Y Receptor Activation: Ap5A is a potent agonist for the P2Y1 receptor.[3] P2Y1 receptors are Gq-coupled, and their activation leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This elevation in cytosolic calcium is a key event in many cellular responses, including smooth muscle contraction and neurotransmission.
Experimental Protocols
Quantification of Ap5A by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the methodology used for the analysis of diadenosine polyphosphates in biological samples.[2][4]
a. Sample Preparation (from tissue or cells):
-
Homogenize tissue or cell pellets in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 2 M KOH and 0.5 M MOPS.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
b. HPLC Conditions:
-
Column: A strong anion exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: A gradient of ammonium (B1175870) phosphate (B84403) buffer.
-
Buffer A: 0.1 M NH4H2PO4, pH 3.5
-
Buffer B: 0.8 M NH4H2PO4, pH 4.5
-
-
Gradient:
-
0-10 min: 100% Buffer A
-
10-40 min: Linear gradient from 0% to 100% Buffer B
-
40-50 min: 100% Buffer B
-
50-60 min: Re-equilibration with 100% Buffer A
-
-
Flow Rate: 1.5 ml/min.
-
Detection: UV absorbance at 259 nm.
-
Quantification: Compare the peak area of the sample with that of a known concentration of an Ap5A standard.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium following cell stimulation with Ap5A, based on established procedures.[2][6][7][8]
a. Reagent Preparation:
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM. Store at -20°C, protected from light.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to pH 7.2-7.4. For some cell types, the addition of 0.02% Pluronic F-127 can aid in dye solubilization.
b. Cell Loading:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Wash the cells once with the loading buffer.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
c. Fluorescence Measurement:
-
Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add Ap5A at the desired concentration and continue recording the fluorescence ratio to observe changes in intracellular calcium.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of ERK phosphorylation, a common downstream target of P2Y receptor signaling, in response to Ap5A stimulation.[1][9]
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and serum-starve overnight if necessary.
-
Stimulate cells with Ap5A for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Conclusion
Diadenosine pentaphosphate is a multifaceted signaling molecule with significant roles in both intracellular and extracellular communication. Its ability to modulate key enzymes like adenylate kinase and ion channels such as RyR2 highlights its importance in cellular homeostasis and excitability. Furthermore, as a ligand for purinergic P2X and P2Y receptors, Ap5A can trigger a cascade of downstream events that influence a wide array of physiological processes, from smooth muscle contraction to neurotransmission. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate signaling pathways of Ap5A. A deeper understanding of these pathways will undoubtedly pave the way for the development of novel therapeutic strategies targeting the diverse physiological and pathological processes regulated by this intriguing dinucleotide.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of diadenosine polyphosphates--Ap4A and Ap5A--in rat brain synaptic terminals. Ca2+ dependent release evoked by 4-aminopyridine and veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hellobio.com [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. benchchem.com [benchchem.com]
Diadenosine Pentaphosphate (Ap5A): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), an endogenous dinucleoside polyphosphate, has emerged as a multifaceted signaling molecule with significant intracellular and extracellular roles. Primarily recognized as a potent and highly specific inhibitor of adenylate kinase (AK), Ap5A is an invaluable tool in dissecting cellular energy metabolism. Beyond its canonical role in enzyme inhibition, Ap5A functions as an extracellular signaling molecule, modulating the activity of various purinergic receptors, and as an intracellular "alarmone," responding to cellular stress by regulating ion channel activity. This technical guide provides an in-depth exploration of the molecular mechanisms of Ap5A, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate further research and drug development.
Core Mechanisms of Action
The physiological effects of Diadenosine pentaphosphate are mediated through three primary mechanisms: inhibition of adenylate kinase, modulation of purinergic receptors, and regulation of intracellular ion channels.
Potent Inhibition of Adenylate Kinase
The most well-characterized action of Ap5A is its potent and specific inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] Ap5A acts as a bisubstrate analog, mimicking the binding of two ADP molecules to the enzyme's active site.[1] This inhibition is competitive with respect to both ATP and AMP.[1] The binding of the symmetric Ap5A molecule to adenylate kinase is asymmetric, a detail elucidated through 31P nuclear magnetic resonance studies.[2][3][4] The inhibition constants (Ki) for Ap5A are typically in the nanomolar to low micromolar range, making it a highly effective tool for eliminating confounding adenylate kinase activity in enzymatic assays of other ATP- or ADP-dependent enzymes.[1][5]
Extracellular Signaling via Purinergic Receptors
Stored in high concentrations in platelet dense granules and chromaffin granules, Ap5A is released into the extracellular space upon cellular activation.[6][7][8] In the extracellular environment, Ap5A acts as a signaling molecule by interacting with various P2 purinergic receptors. Its effects can be complex and tissue-dependent, leading to either vasoconstriction or vasodilation.[6][9]
-
P2X Receptors: Ap5A has been shown to be a more potent agonist than ATP at certain P2X receptor subtypes, particularly P2X3 and other TNP-ATP-sensitive P2X receptors found in the vagus nerve.[10] It acts as a full agonist at rat P2X3 receptors and a partial agonist at rat and human P2X1 receptors.[11]
-
P2Y Receptors: Ap5A is a potent agonist at the P2Y1 receptor, with a higher potency than ATP.[11]
Intracellular "Alarmone" Function: Modulation of Ion Channels
Under conditions of cellular stress, such as ischemia, the intracellular concentration of Ap5A can change significantly, suggesting its role as an "alarmone" that signals metabolic distress.[12][13][14] This intracellular signaling function is mediated, in part, through the direct modulation of ion channels.
-
Cardiac Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of cardiac ryanodine receptors, which are responsible for calcium release from the sarcoplasmic reticulum.[5][15][16] It interacts with a novel high-affinity binding site on RyR2, increasing the channel's open probability even at nanomolar concentrations.[5][15][16]
-
ATP-Sensitive Potassium (KATP) Channels: In cardiac myocytes, Ap5A acts as a potent antagonist of ATP-sensitive potassium (KATP) channels.[2] By inhibiting these channels, Ap5A can influence cellular excitability and response to metabolic stress.[17]
Quantitative Data on Ap5A Interactions
The following table summarizes the key quantitative parameters of Ap5A's interactions with its primary molecular targets, providing a basis for experimental design and data interpretation.
| Target | Species/Tissue | Parameter | Value | Reference(s) |
| Adenylate Kinase | Porcine Muscle | Ki | ~2.5 nM | [11] |
| Adenylate Kinase | Leishmania donovani | Ki (vs ATP) | 190 nM | [9] |
| Adenylate Kinase | Leishmania donovani | Ki (vs AMP) | 160 nM | [9] |
| Adenylate Kinase | Human Hemolysate | Inhibitory Conc. | ~2 µM | [18] |
| P2Y1 Receptor | - | EC50 | 0.32 µM | [11] |
| P2X3 Receptor | Rat | Agonist Activity | More potent than ATP | [11] |
| P2X1 Receptor | Rat, Human | Agonist Activity | Partial Agonist | [11] |
| KATP Channel | Guinea Pig Ventricle | IC50 | 16 µM | [2] |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac | EC50 (low affinity) | 140 µM | [5][16] |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac | Activation Range (high affinity) | 100 pM - 10 µM | [5][16] |
Signaling Pathways
The diverse actions of Ap5A are mediated through distinct signaling pathways, which are visualized below.
Adenylate Kinase Inhibition Pathway
Extracellular Purinergic Signaling
Intracellular Ion Channel Modulation
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of Ap5A.
Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Mix: In a suitable buffer, prepare a reaction mixture containing PEP, NADH, PK, and LDH at optimized concentrations.
-
Set up Reactions: In a series of cuvettes or a 96-well plate, add the reagent mix, a fixed concentration of Ap5A (or vehicle for control), and varying concentrations of the substrate, ADP. It is recommended to test at least five different ADP concentrations that span the expected Km value.
-
Initiate Reaction: Add a known amount of purified adenylate kinase to each reaction to start the enzymatic cascade.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP production by adenylate kinase.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. In the case of competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.
-
Measurement of Ap5A-Induced Intracellular Calcium Flux
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to extracellular Ap5A, using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
-
Adherent cells expressing the target purinergic receptor (e.g., P2Y1)
-
Diadenosine pentaphosphate (Ap5A)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS to aid in dye solubilization.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
-
Cell Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.
-
Calcium Measurement:
-
Mount the dish on the fluorescence microscope or place the plate in the reader.
-
Establish a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.
-
Add a solution of Ap5A at the desired concentration to the cells.
-
Record the change in fluorescence intensity over time. An increase in the 340/380 ratio for Fura-2 or the fluorescence intensity for Fluo-4 indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (Fura-2) or a relative change (F/F₀ for Fluo-4), where F₀ is the baseline fluorescence.
-
Dose-response curves can be generated by testing a range of Ap5A concentrations to determine the EC50.
-
Planar Bilayer Electrophysiology for Ryanodine Receptor Modulation
This protocol describes the incorporation of sarcoplasmic reticulum vesicles containing RyR2 into a planar lipid bilayer to study the direct effects of Ap5A on channel activity.[5][16]
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac muscle
-
Planar bilayer apparatus with two chambers (cis and trans) separated by a small aperture
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine)
-
Buffer solutions for cis and trans chambers (simulating cytosolic and luminal conditions, respectively)
-
Diadenosine pentaphosphate (Ap5A)
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across the aperture separating the two chambers.
-
Vesicle Fusion: SR vesicles are added to the cis (cytosolic) chamber. The fusion of a vesicle containing an RyR2 channel into the bilayer is detected as a stepwise increase in current.
-
Single-Channel Recording:
-
A constant holding potential is applied across the bilayer, and the current flowing through the single channel is recorded.
-
Establish a baseline recording of channel activity in the presence of a known concentration of cytosolic Ca²⁺.
-
-
Application of Ap5A:
-
Add Ap5A to the cis chamber at various concentrations.
-
Record the changes in channel gating behavior (open probability, open and closed times).
-
-
Data Analysis:
-
The single-channel data is analyzed to determine the open probability (Po), mean open time, and mean closed time.
-
Dose-response curves of Po versus Ap5A concentration can be constructed to determine the EC50.
-
Conclusion
Diadenosine pentaphosphate is a pleiotropic signaling molecule with a well-defined role as a potent adenylate kinase inhibitor and emerging functions as a modulator of purinergic receptors and intracellular ion channels. Its diverse mechanisms of action underscore its importance in cellular energy sensing, neurotransmission, and the stress response. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the physiological and pathological roles of Ap5A and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ryanodine receptors Ca2+ release channels: cellular redox sensors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of ryanodine receptor calcium release channels by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Enigma of Diadenosine Polyphosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the presence of diadenosine polyphosphates (ApnAs), a class of molecules composed of two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups, has intrigued and challenged the scientific community. First identified in 1966 by Zamecnik and his colleagues as a byproduct of the enzymatic activity of lysyl-tRNA synthetase, these molecules were initially regarded as mere metabolic curiosities.[1][2][3] However, subsequent research has unveiled their ubiquitous nature, from bacteria to humans, and hinted at their involvement in a multitude of fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of diadenosine polyphosphates, with a focus on diadenosine tetraphosphate (B8577671) (Ap4A), the most extensively studied member of this family. We will delve into the key experimental methodologies that have been instrumental in their characterization, present quantitative data on their cellular concentrations, and illustrate their known signaling pathways.
A Historical Perspective: From Byproduct to "Alarmone" and Beyond
The journey of diadenosine polyphosphates from obscurity to recognition as potential signaling molecules is a testament to scientific perseverance. The initial discovery in the 1960s stemmed from in vitro studies of protein synthesis, where Ap4A was identified as a product of a back reaction of lysyl-tRNA synthetase in the presence of ATP and L-lysine.[2][3] It wasn't until the 1980s that the physiological relevance of these molecules began to be appreciated. Foundational studies in Salmonella typhimurium and Escherichia coli revealed a dramatic increase in intracellular Ap4A levels in response to various environmental stressors, such as heat shock and oxidative damage.[1][4] This led to the formulation of the "alarmone" hypothesis, which posited that ApnAs act as intracellular signals of metabolic stress, orchestrating cellular responses to adverse conditions.[2][3]
Further research has expanded our understanding of the roles of diadenosine polyphosphates, implicating them in processes as diverse as DNA replication and repair, cell proliferation, and neurotransmission.[5][6] More recently, the debate has evolved, with some researchers proposing that Ap4A may be more of a "damage metabolite," an unavoidable consequence of cellular stress, rather than a specific signaling molecule.[7] Concurrently, compelling evidence has emerged for its role as a bona fide second messenger in specific signaling pathways.[1][3] This ongoing scientific discourse underscores the complexity and multifaceted nature of diadenosine polyphosphate function.
Quantitative Insights: Cellular Concentrations of Diadenosine Polyphosphates
The intracellular concentrations of diadenosine polyphosphates are tightly regulated and exhibit significant fluctuations in response to cellular conditions. The table below summarizes reported concentrations of Ap4A in various cell types under both basal and stressed states, highlighting the dynamic nature of these molecules.
| Cell Type/Organism | Condition | Ap4A Concentration | Method of Quantification | Reference |
| Escherichia coli | Exponential Growth | 0.2 - 3.6 µM | LC-MS / Luciferase Assay | [7] |
| Salmonella typhimurium | Mild Heat Shock (28-42°C) | Up to 10 µM | Not Specified | [4] |
| Salmonella typhimurium | Severe Heat Shock (28-50°C) | Up to 30 µM | Not Specified | [4] |
| Salmonella typhimurium | 10% Ethanol Stress | ~50 µM | Not Specified | [4] |
| Salmonella typhimurium | Oxidative Stress | 365 µM | Not Specified | [4] |
| Bacillus subtilis | Exponential Growth | 24.2 µM | Not Specified | [4] |
| Human Platelets | Basal | 223.8 ± 172.3 nM | HPLC | [8] |
| HEK293T Cells | Basal | 0.9 pmol / 10^6 cells | LC-MS/MS | [7] |
| AA8 Hamster Cells | Basal | 0.63 pmol / 10^6 cells | Luciferase Assay | [7] |
| Drosophila cells | 1 mM CdCl2 (6h) | ~30 µM | Not Specified | [2] |
| Pancreatic β-cells | Glucose-stimulated | 30- to 70-fold increase | HPLC | [9] |
Key Experimental Protocols
The study of diadenosine polyphosphates has been facilitated by the development of specialized experimental techniques. This section provides detailed methodologies for their quantification, in vitro synthesis, and the investigation of their interactions with other cellular components.
Protocol 1: Quantification of Diadenosine Polyphosphates by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of ApnAs from biological samples using reverse-phase ion-pair HPLC.
1. Sample Preparation: a. Cell Lysis: Lyse cells using a suitable method, such as sonication or treatment with 0.4 M perchloric acid. b. Deproteinization: Precipitate proteins by centrifugation after acid treatment. Neutralize the supernatant with a potassium carbonate solution. c. Enrichment (Optional but Recommended): For samples with low ApnA concentrations, an enrichment step using boronate affinity chromatography can be employed to selectively bind and concentrate the diadenosine polyphosphates. d. Desalting: Desalt the sample using a suitable method, such as solid-phase extraction, prior to HPLC analysis.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). b. Mobile Phase A: 100 mM KH2PO4, 10 mM tetrabutylammonium (B224687) bromide, pH 5.5. c. Mobile Phase B: Acetonitrile. d. Gradient Program:
- 0-10 min: 100% A
- 10-30 min: Linear gradient to 30% B
- 30-35 min: 30% B
- 35-40 min: Linear gradient to 100% A e. Flow Rate: 1.0 mL/min. f. Detection: UV absorbance at 259 nm. g. Quantification: Compare the peak areas of the analytes to a standard curve generated with known concentrations of ApnA standards.
Protocol 2: In Vitro Synthesis of Diadenosine Tetraphosphate (Ap4A) using Lysyl-tRNA Synthetase
This protocol describes the enzymatic synthesis of Ap4A using purified lysyl-tRNA synthetase.
1. Reagents:
- Purified Lysyl-tRNA Synthetase (e.g., His-tagged for easy purification).
- Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.
- ATP: 100 mM stock solution.
- L-Lysine: 100 mM stock solution.
- Inorganic Pyrophosphatase.
2. Reaction Setup (100 µL total volume):
- 70 µL Reaction Buffer.
- 10 µL ATP (10 mM final concentration).
- 10 µL L-Lysine (10 mM final concentration).
- 1 µL Inorganic Pyrophosphatase (to drive the reaction forward).
- Add purified Lysyl-tRNA Synthetase to a final concentration of 1-5 µM.
3. Incubation:
- Incubate the reaction mixture at 37°C for 1-2 hours.
4. Reaction Termination and Analysis:
- Terminate the reaction by adding an equal volume of 0.8 M perchloric acid.
- Neutralize with potassium carbonate.
- Analyze the products by HPLC (as described in Protocol 1) or thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates, developing with 1 M LiCl. Visualize spots under UV light.
Protocol 3: Identification of Ap4A-Binding Proteins using Affinity Purification
This protocol outlines a general workflow for identifying proteins that interact with Ap4A using an affinity-based pull-down approach.
1. Preparation of Affinity Resin:
- Immobilize an analog of Ap4A (e.g., with a linker arm for attachment) to a solid support such as agarose (B213101) beads.
2. Cell Lysate Preparation:
- Prepare a cell lysate under non-denaturing conditions to preserve protein-protein and protein-ligand interactions.
- Clarify the lysate by centrifugation to remove insoluble debris.
3. Affinity Pull-Down:
- Incubate the clarified cell lysate with the Ap4A-coupled affinity resin for several hours at 4°C with gentle rotation.
- As a negative control, incubate the lysate with uncoupled beads.
4. Washing:
- Wash the beads extensively with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
5. Elution:
- Elute the bound proteins using a competitive ligand (e.g., free Ap4A) or by changing the buffer conditions (e.g., high salt or a change in pH).
6. Protein Identification:
- Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). Compare the proteins identified from the Ap4A-resin to the control resin to identify specific interactors.
Signaling Pathways and Molecular Interactions
Recent research has begun to unravel the specific signaling pathways in which diadenosine polyphosphates participate. One of the most well-characterized pathways involves Lysyl-tRNA synthetase (LysRS), Histidine Triad Nucleotide-binding protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF).
References
- 1. Activity assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. A continuous fluorescence assay for the characterization of Nudix hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, immunological and biochemical characterization of Ap4A binding protein from Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. cOmplete® Hisタグ精製レジンのプロトコルとトラブルシューティング [sigmaaldrich.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Functions of Diadenosine Pentaphosphate (Ap5A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is an endogenous signaling molecule with pleiotropic effects on cellular function. Primarily recognized as a highly potent and specific inhibitor of adenylate kinase (AK), Ap5A plays a critical role in the regulation of cellular energy homeostasis. Beyond its canonical role in enzyme inhibition, Ap5A has been implicated in a variety of signaling pathways, modulating ion channel activity and neuronal processes. This technical guide provides a comprehensive overview of the core cellular functions of Ap5A, presenting quantitative data on its interactions, detailing experimental methodologies for its study, and visualizing its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Cellular Function: Regulation of Energy Homeostasis via Adenylate Kinase Inhibition
The most well-characterized cellular function of Diadenosine pentaphosphate (Ap5A) is its potent and specific inhibition of adenylate kinase (AK).[1] AK is a ubiquitous enzyme crucial for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] By maintaining the equilibrium of adenine (B156593) nucleotides, AK plays a vital role in regulating the cellular energy charge.
Ap5A acts as a bisubstrate analog, binding to both the ATP and AMP binding sites of AK with high affinity, thereby locking the enzyme in an inactive conformation.[1] This inhibition is critical for preventing the interconversion of adenine nucleotides, which is essential for accurately studying the kinetics of other ATP- or ADP-dependent enzymes without confounding background activity.[1]
Quantitative Data: Inhibition of Adenylate Kinase by Ap5A
The inhibitory potency of Ap5A against various adenylate kinase isozymes is summarized in the table below. It is important to note that Ki values can vary depending on the specific assay conditions.
| Enzyme Source/Isoform | Substrate | Ki Value (nM) | Reference |
| Human Hemolysate Adenylate Kinase | - | ~2000 | [2] |
| Leishmania donovani AK2 | ATP | 190 | [3] |
| Leishmania donovani AK2 | AMP | 160 | [3] |
| General Adenylate Kinase | - | 2.5 | [4] |
Signaling Pathway: Ap5A in Cellular Energy Sensing
The inhibition of adenylate kinase by Ap5A has significant implications for cellular signaling, particularly in the context of energy sensing pathways like the AMP-activated protein kinase (AMPK) pathway. By preventing the regeneration of ATP from ADP, Ap5A can indirectly influence the AMP:ATP ratio, a key activator of AMPK.
Ap5A as a Signaling Molecule
Beyond its role as an enzyme inhibitor, Ap5A functions as a signaling molecule in various physiological contexts. It is stored in secretory granules of platelets, chromaffin cells, and neuronal cells and is released into the extracellular space upon stimulation.[5][6]
Cardiovascular System
In the cardiovascular system, Ap5A has been shown to modulate cardiac function. It can act on cardiac ATP-sensitive K+ (KATP) channels.[3] Myocardial ischemia leads to a significant decrease in Ap5A concentration, which in turn allows for a higher probability of KATP channel opening, a protective mechanism during metabolic stress.[3] Furthermore, Ap5A is a potent activator of cardiac ryanodine (B192298) receptors (RyR2), suggesting a role in regulating intracellular calcium release.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rab5a overexpression promoting ovarian cancer cell proliferation may be associated with APPL1-related epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic adenylate kinases regulate K-ATP channel activity in human β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Diadenosine Pentaphosphate (Ap5A) Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is an endogenous signaling molecule that has garnered significant interest for its diverse physiological and pathophysiological roles. Stored in high concentrations within platelet dense granules and neuronal cells, Ap5A is released into the extracellular space in response to various stimuli, where it exerts its effects through interactions with a range of purinergic and other receptors.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Ap5A receptor interactions, focusing on the core molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data on receptor affinities and effector concentrations are summarized, and detailed protocols for key experimental techniques are provided to facilitate further research in this area. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the complex signaling networks modulated by Ap5A.
Core Receptors and Cellular Responses
Ap5A interacts with several distinct classes of receptors, leading to a variety of cellular responses. The primary targets identified to date include P2 purinergic receptors (both P2X and P2Y subtypes), ryanodine (B192298) receptors (RyR), and ATP-sensitive potassium (KATP) channels.
P2 Purinergic Receptors
Diadenosine polyphosphates, including Ap5A, are known to interact with various P2 purinergic receptors, which are broadly classified into P2X ionotropic ligand-gated ion channels and P2Y metabotropic G protein-coupled receptors.[4]
-
P2X Receptors: Ap5A has been shown to activate P2X receptors, contributing to physiological responses such as vasoconstriction.[5] Studies on rat resistance arteries have indicated that Ap5A-induced vasoconstriction is mediated by different P2X receptor subtypes in different vascular beds.[5] For instance, in the mesenteric resistance artery, the vasoconstriction is transient, whereas in the superior epigastric artery, it is more stable.[5] The non-selective P2 receptor antagonist suramin (B1662206) and the P2X-selective antagonist pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) have been shown to inhibit these effects, confirming the involvement of P2X receptors.[5]
-
P2Y Receptors: Ap5A also modulates the activity of several P2Y receptor subtypes. In some vascular tissues, Ap5A can induce vasorelaxation, an effect attributed to the activation of P2Y1 receptors.[5] Furthermore, Ap5A has been found to potentiate ATP-induced responses at P2Y1 receptors in rat cerebellar astrocytes.[6] In certain cell types, Ap4A, Ap5A, and Ap6A have been identified as specific antagonists of Ca2+-coupled P2Y1 receptors.[7]
Ryanodine Receptors (RyR)
Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), an intracellular calcium release channel located on the sarcoplasmic reticulum.[8][9] This interaction is characterized by a novel high-affinity binding site for adenine (B156593) nucleotides on the RyR2 channel.[8] The activation of RyR2 by Ap5A leads to an increase in the channel's open probability, even in the presence of physiological concentrations of ATP.[8] This suggests that Ap5A may act as a physiological regulator of RyR2, particularly under conditions of cellular stress where Ap5A levels are known to increase.[8][10]
ATP-Sensitive Potassium (KATP) Channels
Ap5A has been identified as a modulator of cardiac ATP-sensitive potassium (KATP) channels.[11] These channels play a crucial role in coupling cellular metabolism to membrane excitability.[12][13] Studies have shown that Ap5A can inhibit KATP channel activity in a concentration-dependent manner.[11] This inhibitory action suggests that Ap5A may be an endogenous ligand for myocardial KATP channels, contributing to the cardiac response to metabolic stress.[9][11]
Quantitative Data on Ap5A Receptor Interactions
The following tables summarize the available quantitative data for the interaction of Ap5A and related compounds with their target receptors.
| Ligand | Receptor/Channel | Preparation | Parameter | Value | Reference(s) |
| Ap5A | Cardiac Ryanodine Receptor (RyR2) | Sheep Cardiac Microsomes | EC50 | 140 µmol/L | [8][9] |
| oAp5A (oxidized analogue) | Cardiac Ryanodine Receptor (RyR2) | Sheep Cardiac Microsomes | EC50 | 16 µmol/L | [8][10] |
| Ap5A | Cardiac KATP Channel | Guinea-Pig Ventricular Cells | IC50 | 16 µM | [11] |
| Ap4A | Ryanodine Receptor | Rat Brain Membranes | EC50 (approximate, for oxidized form) | 37 µM | [14] |
| Ap5A | Ryanodine Receptor | Rat Brain Membranes | - | Increased [3H]ryanodine binding by 171% at 333 µM | [14] |
Table 1: Potency of Ap5A and Related Compounds on Ryanodine Receptors and KATP Channels.
| Ligand | Receptor | Parameter | Effect | Reference(s) |
| Ap4A, Ap5A, Ap6A | P2Y1 Receptor | Rat Brain Capillary Endothelial Cells | Antagonist | Blocks Ca2+ response |
| Ap5A | P2X Receptors | Rat Resistance Arteries | Agonist | Induces vasoconstriction |
| Ap5A | P2Y1 Receptor | Rat Mesenteric Resistance Artery | Agonist | Induces vasorelaxation |
Table 2: Qualitative Effects of Diadenosine Polyphosphates on P2 Receptors.
Signaling Pathways
The interaction of Ap5A with its receptors initiates distinct downstream signaling cascades.
P2Y Receptor Signaling
P2Y receptors are G protein-coupled receptors that, upon activation by agonists like Ap5A, can couple to various G proteins to initiate intracellular signaling.[15][16]
-
Gq/11-PLC-IP3-Ca2+ Pathway: Many P2Y receptors, including P2Y1, couple to Gq/11 proteins.[15][17] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets to elicit cellular responses.[16][17][18]
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that form a non-selective cation pore upon binding of extracellular ATP or other agonists like Ap5A.[19][20]
-
Cation Influx and Depolarization: The primary signaling event following P2X receptor activation is the rapid influx of cations, predominantly Na+ and Ca2+, and the efflux of K+.[17] This leads to depolarization of the plasma membrane, which can trigger the activation of voltage-gated ion channels and subsequent cellular responses, particularly in excitable cells like neurons and smooth muscle cells. The influx of Ca2+ also acts as a second messenger, activating various calcium-dependent enzymes and signaling pathways.[18][19]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac ATP-sensitive K+ channel: a target for diadenosine 5',5''-P1,P5-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of ryanodine receptor calcium release channels by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Biosynthesis of P¹,P⁵-Di(adenosine-5')-pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
P¹,P⁵-Di(adenosine-5')-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy metabolism. As a potent and specific inhibitor of adenylate kinase, Ap5A is an invaluable tool in biochemical research and a potential target for therapeutic development. This technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of Ap5A, detailed experimental protocols, and a summary of its known biological functions and associated signaling pathways.
Introduction
P¹,P⁵-Di(adenosine-5')-pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. These molecules are found across various cell types and are involved in a multitude of physiological processes. Ap5A is particularly notable for its potent and specific inhibition of adenylate kinase (AK), an enzyme crucial for maintaining cellular adenine (B156593) nucleotide homeostasis. This inhibitory action makes Ap5A an essential tool for studying energy metabolism and cellular signaling pathways. This guide delves into the synthesis, biosynthesis, and biological significance of Ap5A, offering detailed methodologies for its preparation and analysis.
Chemical Synthesis of Ap5A
The chemical synthesis of Ap5A, like other dinucleoside polyphosphates, can be challenging due to the lability of the polyphosphate chain and the need for selective phosphorylation. A common and effective strategy involves the activation of adenosine-5'-monophosphate (AMP) and its subsequent reaction with a second nucleotide species. One established method utilizes phosphorimidazolidate chemistry.[1]
Representative Chemical Synthesis Protocol
This protocol is a representative example based on established methods for dinucleoside polyphosphate synthesis using phosphorimidazolidate intermediates.[1][2]
Materials:
-
Adenosine-5'-monophosphate (AMP) free acid
-
Tri-n-butylamine
-
Anhydrous Dimethylformamide (DMF)
-
Adenosine-5'-triphosphate (ATP) tris salt
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Ammonium (B1175870) bicarbonate buffer
-
HPLC system with an anion-exchange or reverse-phase C18 column
Procedure:
-
Preparation of Adenosine-5'-phosphorimidazolide (ImpA):
-
Dry AMP by co-evaporation with anhydrous DMF.
-
Dissolve the dried AMP in anhydrous DMF containing tri-n-butylamine.
-
Add a molar excess of 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature for several hours to form the phosphorimidazolide derivative (ImpA). The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ATP (tris salt) in anhydrous DMF.
-
Add a molar excess of anhydrous MgCl₂ to the ATP solution.
-
Slowly add the prepared ImpA solution to the ATP solution and stir at room temperature overnight.
-
-
Purification:
-
Quench the reaction with an excess of water.
-
Dilute the reaction mixture with water and apply it to a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex) with a low concentration of ammonium bicarbonate buffer.
-
Elute the products using a linear gradient of increasing ammonium bicarbonate concentration.
-
Collect fractions and monitor the absorbance at 260 nm.
-
Pool the fractions containing Ap5A, as identified by HPLC analysis against a known standard.
-
Lyophilize the pooled fractions to obtain Ap5A as a salt.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Ap5A using HPLC, mass spectrometry, and ³¹P NMR spectroscopy.
-
Biosynthesis of Ap5A
In biological systems, Ap5A is primarily synthesized by the non-canonical activity of certain aminoacyl-tRNA synthetases (aaRSs), particularly tryptophanyl-tRNA synthetase (TrpRS) and lysyl-tRNA synthetase (LysRS).[1][3] These enzymes typically catalyze the attachment of amino acids to their cognate tRNAs during protein synthesis. However, under certain conditions, they can catalyze the formation of diadenosine polyphosphates.
The biosynthesis by aaRSs generally follows a two-step mechanism. First, the enzyme activates an amino acid with ATP to form an aminoacyl-adenylate intermediate (AA-AMP) and pyrophosphate (PPi). In a non-canonical side reaction, this highly reactive intermediate can be attacked by a second molecule of ATP, leading to the formation of Ap4A and the release of the amino acid. The formation of Ap5A can occur through a similar mechanism involving ATP and ADP or through the reaction of ATP with an enzyme-bound adenosine-5'-tetraphosphate (p4A).
Enzymatic Synthesis of Ap5A
Materials:
-
Purified tryptophanyl-tRNA synthetase or lysyl-tRNA synthetase
-
Adenosine-5'-triphosphate (ATP)
-
Adenosine-5'-diphosphate (ADP) (optional, depending on the specific enzyme and mechanism)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
HPLC system for analysis and purification
Procedure:
-
Enzyme Preparation:
-
Express and purify the desired aminoacyl-tRNA synthetase using standard molecular biology and chromatography techniques.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the purified enzyme, a high concentration of ATP, and inorganic pyrophosphatase in an appropriate reaction buffer containing magnesium ions.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the formation of Ap5A over time using HPLC.
-
-
Purification:
-
Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify Ap5A from the supernatant using anion-exchange chromatography or preparative HPLC, as described in the chemical synthesis section.
-
-
Characterization:
-
Verify the identity and purity of the enzymatically synthesized Ap5A using HPLC, mass spectrometry, and NMR.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of Ap5A.
| Parameter | Value | Source |
| Chemical Synthesis Yield | ||
| Representative Yield | Varies (typically 10-40%) | General knowledge |
| Enzymatic Synthesis Yield | ||
| Representative Yield | Not well-established for large scale | |
| Cellular Concentrations | ||
| Human Platelets | 100.2 ± 81.1 nM | [4] |
| Bovine Adrenal Medulla | 0.1 ± 0.05 µmol/g of tissue | [5] |
| Chromaffin Granules | 32 nmol/mg of protein (approx. 6 mM) | [5] |
Table 1: Synthesis Yields and Cellular Concentrations of Ap5A
| Enzyme/Receptor | Organism/Tissue | Kᵢ/Kₘ/EC₅₀ Value | Substrate/Ligand | Source |
| Adenylate Kinase | Porcine Muscle | 2.5 nM (Kᵢ) | Ap5A | |
| Adenosine Kinase | Bovine Adrenal Medulla | 2 µM (Kᵢ) | Ap5A | [5] |
| Ap5A Degrading Enzyme | Bovine Adrenal Medulla | 13 ± 1 µM (Kₘ) | Ap5A | [5] |
| Ryanodine Receptor 2 | Sheep Cardiac Muscle | 140 µM (EC₅₀) | Ap5A | [6] |
Table 2: Kinetic and Binding Constants Associated with Ap5A
Signaling Pathways and Biological Roles
Ap5A exerts its biological effects primarily through its interaction with specific enzymes and receptors. Its most well-characterized role is as a potent inhibitor of adenylate kinase.
Inhibition of Adenylate Kinase and Energy Homeostasis
Adenylate kinase (AK) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A disrupts this equilibrium, affecting the cellular energy charge and the levels of signaling molecules like AMP. This inhibition is crucial for dissecting the roles of adenylate kinase in various cellular processes.
Purinergic Signaling
Ap5A is also involved in purinergic signaling, a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides.[7][8] It can act on various purinergic receptors, although its effects are often complex and can be species- and tissue-dependent. In some systems, Ap5A can act as a neurotransmitter or neuromodulator.[8][9]
Experimental Workflows
The synthesis and analysis of Ap5A involve a series of well-defined steps, from the initial chemical or enzymatic reaction to the final characterization of the purified product.
Conclusion
P¹,P⁵-Di(adenosine-5')-pentaphosphate is a molecule of significant interest to researchers in various fields. Its synthesis, whether through chemical or enzymatic routes, provides a valuable tool for studying fundamental biological processes. The detailed protocols and data presented in this guide are intended to facilitate the preparation and application of Ap5A in the laboratory, ultimately contributing to a deeper understanding of its physiological and pathophysiological roles and paving the way for potential therapeutic applications.
References
- 1. Nucleoside-5'-phosphoimidazolides: reagents for facile synthesis of dinucleoside pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General procedure for the synthesis of dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Diadenosine 5',5'''-P1,P4-Tetraphosphate (Ap4A) Analogues by Stress Protein LysU - Lookchem [lookchem.com]
- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Historical review: ATP as a neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Diadenosine Pentaphosphate (Ap5A) as a Neurotransmitter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is emerging as a significant signaling molecule in the central and peripheral nervous systems. Initially identified for its role in cellular stress responses, compelling evidence now supports its function as a neurotransmitter. Stored in synaptic vesicles and released upon neuronal stimulation, Ap5A exerts its effects through interaction with various purinergic receptors, modulating neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the core aspects of Ap5A as a neurotransmitter, including its synthesis, storage, release, and degradation. It details the signaling pathways activated by Ap5A, presents quantitative data on its interactions and physiological concentrations, and outlines key experimental protocols for its study. Furthermore, this guide explores the potential of targeting Ap5A signaling pathways for the development of novel therapeutics for neurological disorders.
Introduction to Diadenosine Pentaphosphate (Ap5A)
Diadenosine polyphosphates (ApnAs) are a class of endogenous molecules composed of two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups. Among these, Diadenosine pentaphosphate (Ap5A) has garnered significant attention for its roles in neurotransmission. Evidence suggests that Ap5A is stored in synaptic vesicles alongside classical neurotransmitters like ATP and is released in a calcium-dependent manner following neuronal depolarization. Once in the synaptic cleft, it acts as a signaling molecule by binding to and activating specific purinergic receptors on both presynaptic and postsynaptic membranes.
The Lifecycle of Ap5A as a Neurotransmitter
The function of Ap5A as a neurotransmitter is defined by its synthesis, storage, release, and subsequent degradation, which collectively regulate its concentration and signaling activity in the synapse.
Synthesis
The primary enzymatic synthesis of diadenosine polyphosphates, including Ap5A, is catalyzed by aminoacyl-tRNA synthetases (aaRSs) .[1][2][3][4] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the formation of ApnA from ATP.[1][2] While DNA ligase III has been implicated in Ap4A synthesis in response to DNA damage, aaRSs are considered the main source of ApnAs for signaling purposes in the nervous system.[5]
Vesicular Storage
Ap5A is actively transported into synaptic vesicles by the vesicular nucleotide transporter (VNUT) , also known as SLC17A9.[6][7] This transporter utilizes the proton electrochemical gradient generated by the vesicular H+-ATPase to drive the accumulation of nucleotides, including ATP and Ap5A, into vesicles.[8][6] Studies have shown that chromaffin granules and neuronal synaptic vesicles contain significant concentrations of Ap5A, often in the millimolar range.[9]
Release
Similar to classical neurotransmitters, the release of Ap5A from presynaptic terminals is a regulated process of exocytosis. Neuronal depolarization leads to an influx of Ca2+, which triggers the fusion of Ap5A-containing synaptic vesicles with the presynaptic membrane, releasing their contents into the synaptic cleft.[10]
Degradation
The signaling actions of Ap5A are terminated by the activity of a cascade of ectonucleotidases present on the surface of neurons and glial cells. These enzymes hydrolyze the phosphodiester bonds of diadenosine polyphosphates. The degradation pathway typically involves the sequential removal of phosphate groups, ultimately yielding adenosine, which can then act on P1 purinergic receptors or be taken up by the cell.
Lifecycle of Ap5A as a Neurotransmitter.
Signaling Pathways of Ap5A
Ap5A exerts its physiological effects by activating members of the P2 purinergic receptor family, which are broadly classified into ionotropic P2X receptors and metabotropic P2Y receptors.
P2X Receptor-Mediated Signaling
P2X receptors are ligand-gated ion channels that, upon binding ATP or other nucleotides like Ap5A, open a non-selective cation channel, leading to Na+ and Ca2+ influx and K+ efflux. This results in membrane depolarization and the initiation of downstream signaling events. Ap5A has been shown to be a potent agonist at several P2X receptor subtypes, particularly P2X1.[11][12][13][14]
Activation of P2X1 receptors by Ap5A in hippocampal neurons leads to an increase in intracellular calcium concentration, which can negatively modulate dendrite growth and number.[11][12][13] This signaling cascade is crucial for neuronal development and plasticity.
Ap5A Signaling via P2X1 Receptors.
P2Y Receptor-Mediated Signaling
P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular second messenger cascades. Ap5A is a potent agonist at the P2Y1 receptor.[5] Activation of the Gq-coupled P2Y1 receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[15][16] This pathway is involved in modulating neurotransmitter release and neuronal excitability.[17][18]
Ap5A Signaling via P2Y1 Receptors.
Quantitative Data
The following tables summarize key quantitative data regarding Ap5A concentrations in neuronal tissues and its interaction with purinergic receptors.
Table 1: Concentration of Ap5A in Neuronal Tissues
| Tissue/Preparation | Species | Concentration | Reference(s) |
| Chromaffin Granules | Bovine | ~4 mM | [8] |
| Synaptic Vesicles | Rat | High (co-stored with ATP) | [10] |
Table 2: Binding Affinities and Potencies of Ap5A at Purinergic Receptors
| Receptor Subtype | Species | Assay Type | Affinity (Ki/Kd) / Potency (EC50) | Reference(s) |
| P2Y1 | Human | Calcium mobilization | EC50 = 0.32 µM | [5] |
| P2X1 | Rat | Vasoconstriction | Potent agonist (similar to α,β-meATP) | [14] |
| Adenylate Kinase | Porcine | Inhibition | Potent inhibitor | [19] |
| Adenosine Kinase | Rat | Inhibition | IC50 = 3.3 µM | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Ap5A as a neurotransmitter.
Measurement of Ap5A in Brain Tissue by HPLC
This protocol outlines the measurement of Ap5A from brain tissue samples using High-Performance Liquid Chromatography (HPLC).
Workflow:
HPLC Measurement of Ap5A Workflow.
Methodology:
-
Tissue Preparation: Rapidly dissect the brain region of interest on ice and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C until use.
-
Homogenization: Homogenize the frozen tissue in a cold solution of 0.4 M perchloric acid to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection and Neutralization: Collect the supernatant and neutralize it with a solution of potassium carbonate.
-
Filtration: Filter the neutralized supernatant through a 0.22 µm filter to remove any remaining particulates.
-
HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column. Use an appropriate mobile phase, such as a phosphate buffer with a methanol (B129727) gradient, for separation.
-
Detection and Quantification: Detect Ap5A using a UV detector at 259 nm. Quantify the amount of Ap5A by comparing the peak area to a standard curve generated with known concentrations of Ap5A.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Ap5A for a specific purinergic receptor subtype.
Workflow:
References
- 1. Aminoacyl-tRNA Synthetases and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and editing mechanisms of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiopathological Role of the Vesicular Nucleotide Transporter (VNUT) in the Central Nervous System: Relevance of the Vesicular Nucleotide Release as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Is the vesicular nucleotide transporter a molecular target of eicosapentaenoic acid? [frontiersin.org]
- 8. Vesicular nucleotide transporter (VNUT): appearance of an actress on the stage of purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X1 and P2X2 receptors in the central nervous system as possible drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diadenosine pentaphosphate regulates dendrite growth and number in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2Y1 receptor signaling enhances neuroprotection by astrocytes against oxidative stress via IL-6 release in hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diadenosine polyphosphates inhibit adenosine kinase activity but decrease levels of endogenous adenosine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diadenosine Pentaphosphate (Ap5A) in Cardiovascular Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is an endogenous signaling molecule, primarily stored in and released from platelet dense granules, that exerts potent and complex effects on the cardiovascular system.[1] Once considered primarily an inhibitor of adenylate kinase, Ap5A is now recognized as a significant regulator of vascular tone, cardiac function, and metabolic response to stress.[2][3][4] Its actions are mediated through various purinergic receptors, ion channels, and other molecular targets, making it a molecule of significant interest in cardiovascular research and therapeutic development. This guide provides a comprehensive overview of the physiological roles of Ap5A, its signaling pathways, quantitative effects, and the key experimental methodologies used in its study.
Sources and Cardiovascular Significance
Ap5A, along with other diadenosine polyphosphates (ApnAs), is found in high concentrations within the dense granules of blood platelets and is released upon platelet activation.[1] This release is a critical event during hemostasis and thrombosis, introducing Ap5A into the local vascular microenvironment.[1] Its presence in the myocardium and its dynamic concentration changes during metabolic stress, such as ischemia, point to a role as an intrinsic cardiac signaling molecule.[2]
Role of Ap5A in Vasoregulation
Ap5A is a powerful vasoactive agent, capable of inducing both vasoconstriction and vasodilation. The net effect is highly dependent on the specific vascular bed, the pre-existing vascular tone, and the purinergic receptor subtypes expressed.[5][6]
Vasoconstriction
In many vascular beds, including renal and aortic arteries, Ap5A acts as a potent vasoconstrictor.[7][8] This effect is primarily mediated by the activation of P2X purinoceptors on vascular smooth muscle cells.[6][9] P2X receptors are ligand-gated ion channels, and their activation by Ap5A leads to an influx of extracellular calcium (Ca²⁺), triggering smooth muscle contraction.[8][10] Studies have shown that this Ca²⁺ influx, rather than release from intracellular stores, is the principal mechanism.[8]
The vasoconstrictor response can be biphasic:
-
Transient Vasoconstriction: This initial, rapid contraction is mediated by the P2X1 receptor subtype.[9]
-
Sustained Vasoconstriction: A more prolonged contraction is mediated by a yet-unidentified P2X-like receptor, demonstrating the complexity of Ap5A's interaction with purinergic signaling pathways.[9]
Vasodilation
In certain conditions, particularly in pre-contracted resistance arteries like the mesenteric artery, Ap5A can induce marked vasodilation.[6] This relaxing effect is mediated by the activation of P2Y1 receptors, a G protein-coupled receptor subtype.[6] The P2Y1-mediated pathway is thought to involve the release of endothelium-derived relaxing factors such as nitric oxide (NO) or prostacyclin.[1]
The dual nature of Ap5A's vascular effects is a critical consideration. For instance, in the coronary circulation of isolated rat hearts, Ap5A produces a small initial vasoconstriction followed by a more dominant, prolonged vasodilation.[11]
Role of Ap5A in Cardiac Function
Ap5A directly influences cardiac electrophysiology and myocyte function, with a particularly significant role during metabolic stress.
Regulation of Cardiac Ion Channels
-
ATP-Sensitive Potassium (KATP) Channels: The myocardium contains significant amounts of Ap5A under normal conditions.[2] At these physiological concentrations, Ap5A maintains a low probability of KATP channel opening, effectively inhibiting this channel.[2] During an ischemic event, the myocardial concentration of Ap5A decreases approximately 10-fold.[2] This sharp reduction in Ap5A relieves the inhibition on KATP channels, allowing them to open. KATP channel opening is a critical protective mechanism during ischemia, as it shortens the action potential duration, reduces calcium influx, and thus conserves ATP.
-
Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), the primary channel responsible for Ca²⁺ release from the sarcoplasmic reticulum.[12][13] It interacts with RyR2 at two distinct sites: a novel high-affinity site (activating in the pM to nM range) and a lower-affinity site (μM range).[12] The binding of Ap5A to RyR2 is slowly reversible, suggesting it could act as a physiological regulator of Ca²⁺ release, especially under conditions of cellular stress where ApnA concentrations may rise.[12]
Effects on Cardiac Electrophysiology and Contractility
In isolated heart preparations, Ap5A reduces left ventricular developed pressure, dP/dt, and heart rate.[11] It has also been shown to shorten the action potential duration (APD) in various regions of the rat heart at micromolar concentrations.[14]
Role in Ischemia-Reperfusion
The physiological response to Ap5A is significantly altered by ischemia-reperfusion (I/R). Following an I/R event, the vasoconstrictor effect of Ap5A is augmented, while its vasodilatory effect is diminished.[5][11] This shift is attributed to a reduced influence of P2Y receptors and the potential production of vasoconstrictor prostanoids, which could contribute to the altered coronary regulation seen after I/R.[11]
Signaling Pathways
The cardiovascular effects of Ap5A are transduced through a network of purinergic receptors and ion channels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine phosphates and the physiological control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Dichotomy of Diadenosine Pentaphosphate (Ap5A): An In-depth Technical Guide to its Intracellular and Extracellular Functions
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the dual nature of Diadenosine Pentaphosphate (Ap5A), a dinucleotide polyphosphate with distinct and significant roles both inside and outside the cell. This document serves as an in-depth resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to facilitate a deeper understanding of Ap5A's multifaceted functions.
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring molecule found in a variety of cell types, stored in secretory granules of platelets, chromaffin, and neuronal cells.[1] Its release into the intracellular and extracellular space triggers a cascade of events that influence cellular energy homeostasis, signal transduction, and physiological responses. This guide dissects the current understanding of Ap5A's functions, contrasting its well-defined intracellular role as an enzyme inhibitor with its emerging role as an extracellular signaling molecule.
Intracellular Functions of Ap5A: A Guardian of Cellular Energetics
Inside the cell, Ap5A's primary and most well-characterized function is the potent and specific inhibition of adenylate kinase (AK).[2][3] AK is a crucial enzyme that maintains cellular energy equilibrium by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[2] By inhibiting AK, Ap5A directly impacts the cellular energy charge and can influence downstream pathways such as the AMP-activated protein kinase (AMPK) pathway, a central regulator of metabolism.[2]
Beyond its canonical role in AK inhibition, intracellular Ap5A has been shown to modulate the activity of key ion channels, suggesting a broader role in cellular signaling under conditions of stress. Specifically, Ap5A has been identified as a potent activator of cardiac ryanodine (B192298) receptors (RyR2), channels responsible for calcium release from the sarcoplasmic reticulum, and as an inhibitor of ATP-sensitive potassium (KATP) channels, which couple cellular metabolism to electrical activity in various tissues, including the heart.[4][5][6]
Quantitative Data: Intracellular Targets of Ap5A
The following table summarizes the key quantitative data related to the intracellular functions of Ap5A.
| Target | Species/Tissue | Parameter | Value | Reference |
| Adenylate Kinase | Human Hemolysate | Ki | ~2 µM | [3] |
| Adenylate Kinase | Not Specified | Ki | 2.5 nM | [7] |
| Cardiac Ryanodine Receptor (RyR2) | Sheep Cardiac Muscle | EC50 | 140 µM | [5] |
| ATP-sensitive K+ (KATP) Channel | Guinea-Pig Ventricular Cells | IC50 | 16 µM | [4] |
Signaling Pathways
The inhibitory effect of Ap5A on adenylate kinase directly influences the cellular AMP:ATP ratio, a critical sensor of metabolic stress. An increase in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from anabolic to catabolic to restore energy balance.
Ap5A's interaction with RyR2 and KATP channels suggests a role in regulating intracellular calcium and potassium fluxes, particularly in cardiac and neuronal cells.
Extracellular Functions of Ap5A: A Purinergic Signaling Molecule
When released into the extracellular space, Ap5A acts as a signaling molecule, primarily through its interaction with purinergic receptors, a family of receptors that bind extracellular nucleotides.[1] This extracellular role of Ap5A is implicated in a range of physiological processes, including vasoconstriction and neurotransmission.[1][4]
Ap5A has been shown to activate various P2X and P2Y receptor subtypes. P2X receptors are ligand-gated ion channels, and their activation leads to cation influx and cellular depolarization. P2Y receptors are G protein-coupled receptors that, upon activation, trigger intracellular second messenger cascades.
Quantitative Data: Extracellular Targets of Ap5A
The following table summarizes the available quantitative data for the interaction of Ap5A with extracellular purinergic receptors.
| Receptor Subtype | Species/Cell Type | Parameter | Value | Reference |
| P2Y1 | Turkey Erythrocyte Membranes | EC50 | 0.32 µM | [1] |
| P2X Receptors (general) | Rat Renal Resistance Vessels | Effect | Vasoconstriction | [4] |
Signaling Pathways
Extracellular Ap5A can directly activate P2X receptors, leading to the opening of non-selective cation channels. The resulting influx of Na⁺ and Ca²⁺ causes membrane depolarization and can trigger various cellular responses, such as smooth muscle contraction.
Ap5A's activation of G protein-coupled P2Y receptors initiates intracellular signaling cascades. For example, the activation of Gq-coupled P2Y receptors leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Ap5A's functions.
Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is measured by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[2]
Materials:
-
Ap5A solution of known concentration
-
Adenylate Kinase (AK) enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH
-
Substrate solution: Adenosine diphosphate (B83284) (ADP) at various concentrations
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of Ap5A in the assay buffer.
-
In a cuvette, combine the assay buffer, a fixed concentration of the coupling enzymes (PK and LDH), and a specific concentration of Ap5A.
-
Add varying concentrations of the substrate, ADP, to different cuvettes.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a small, known amount of adenylate kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[ADP]) for each Ap5A concentration (Lineweaver-Burk plot).
-
Determine the apparent Km and Vmax values from the plots.
-
A secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration ([Ap5A]) will yield a straight line with a slope of Km/Vmax and a y-intercept of 1/Vmax. The x-intercept of this plot is -Ki.
Ectonucleotidase Activity Assay using HPLC
This protocol describes a method to measure the activity of ectonucleotidases by monitoring the hydrolysis of Ap5A into its breakdown products (e.g., ATP, ADP, AMP) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ap5A solution (substrate)
-
Cell suspension or membrane preparation expressing ectonucleotidases
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂
-
Stop Solution: e.g., 0.4 M perchloric acid
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Mobile Phase: e.g., a gradient of potassium phosphate (B84403) buffer and methanol
Procedure:
-
Pre-warm the reaction buffer to 37°C.
-
In a microcentrifuge tube, add the cell suspension or membrane preparation to the reaction buffer.
-
Initiate the reaction by adding a known concentration of Ap5A.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding the stop solution.
-
Centrifuge the samples to pellet the protein.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the nucleotides (Ap5A, ATP, ADP, AMP) using a suitable gradient elution.
-
Detect the nucleotides by their absorbance at 254 nm.
-
Quantify the amount of Ap5A hydrolyzed and the products formed by comparing the peak areas to those of known standards.
-
Calculate the rate of Ap5A hydrolysis to determine the ectonucleotidase activity.
Intracellular Calcium Imaging
This protocol outlines a general procedure for monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in response to extracellular Ap5A application using a fluorescent calcium indicator.
Materials:
-
Cultured cells responsive to Ap5A
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Ap5A solution
-
Fluorescence microscope with an appropriate filter set and a digital camera for image acquisition
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with HBSS to remove excess extracellular dye.
-
Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal before adding the stimulus.
-
For ratiometric dyes like Fura-2, alternately excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and record the emission at a single wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, excite at a single wavelength (e.g., 488 nm) and record the emission (e.g., 520 nm).
-
-
Stimulation: Add a known concentration of Ap5A to the buffer bathing the cells.
-
Data Acquisition: Continuously record the fluorescence intensity changes over time.
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes, express the change in fluorescence as a relative change from the baseline (ΔF/F₀).
-
Plot the fluorescence ratio or relative fluorescence change over time to visualize the calcium transient.
-
Conclusion
The dual functionality of Ap5A as both an intracellular regulator of energy metabolism and an extracellular signaling molecule highlights its importance in a wide array of physiological and pathological processes. Its potent inhibition of adenylate kinase underscores its role in maintaining cellular energy homeostasis, while its activity at purinergic receptors points to its involvement in complex intercellular communication. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the nuanced roles of Ap5A and paving the way for potential therapeutic applications. A deeper understanding of the distinct yet interconnected functions of intracellular and extracellular Ap5A will be critical for developing targeted strategies for diseases where its signaling is dysregulated.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac ATP-sensitive K+ channel: a target for diadenosine 5',5''-P1,P5-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Stability of Diadenosine Pentaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in various cellular processes. Comprising two adenosine (B11128) moieties linked by a five-phosphate chain, Ap5A is recognized primarily as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis.[1] Its ability to modulate nucleotide pools and interfere with purinergic signaling pathways has made it a valuable tool in biochemical and pharmacological research. Understanding the chemical stability of Ap5A is paramount for its effective use in experimental settings and for the development of potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical stability of Ap5A, including factors influencing its degradation, methodologies for its analysis, and its role in cellular signaling. While quantitative kinetic data on the non-enzymatic degradation of Ap5A is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a practical framework for researchers.
Physicochemical Properties and Storage
Ap5A is typically available as a lyophilized powder, commonly as a sodium or lithium salt. It is soluble in water and aqueous buffers.[2] For short-term use, aqueous solutions of Ap5A exhibit sufficient stability at room temperature. However, for long-term storage, it is recommended to store the compound in its lyophilized form or as frozen aliquots at -20°C or below to minimize degradation.[2] It has been noted that Ap5A is more susceptible to degradation by acid and molybdate (B1676688) than adenosine triphosphate (ATP).
Chemical Stability and Degradation Pathways
The chemical stability of Ap5A is primarily dictated by the susceptibility of its polyphosphate bridge to hydrolysis. This degradation can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Degradation
The polyphosphate chain of Ap5A is prone to non-enzymatic hydrolysis, a process that can be influenced by pH and temperature. While specific kinetic data such as the half-life of Ap5A under various conditions are not readily found in the literature, general principles of polyphosphate chemistry suggest that the stability of the phosphoanhydride bonds is pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the polyphosphate chain.
Degradation Products:
The non-enzymatic hydrolysis of Ap5A is expected to yield a mixture of smaller adenosine phosphate (B84403) derivatives. The cleavage of the pentaphosphate chain can occur at different positions, leading to the formation of:
-
Adenosine monophosphate (AMP)
-
Adenosine diphosphate (B83284) (ADP)
-
Adenosine triphosphate (ATP)
-
Adenosine tetraphosphate (B8577671) (Ap4A)
-
Inorganic phosphate (Pi) and pyrophosphate (PPi)
The exact distribution of these products will depend on the specific reaction conditions.
Enzymatic Degradation
In biological systems, the concentration and activity of Ap5A are regulated by various enzymes that catalyze its hydrolysis. These enzymes, broadly classified as pyrophosphohydrolases or phosphodiesterases, cleave the phosphodiester bonds of the polyphosphate chain.
Several ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs) have been shown to hydrolyze Ap5A.[3] The hydrolysis is typically asymmetric, yielding AMP and ATP as the primary products.[3] Other hydrolases may exhibit different cleavage patterns, leading to the formation of two molecules of ADP and inorganic phosphate, or other combinations of adenosine phosphates.
Key Enzymes in Ap5A Metabolism:
-
Ecto-nucleotide pyrophosphatase/phosphodiesterases (NPP1, NPP2, NPP3): These enzymes are major candidates for the hydrolysis of extracellular Ap5A and exhibit an alkaline pH optimum.[3]
-
(Asymmetrical) Ap4A hydrolase: This enzyme can also cleave Ap5A to produce ATP and ADP.[4]
-
Diadenosine polyphosphate hydrolases: A variety of these enzymes exist with different specificities and cleavage patterns for diadenosine polyphosphates.
Experimental Protocols for Stability Assessment
Assessing the chemical stability of Ap5A involves subjecting it to various stress conditions and monitoring its degradation over time. A well-designed stability study is crucial for determining its shelf-life and understanding its degradation profile.
Forced Degradation Study Protocol (General Framework)
A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7][8]
Objective: To evaluate the stability of Ap5A under various stress conditions and identify its major degradation products.
Materials:
-
Diadenosine pentaphosphate (Ap5A)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water (HPLC grade)
-
pH meter
-
Incubators or water baths for temperature control
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase components (e.g., phosphate or acetate (B1210297) buffers, acetonitrile, methanol)
Methodology:
-
Sample Preparation: Prepare a stock solution of Ap5A of known concentration in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the Ap5A stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the Ap5A stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the Ap5A stock solution with an equal volume of H₂O₂ solution. Keep at room temperature or a slightly elevated temperature for a defined period.
-
Thermal Degradation: Incubate the Ap5A stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the Ap5A stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining Ap5A and the formation of degradation products at each time point. Calculate the degradation rate and, if possible, the half-life under each condition.
References
Methodological & Application
Application Notes and Protocols: Diadenosine Pentaphosphate Pentasodium (Ap5A) in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diadenosine pentaphosphate pentasodium (Ap5A) is a vital tool in the study of enzyme kinetics, primarily recognized for its potent and specific inhibition of adenylate kinase (AK).[1] As a structural analogue of two adenosine (B11128) diphosphate (B83284) (ADP) molecules, Ap5A functions as a bisubstrate inhibitor, providing researchers with a powerful means to investigate nucleotide-metabolizing enzymes.[1] Its principal application lies in the selective inhibition of adenylate kinase, which is crucial for dissecting complex enzymatic assays where AK contamination can interfere with the accurate measurement of other kinase or ATPase activities.[1] Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1] By inhibiting this activity, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes.[1]
Beyond its role as an inhibitor, Ap5A has been identified as a signaling molecule, particularly in the cardiovascular system, where it is involved in the response to metabolic stress.[2]
Key Applications
-
Selective Inhibition of Adenylate Kinase: Ap5A is a highly effective competitive inhibitor of adenylate kinase, with respect to both ATP and AMP, exhibiting inhibition constants (Ki) in the nanomolar to low micromolar range.[1] This specificity makes it an invaluable tool for studying the physiological roles of adenylate kinase.[1]
-
Elimination of Contaminating Adenylate Kinase Activity: Preparations of other enzymes, such as ATPases and other kinases, are often contaminated with adenylate kinase. This contaminating activity can lead to inaccurate kinetic measurements. The addition of Ap5A to the assay mixture effectively inhibits this unwanted activity.[1]
-
Elucidation of Enzyme Mechanisms: As a bisubstrate analog, Ap5A has been instrumental in the structural and mechanistic studies of adenylate kinase, offering insights into its catalytic mechanism and the conformational changes it undergoes.[1][3]
-
Investigation of Cellular Signaling: Ap5A is used to probe the role of adenylate kinase phosphotransfer in cellular signaling pathways, such as the communication between mitochondrial energy status and membrane proteins like ATP-sensitive potassium (KATP) channels.[4]
Quantitative Data: Inhibitory Potency of Ap5A
The inhibitory potency of Ap5A against various adenylate kinase isozymes is summarized in the table below. It is important to note that Ki values can vary depending on the specific assay conditions, including substrate concentrations.
| Enzyme Source/Isozyme | Inhibition Constant (Ki) | Comments |
| Rabbit Muscle Adenylate Kinase | ~2.5 nM (at 24°C, pH 8.0) | Potent inhibition. The association constant is approximately 4 x 10⁸ M⁻¹.[5] |
| Human Hemolysate Adenylate Kinase | Effective at concentrations ≥ 2 µM | Excellent inhibitor for this source of the enzyme.[6] |
| Yeast Adenylate Kinase | Binds with high affinity | Used in high-resolution structural studies to understand phosphoryl transfer.[3] |
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of Ap5A for Adenylate Kinase using a Coupled Enzyme Assay
This protocol describes a continuous spectrophotometric assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Materials:
-
This compound (Ap5A)
-
Adenylate kinase (AK)
-
Adenosine diphosphate (ADP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, PK (e.g., 10 units/mL), LDH (e.g., 10 units/mL), PEP (e.g., 1 mM), and NADH (e.g., 0.2 mM).[1]
-
Assay Setup:
-
Set up a series of reactions in cuvettes or a 96-well plate.
-
Each series should have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations that span the Km value.[1]
-
Include a control series with no Ap5A.
-
-
Pre-incubation: Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]
-
Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of adenylate kinase solution and mix thoroughly. The final concentration of AK should be optimized to yield a linear reaction rate for at least 5 minutes.[1]
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
-
Plot 1/v versus 1/[ADP] (Lineweaver-Burk plot) for each Ap5A concentration.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the Ap5A concentration.
-
Caption: Workflow for Ki determination of Ap5A.
Protocol 2: ATPase Activity Assay with Ap5A to Inhibit Contaminating Adenylate Kinase
This protocol describes how to measure ATPase activity in a sample that may be contaminated with adenylate kinase, using Ap5A to ensure the measured ATP hydrolysis is not affected by ATP regeneration. The assay measures the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a Malachite Green-based reagent.[1]
Materials:
-
This compound (Ap5A)
-
Enzyme preparation containing ATPase activity
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Malachite Green-based Pi detection reagent
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one with Ap5A (e.g., 20 µM) and one without (control).[1]
-
To each well, add the assay buffer and the enzyme preparation.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.[1]
-
Reaction Initiation and Termination:
-
Data Acquisition: After color development, measure the absorbance at the appropriate wavelength for the Malachite Green assay (typically ~620-650 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi produced in each reaction.
-
Compare the ATPase activity in the presence and absence of Ap5A to determine the extent of adenylate kinase contamination.
-
Caption: Workflow for ATPase assay with Ap5A.
Signaling Pathways Involving Ap5A and Adenylate Kinase
Adenylate kinase plays a critical role in cellular energy homeostasis, and its inhibition by Ap5A can be used to study its involvement in signaling pathways.[1] One such pathway is the regulation of the AMP-activated protein kinase (AMPK) pathway, which is activated in response to metabolic stress.[1] Additionally, Ap5A has been shown to be a signaling molecule itself, particularly in the heart, where it influences the activity of ATP-sensitive K+ (KATP) channels.[2][4]
Caption: Ap5A's role in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenylate Kinase Inhibition Assay Using Ap5A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylate kinase (AK), also known as myokinase, is a critical phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1][2] This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1][2] P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase, making it an invaluable tool for studying the enzyme's role in various cellular processes and for eliminating contaminating AK activity in other enzymatic assays.[3][4] Ap5A acts as a bisubstrate analog, mimicking the two ADP molecules and locking the enzyme in an inactive, closed conformation.[5]
This document provides a detailed protocol for an in vitro adenylate kinase inhibition assay using Ap5A. The assay employs a coupled enzyme system where the production of ATP by adenylate kinase is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[3]
Principle of the Assay
The adenylate kinase activity is measured using a coupled enzyme assay involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). In the forward reaction, adenylate kinase produces ATP from two molecules of ADP. Pyruvate kinase then utilizes this newly synthesized ATP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The rate of adenylate kinase activity is directly proportional to the rate of NADH oxidation, which is measured as a decrease in absorbance at 340 nm.[3][6]
Data Presentation
Inhibitory Potency of Ap5A against Adenylate Kinase Isoforms
The inhibitory constant (Ki) of Ap5A for adenylate kinase can vary depending on the specific isozyme and the assay conditions. Below is a summary of reported Ki values.
| Adenylate Kinase Isoform Source | Substrate(s) | Ki Value (nM) |
| Pig Muscle | ATP & AMP | Competitive |
| Human Erythrocytes | Not specified | Effective at ≥ 2 µM |
| Leishmania donovani AK2 | ATP | 190 |
| Leishmania donovani AK2 | AMP | 160 |
Note: The nature of inhibition is generally competitive with respect to both ATP and AMP.[3]
Recommended Ap5A Concentrations for Eliminating Contaminating AK Activity
In enzymatic assays where contaminating adenylate kinase activity can interfere with results, Ap5A can be added to specifically inhibit this activity. The required concentration depends on the source of the enzyme preparation.
| Enzyme Source | Recommended Ap5A:Nucleotide Molar Ratio |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 |
| Tobacco Leaves, Spinach Chloroplasts | 1:5 |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 |
Mandatory Visualizations
Caption: Coupled enzyme assay workflow for measuring adenylate kinase activity.
Caption: Inhibition of the adenylate kinase signaling pathway by Ap5A.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol outlines a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent flat-bottom microplate or quartz cuvettes
Reagent Preparation:
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl (pH 7.5) containing 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT. Store at 4°C.
-
ADP Stock Solution (100 mM): Dissolve ADP in water and adjust the pH to 7.0. Aliquot and store at -20°C.
-
PEP Stock Solution (100 mM): Dissolve PEP in water. Aliquot and store at -20°C.
-
NADH Stock Solution (10 mM): Dissolve NADH in water. This solution is light-sensitive, so prepare it fresh and keep it on ice, protected from light.
-
Ap5A Stock Solution (1 mM): Prepare a 1 mM stock solution of Ap5A in water. Aliquot and store at -20°C.
-
PK/LDH Enzyme Mixture: Prepare a mixture of pyruvate kinase and lactate dehydrogenase. A common starting concentration is 10-20 units/mL for each enzyme in the final reaction volume.[1]
-
Adenylate Kinase Working Solution: Dilute the purified adenylate kinase in the assay buffer to a concentration that produces a linear reaction rate for at least 5-10 minutes. The optimal concentration should be determined empirically.
Assay Procedure:
-
Assay Setup: Prepare a series of reactions in a 96-well microplate or microcentrifuge tubes. Each series should have a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. It is recommended to test at least five different ADP concentrations that span the Michaelis constant (Km) of the enzyme. A typical range for ADP concentrations could be 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, and 1 mM.[3] Include a control series with no Ap5A.
-
Reaction Mixture Preparation: For a final reaction volume of 200 µL, assemble the following components in each well/tube:
| Reagent | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | 1x | to 200 µL | 1x |
| ADP | 100 mM | Variable | 0.05 - 1 mM |
| PEP | 100 mM | 4 µL | 2 mM |
| NADH | 10 mM | 4 µL | 0.2 mM |
| PK/LDH mixture | 100 units/mL each | 2 µL | 10 units/mL each |
| Ap5A | 1 mM | Variable | e.g., 0, 10, 20, 50, 100 nM |
| Adenylate Kinase | Working Solution | 10 µL | Empirically determined |
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[3]
-
Initiate the reaction by adding the adenylate kinase working solution and mix thoroughly but gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a spectrophotometer. Take readings every 15-30 seconds for 5-10 minutes.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction. The rate of NADH consumption can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[3]
-
Plot the initial velocity (v₀) against the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) can be generated. For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis. The Ki can be calculated from the slopes of these lines. Alternatively, non-linear regression analysis of the Michaelis-Menten data can be performed using appropriate software to fit the data to the competitive inhibition model and directly calculate the Ki value.[3]
-
References
- 1. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking the ATP-binding response in adenylate kinase in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Application of Diadenosine Pentaphosphate (Ap5A) in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a dinucleotide that serves as a valuable tool in the investigation of platelet function. It acts as a competitive antagonist of the P2Y1 purinergic receptor, one of the key receptors for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface. By selectively blocking the P2Y1 receptor, Ap5A allows for the elucidation of the specific roles of this receptor in the complex cascade of platelet activation and aggregation. These application notes provide a comprehensive overview of the use of Ap5A in platelet aggregation studies, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
ADP-induced platelet activation is a critical process in hemostasis and thrombosis, mediated by two main P2Y receptors: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, is responsible for the initial shape change of platelets and the mobilization of intracellular calcium, leading to a transient aggregation.[2] The P2Y12 receptor, coupled to Gi, mediates a more sustained and amplified aggregation response by inhibiting adenylyl cyclase.[1] Ap5A's specific antagonism of the P2Y1 receptor makes it an essential pharmacological tool to dissect these distinct signaling pathways.
Quantitative Data on the Inhibitory Effects of P2Y1 Antagonists
The inhibitory potency of Ap5A and its analogs on ADP-induced platelet aggregation is a critical parameter for designing and interpreting experiments. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a standard measure of competitive antagonism.
| Antagonist | Agonist | Preparation | Parameter Measured | pA2 Value |
| Ap5A | ADP | Washed Human Platelets | Aggregation | 5.4 |
| A3P5P (Adenosine 3',5'-bisphosphate) | ADP | Washed Human Platelets | Shape Change & Aggregation | ~5 |
Note: A higher pA2 value indicates a more potent antagonist.
Signaling Pathways
The signaling cascade initiated by ADP binding to the P2Y1 receptor and its inhibition by Ap5A is crucial for understanding platelet activation.
References
Application Notes and Protocols for Diadenosine Pentaphosphate Pentasodium in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is an endogenous signaling molecule found in various tissues, including the myocardium and nervous system. It is stored in high concentrations within platelet dense granules and released upon platelet activation. Ap5A exerts a range of effects on cellular electrophysiology through multiple mechanisms, including direct interaction with ion channels and modulation of purinergic receptors. These diverse actions make Ap5A a molecule of significant interest in cardiovascular and neuroscience research.
These application notes provide a comprehensive overview of the electrophysiological effects of Ap5A, detailed protocols for its study using patch-clamp and Langendorff-perfused heart techniques, and a summary of its key quantitative effects.
Mechanisms of Action
The electrophysiological effects of Diadenosine pentaphosphate are complex and tissue-dependent, primarily mediated through:
-
Direct Inhibition of ATP-Sensitive Potassium (K-ATP) Channels: Ap5A is a potent antagonist of cardiac K-ATP channels. It directly binds to the channel complex, reducing its open probability in a concentration-dependent manner. This action is independent of purinergic receptors.
-
Modulation of Purinergic P1 (Adenosine) Receptors: In some multicellular preparations, particularly in the atria, Ap5A can be hydrolyzed by ectonucleotidases to adenosine (B11128). Adenosine then activates A1 adenosine receptors, which are G-protein coupled receptors. Activation of A1 receptors can, in turn, modulate various ion channels, including the activation of the acetylcholine-sensitive potassium current (I-K(ACh)).
-
Interaction with Purinergic P2 Receptors: Ap5A can also act as a ligand for P2 purinergic receptors. In the nervous system, it has been shown to modulate P2X1 receptors, which are ligand-gated ion channels, leading to changes in intracellular calcium concentrations and affecting neuronal development. In some cardiac tissues, P2 receptor activation by Ap5A can lead to alterations in action potential duration.
-
Activation of Ryanodine (B192298) Receptors: Ap5A has been identified as a potent activator of cardiac ryanodine receptors (RyR2), which are critical for calcium release from the sarcoplasmic reticulum.
-
Modulation of Voltage-Gated Calcium Channels: In central neurons, Ap5A has been shown to enhance the activity of N-type voltage-gated calcium channels.
Data Presentation
The following tables summarize the quantitative data on the effects of Diadenosine pentaphosphate pentasodium in various electrophysiological studies.
Table 1: Effects of Ap5A on K-ATP Channels in Guinea-Pig Ventricular Myocytes
| Parameter | Value | Reference |
| Ap5A Concentration for Strong Inhibition | 50 µM | [1] |
| NPo (Control) | 4.16 ± 0.50 | [1] |
| NPo (50 µM Ap5A) | 0.85 ± 0.30 | [1] |
| NPo (Washout) | 2.26 ± 0.60 | [1] |
| Half-maximal effective concentration (IC50) | 16 µM | [1] |
| Hill coefficient | 1.6 | [1] |
Table 2: Electrophysiological Effects of Ap5A in Rabbit Atrial Myocardium
| Parameter | Condition | Value | Reference |
| Spontaneous Cycle Length | Control | 225 ± 14 ms | [2][3] |
| Ap5A (50 µM) | 1823 ± 400 ms | [2][3] | |
| Atrial Effective Refractory Period (AERP) | Control | 84 ± 14 ms | [3] |
| Ap5A (100 µM) | 58 ± 11 ms | [3] | |
| I-K(Ado) and I-K(ATP) induction | Ap5A (≤1 mM) | No induction | [2][3] |
Table 3: Effects of Ap5A on Guinea Pig Atrial Electrophysiology
| Parameter | Effect | Concentration | Reference |
| Action Potential Duration | Shortening | 100 µM | [4][5] |
| Pacemaker Activity (Sinoatrial Node) | Slowing | 100 µM | [4][5] |
| Ionic Current Activated | Potassium inward rectifier current (I-KACh) | 100 µM | [5] |
Table 4: Effects of Ap5A on Neuronal Properties
| Cell Type | Effect | Receptor Involved | Reference |
| Cultured Hippocampal Neurons | Negative modulation of dendrite growth and number | P2X1 | [6] |
| Rat Midbrain Synaptosomes | Promotes glutamate, GABA, or acetylcholine (B1216132) release | Dinucleotide receptors, N- and P/Q-type calcium channels | [7] |
| Rat Central Neurons | Enhances activity of N-type Ca2+ channels | Not specified | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Channels in Isolated Cardiomyocytes
Objective: To measure the inhibitory effect of intracellularly applied Ap5A on K-ATP channel activity in ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (resistance 1-2 MΩ)
-
Perfusion system
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 Glucose, 5 HEPES (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 10 HEPES (pH 7.2 with KOH).
-
This compound (Ap5A) stock solution.
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Place the isolated cells in a perfusion chamber on the stage of an inverted microscope and superfuse with the extracellular solution at 37°C.
-
Pull patch pipettes and fire-polish to a resistance of 1-2 MΩ.
-
Fill the pipette with the intracellular solution. For the experimental group, add Ap5A to the intracellular solution to achieve the desired final concentration (e.g., 50 µM).
-
Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit K-ATP currents.
-
Record baseline K-ATP channel activity.
-
For inside-out patch configuration, after establishing a cell-attached patch, pull the pipette away from the cell to excise a membrane patch with the intracellular side facing the bath solution.
-
Perfuse the inside-out patch with a solution mimicking the intracellular environment and then apply Ap5A to the bath to observe direct channel inhibition.
-
Analyze the current-voltage relationship and channel open probability (NPo) before and after Ap5A application.
Protocol 2: Langendorff-Perfused Heart for Studying Ap5A's Effects on Atrial Electrophysiology
Objective: To investigate the effects of Ap5A on atrial effective refractory period (AERP) and susceptibility to arrhythmias in an isolated heart model.
Materials:
-
Langendorff perfusion system
-
Isolated heart (e.g., from rabbit)
-
Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM glucose, saturated with 95% O2/5% CO2.
-
Pacing and recording electrodes
-
Ap5A stock solution
-
A1 receptor antagonist (e.g., DPCPX) for mechanistic studies.
Procedure:
-
Prepare the Langendorff system, ensuring the Krebs-Henseleit buffer is warmed to 37°C and oxygenated.
-
Anesthetize the animal and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).
-
Allow the heart to stabilize for at least 20-30 minutes.
-
Place stimulating and recording electrodes on the atrium.
-
Measure baseline parameters, including heart rate, atrioventricular conduction time, and AERP using standard programmed electrical stimulation protocols.
-
Introduce Ap5A into the perfusate at the desired concentration (e.g., 1 µM to 100 µM).
-
After a 10-15 minute equilibration period with Ap5A, repeat the electrophysiological measurements.
-
To test for the involvement of adenosine, co-perfuse with an A1 receptor antagonist and Ap5A and observe if the effects are reversed.
-
Induce atrial fibrillation using programmed electrical stimulation protocols to assess changes in vulnerability.
Mandatory Visualization
Caption: Signaling pathways of Diadenosine pentaphosphate (Ap5A).
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. meetings.cshl.edu [meetings.cshl.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Voltage-clamp-based methods for the detection of constitutively active acetylcholine-gated I(K,ACh) channels in the diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Action Potential Restitution Protocol [protocols.io]
- 8. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Intracellular Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate found in various cell types, from bacteria to mammals. It plays a significant role as a signaling molecule, or "alarmone," particularly in the context of cellular stress and energy homeostasis. Ap5A is a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining the cellular energy charge by catalyzing the equilibrium between ATP, ADP, and AMP.[1] By inhibiting AK, Ap5A can modulate a variety of cellular processes that are dependent on the ratios of these adenine (B156593) nucleotides.
These application notes provide detailed protocols for the quantification of intracellular Ap5A, present available quantitative data, and illustrate the key signaling pathway and experimental workflows.
Data Presentation: Intracellular Concentrations of Ap5A and Related Compounds
The intracellular concentration of Ap5A can vary significantly depending on the cell type, metabolic state, and the presence of cellular stressors. The following table summarizes reported concentrations of Ap5A and the related diadenosine tetraphosphate (B8577671) (Ap4A) in various biological samples. It is important to note that concentrations can be expressed in different units (e.g., pmol/10^6 cells, nM), and direct comparisons should be made with caution.
| Cell Type/Organism | Compound | Concentration | Method | Reference |
| Human Platelets | Ap5A | 100.2 ± 81.1 nM | HPLC | [2] |
| Bovine Adrenal Medulla | Ap5A | 0.1 ± 0.05 µmol/g of tissue | HPLC | [3] |
| Myxococcus xanthus (wild-type) | Ap5A | Increased several-fold during development | Not Specified | [3] |
| Myxococcus xanthus (apaH mutant) | Ap5A | ~11-fold higher than wild-type at 16h | Not Specified | [3] |
| Human Platelets | Ap4A | 223.8 ± 172.3 nM | HPLC | [2] |
| Bovine Adrenal Medulla | Ap4A | 0.1 ± 0.05 µmol/g of tissue | HPLC | [3] |
| Human HEK293T Cells | Ap4A | 0.9 pmol per 10^6 cells | LC-MS/MS | [4] |
| Human HEK293 Cells | Ap4A | 0.5 pmol per 10^6 cells | Not Specified | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Ap5A Signaling Pathway
Ap5A's primary known mechanism of action is the potent inhibition of adenylate kinase. This inhibition disrupts the normal equilibrium of adenine nucleotides, leading to downstream effects on energy-sensitive pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylate kinase phosphotransfer communicates cellular energetic signals to ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
Application Note: Quantitative Analysis of Diadenosine Polyphosphates using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine polyphosphates (ApnAs), such as diadenosine triphosphate (Ap3A), tetraphosphate (B8577671) (Ap4A), pentaphosphate (Ap5A), and hexaphosphate (Ap6A), are a class of signaling nucleotides found across all kingdoms of life.[1] These molecules, often referred to as "alarmones," play crucial roles in cellular responses to environmental and genotoxic stress, including oxidative stress and heat shock.[1][2] Their involvement in various physiological and pathological processes, such as cell proliferation, apoptosis, and cardiovascular function, has made them a subject of increasing interest in biomedical research and as potential therapeutic targets.[3][4]
Accurate quantification of intracellular and extracellular ApnA levels is essential for elucidating their biological functions. High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase chromatography, has proven to be a robust and sensitive method for the separation and quantification of these highly polar molecules from complex biological matrices.[5][6] This application note provides detailed protocols for the extraction and HPLC analysis of diadenosine polyphosphates from cell lysates and human platelets, along with a summary of reported quantitative data.
Signaling Pathways of Diadenosine Polyphosphates
Diadenosine polyphosphates are synthesized as byproducts of aminoacyl-tRNA synthetase activity and are degraded by specific hydrolases.[7] They can act as intracellular signaling molecules or be released into the extracellular space to activate purinergic receptors, initiating downstream signaling cascades.
Caption: Proposed signaling pathway for diadenosine polyphosphates.
Experimental Workflow
The quantification of diadenosine polyphosphates from biological samples involves several key steps, from sample collection and preparation to HPLC analysis and data interpretation.
Caption: General experimental workflow for ApnA quantification.
Quantitative Data Summary
The following tables summarize reported concentrations of diadenosine polyphosphates in various biological samples.
Table 1: Diadenosine Polyphosphate Concentrations in Human Platelets
| Diadenosine Polyphosphate | Concentration (nM, mean ± SD) | Reference |
| Ap3A | 192.5 ± 151.0 | [5] |
| Ap4A | 223.8 ± 172.3 | [5] |
| Ap5A | 100.2 ± 81.1 | [5] |
| Ap6A | 32.0 ± 19.6 | [5] |
Table 2: Intracellular Diadenosine Polyphosphate Concentrations in Cell Lines
| Cell Line | Condition | Ap3A (pmol/10⁶ cells) | Ap4A (pmol/10⁶ cells) | Reference |
| HEK293T | Basal | 0.7 | 0.9 | [6] |
| HEK293 | Basal | 0.079 | 0.5 | [6] |
| AA8 | Basal | 3.05 | 0.63 | [6] |
| HEK293T | Heat Shock | - | 2.3 | [6] |
| HEK293T | H₂O₂ Stress | - | 2.3 | [6] |
Experimental Protocols
Protocol 1: Extraction of Diadenosine Polyphosphates from Cell Lysates
This protocol is adapted from a method for the quantification of Ap4A in cell lysates.[3]
Materials and Reagents:
-
Ice-cold 0.6 N Perchloric Acid
-
2 M Potassium Carbonate
-
Ultrapure water
-
0.22 µm syringe filters
-
Microcentrifuge tubes
-
HPLC vials
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
Cell Lysis: Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet and vortex thoroughly.
-
Incubation: Incubate the lysate on ice for 15-20 minutes to precipitate proteins.
-
Neutralization: Add 125 µL of 2 M potassium carbonate to neutralize the perchloric acid. The final pH should be between 6 and 8.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and potassium perchlorate.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Samples can be stored at -80°C until HPLC analysis.
Protocol 2: Extraction from Human Platelets with Boronate Affinity Chromatography
This protocol provides a method for the selective concentration of diadenosine polyphosphates from human platelets.[5][8]
Materials and Reagents:
-
Materials for platelet isolation from whole blood.
-
Deproteinization solution (e.g., perchloric acid).
-
Boronate affinity chromatography column.
-
Wash and elution buffers for boronate affinity chromatography.
-
Desalting column.
Procedure:
-
Platelet Isolation: Isolate platelets from human blood using standard procedures.
-
Deproteinization: Lyse the platelets and deproteinize the sample, for example, using perchloric acid precipitation as described in Protocol 1.
-
Selective Concentration: Apply the deproteinized and neutralized supernatant to a boronate affinity chromatography column. This step selectively retains the cis-diol-containing diadenosine polyphosphates.
-
Washing: Wash the column to remove non-specifically bound compounds.
-
Elution: Elute the diadenosine polyphosphates from the column.
-
Desalting: Desalt the eluted sample prior to HPLC analysis.
Protocol 3: Ion-Pair Reversed-Phase HPLC Analysis
This protocol provides a starting point for the chromatographic separation of diadenosine polyphosphates.[3] Optimization may be required for specific HPLC systems and columns.
HPLC System and Column:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium (B1175870) dihydrogen phosphate, 5 mM tetrabutylammonium (B224687) hydrogen sulfate, pH 6.0.
-
Mobile Phase B: Methanol.
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 30 |
| 25 | 30 |
| 30 | 5 |
| 40 | 5 |
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 259 nm
Calibration and Quantification:
-
Prepare a series of standard solutions of Ap3A, Ap4A, Ap5A, and Ap6A in ultrapure water at known concentrations (e.g., 0.1 to 20 µM).
-
Inject each standard solution into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration for each diadenosine polyphosphate standard.
-
Inject the prepared samples and determine the peak areas corresponding to the diadenosine polyphosphates based on their retention times.
-
Calculate the concentration of each diadenosine polyphosphate in the samples using the corresponding calibration curve.
Troubleshooting and Optimization
-
Peak Tailing or Broadening: This may be due to issues with the column or mobile phase. Ensure the mobile phase pH is stable and the column is in good condition. The concentration of the ion-pairing reagent may need optimization.
-
Low Sensitivity: For very low concentrations, consider pre-column derivatization with chloroacetaldehyde (B151913) followed by fluorescence detection (excitation at 275 nm, emission at 410 nm).[9] Alternatively, LC-MS/MS can provide higher sensitivity and specificity.[6]
-
Sample Stability: Diadenosine polyphosphates can be degraded by phosphatases and hydrolases.[10] Work quickly on ice during sample preparation and consider the use of phosphatase and hydrolase inhibitors.
-
Interference from Other Nucleotides: The high abundance of ATP and ADP in cells can interfere with quantification.[10] The chromatographic conditions should be optimized for sufficient resolution. Boronate affinity chromatography can help in selectively isolating diadenosine polyphosphates.[5]
Conclusion
The HPLC methods detailed in this application note provide a reliable and sensitive approach for the quantification of diadenosine polyphosphates in various biological samples. Accurate measurement of these important signaling molecules will continue to advance our understanding of their roles in cellular physiology and disease, potentially paving the way for new therapeutic strategies.
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. Di-Adenosine Polyphosphates: Bacterial Signaling Molecules - News Blog - Jena Bioscience [jenabioscience.com]
- 8. A novel assay for determination of diadenosine polyphosphates in human platelets: studies in normotensive subjects and in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of diadenosine 5',5'"-p1,p4-tetraphosphate with precolumn fluorescence derivatization and its application to metabolism study in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ap5A in Live-Cell Calcium Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule that belongs to the family of diadenosine polyphosphates. These molecules are stored in and released from various cell types, including platelets and neuronal cells, and are involved in a range of physiological processes. Ap5A is a potent agonist for certain subtypes of purinergic P2Y receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors by Ap5A initiates intracellular signaling cascades, a key event of which is the mobilization of calcium (Ca²⁺) from intracellular stores. This transient increase in cytosolic Ca²⁺ concentration acts as a crucial second messenger, regulating a multitude of cellular functions such as secretion, contraction, and gene expression.
The ability to accurately measure Ap5A-induced calcium signaling in living cells is essential for understanding its physiological roles and for the development of therapeutic agents targeting purinergic signaling pathways. These application notes provide detailed protocols for utilizing live-cell calcium imaging to study the effects of Ap5A. The protocols cover the use of common fluorescent Ca²⁺ indicators, Fluo-4 AM and Fura-2 AM, and provide a framework for data acquisition and analysis.
Data Presentation: Quantitative Effects of Ap5A on Intracellular Calcium
The potency of Ap5A in inducing intracellular calcium mobilization can vary depending on the cell type and the specific P2Y receptor subtypes expressed. The following table summarizes available quantitative data on the effects of Ap5A. Researchers should note that optimal concentrations for specific cell systems should be determined empirically.
| Cell Type | P2Y Receptor Subtype(s) | Agonist | Potency (EC₅₀) | Notes |
| Adrenal Chromaffin Cells | Putative P2Y | Ap5A | 50 ± 7 µM | Ap5A evoked a concentration-dependent increase in cytosolic [Ca²⁺]. |
| Turkey Erythrocyte Membranes | P2Y₁ | Ap₅A | 0.32 µM | Demonstrates high potency at the P2Y₁ receptor subtype.[1] |
Signaling Pathway of Ap5A-Mediated Calcium Mobilization
Ap5A primarily exerts its effects by binding to and activating Gq-coupled P2Y receptors on the plasma membrane. This activation initiates a well-defined signaling cascade leading to the release of calcium from the endoplasmic reticulum (ER).
Ap5A signaling pathway leading to intracellular calcium release.
Experimental Workflow for Live-Cell Calcium Imaging
The general workflow for conducting a live-cell calcium imaging experiment to assess the effects of Ap5A involves several key steps, from cell preparation to data analysis.
General workflow for an Ap5A-induced calcium signaling assay.
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging using Fluo-4 AM
Fluo-4 AM is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium. Upon binding to Ca²⁺, its fluorescence intensity increases significantly, making it suitable for detecting transient changes in intracellular calcium concentration.
Materials:
-
Cell line of interest cultured on glass-bottom imaging dishes
-
Diadenosine pentaphosphate (Ap5A)
-
Fluo-4 AM (Acetoxymethyl ester)
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed cells onto glass-bottom imaging dishes to achieve 70-80% confluency on the day of the assay.
-
-
Reagent Preparation:
-
Ap5A Stock Solution: Prepare a concentrated stock solution of Ap5A (e.g., 10-100 mM) in sterile water or an appropriate buffer. Store at -20°C or -80°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in imaging buffer.
-
Fluo-4 AM Loading Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. For loading, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in HBSS.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells and wash them once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.
-
Add fresh, pre-warmed HBSS to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Live-Cell Imaging and Data Acquisition:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence reading (F₀) for 1-2 minutes before adding the stimulus.
-
Add the desired concentration of Ap5A to the cells and immediately begin time-lapse imaging to capture the change in fluorescence intensity (F) over time. Acquire images every 1-5 seconds for a duration sufficient to capture the peak response and subsequent decay.
-
As a positive control, at the end of the experiment, add a calcium ionophore such as ionomycin (B1663694) (e.g., 1-5 µM) to elicit a maximal calcium influx and determine the maximum fluorescence signal (F_max).
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Plot the ΔF/F₀ over time to visualize the calcium transient.
-
To determine the EC₅₀, generate a dose-response curve by plotting the peak ΔF/F₀ against the logarithm of the Ap5A concentration and fit the data using a non-linear regression model.
-
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM
Fura-2 AM is a ratiometric fluorescent indicator that allows for more quantitative measurements of intracellular calcium concentration by minimizing the effects of uneven dye loading, photobleaching, and changes in cell thickness.[2][3][4][5]
Materials:
-
Cell line of interest cultured on glass-bottom imaging dishes
-
Diadenosine pentaphosphate (Ap5A)
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of ~340 nm and ~380 nm, and an emission filter around ~510 nm.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Reagent Preparation:
-
Ap5A Stock Solution: Prepare as described in Protocol 1.
-
Fura-2 AM Loading Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[2][4] For loading, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS, pre-mixing with Pluronic® F-127 as described for Fluo-4 AM.[2][4]
-
-
Dye Loading:
-
Washing and De-esterification:
-
Gently wash the cells two to three times with pre-warmed HBSS.
-
Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes for de-esterification.[3]
-
-
Live-Cell Imaging and Data Acquisition:
-
Place the imaging dish on the microscope stage.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add the desired concentration of Ap5A and continue to acquire ratiometric images over time.
-
At the end of the experiment, perform a calibration to determine the minimum (R_min) and maximum (R_max) ratios. R_min is obtained by adding a calcium chelator like EGTA (e.g., 5-10 mM) in a calcium-free buffer, and R_max is obtained by subsequently adding a calcium ionophore like ionomycin (e.g., 1-5 µM) in a high calcium buffer.
-
-
Data Analysis:
-
Select ROIs around individual cells.
-
Calculate the ratio of the fluorescence intensities obtained with 340 nm and 380 nm excitation (Ratio = F₃₄₀ / F₃₈₀) for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]ᵢ = K_d * [(R - R_min) / (R_max - R)] * (F_380,min / F_380,max), where K_d is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Plot the [Ca²⁺]ᵢ or the 340/380 ratio over time.
-
Generate dose-response curves and calculate the EC₅₀ as described in Protocol 1.
-
Troubleshooting and Considerations
-
Low Signal or Poor Dye Loading: Optimize dye concentration, loading time, and temperature. Ensure the Pluronic® F-127 is properly mixed to prevent dye precipitation. Some cell types may require the use of an organic anion transport inhibitor, such as probenecid, to improve dye retention.
-
High Background Fluorescence: Ensure thorough washing after dye loading to remove all extracellular dye. Use a phenol (B47542) red-free imaging medium.
-
Phototoxicity and Photobleaching: Minimize the exposure time and intensity of the excitation light. For Fura-2, photobleaching is less of a concern for the final ratio measurement but can affect the individual wavelength intensities.
-
Cell Viability: Ensure that the concentrations of Ap5A, DMSO, and other reagents are not cytotoxic. Perform a viability assay if necessary.
-
Receptor Desensitization: P2Y receptors can desensitize upon prolonged or repeated exposure to agonists. Be mindful of this when designing experiments with multiple stimulations.
By following these detailed protocols and considering the potential variables, researchers can effectively utilize Ap5A to investigate purinergic calcium signaling in a wide variety of live-cell applications.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. hellobio.com [hellobio.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Illuminating Cellular Energetics: Fluorescent Analogs of Diadenosine Pentaphosphate for Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy homeostasis. Primarily known as a potent inhibitor of adenylate kinase (AK), Ap5A is crucial in regulating the equilibrium of adenine (B156593) nucleotides (AMP, ADP, and ATP). The development of fluorescent analogs of Ap5A has opened new avenues for real-time visualization and quantification of its localization, dynamics, and interactions with target proteins within living cells. These probes are invaluable tools for dissecting the intricate roles of Ap5A in various physiological and pathological processes, including cardiovascular function, neurotransmission, and cancer biology.
This document provides detailed application notes and protocols for the use of fluorescent Ap5A analogs in cellular imaging. The primary focus is on analogs derivatized with the N-methylanthraniloyl (MANT) group, as these are the most extensively characterized fluorescent probes for adenine nucleotides. While the development of a wide array of fluorescent Ap5A analogs is still an emerging field, the principles and protocols outlined here can be adapted for other fluorophores, such as BODIPY, that may be conjugated to Ap5A.
Principle of Fluorescent Ap5A Analogs
The most well-characterized fluorescent analog of Ap5A is α,ω-di[(3' or 2')-O-(N-methylanthraniloyl)adenosine-5'] pentaphosphate (mAP5Am)[1]. The MANT fluorophore exhibits environmentally sensitive fluorescence. Its quantum yield is typically low in aqueous solutions but increases significantly in more hydrophobic environments, such as the nucleotide-binding sites of proteins[2]. This property allows for the monitoring of protein-ligand interactions in real-time. When a MANT-labeled Ap5A analog binds to a target protein like adenylate kinase, a substantial increase in fluorescence intensity is observed, providing a direct readout of the binding event.
Applications
-
Enzyme Assays and Inhibitor Screening: Fluorescent Ap5A analogs are powerful tools for studying the kinetics of Ap5A-binding enzymes, such as adenylate kinase. They can be employed in high-throughput screening assays to identify and characterize novel inhibitors that compete for the same binding site.
-
Live-Cell Imaging of Ap5A Dynamics: By introducing fluorescent Ap5A analogs into living cells, it is possible to visualize their subcellular distribution and monitor changes in response to various stimuli. This can provide insights into the local regulation of energy metabolism.
-
Investigating Purinergic Signaling: Ap5A has been shown to interact with certain P2Y purinergic receptors and modulate the activity of ATP-sensitive potassium (KATP) channels[3][4][5]. Fluorescent analogs can be used to study these interactions at the cellular level, helping to elucidate the role of Ap5A in purinergic signaling pathways.
Quantitative Data Summary
The spectroscopic properties of fluorescent Ap5A analogs are crucial for designing and interpreting imaging experiments. The following table summarizes the available data for MANT-labeled nucleotides, which can be considered representative for MANT-Ap5A analogs.
| Fluorescent Analog | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics & References |
| mAP5Am | MANT | ~355 | ~448 | Environmentally sensitive | Analog of Ap5A used for binding studies.[1] |
| MANT-ATP | MANT | 355 | 448 | ~0.23 (free), up to 0.7 (bound) | Environmentally sensitive probe; fluorescence increases upon binding to proteins.[2] |
| BODIPY FL ATP-γ-S | BODIPY FL | ~503 | ~512 | High | Bright and photostable fluorophore. |
Signaling Pathways and Experimental Workflows
Ap5A Signaling Pathways
Diadenosine pentaphosphate is a key signaling molecule that primarily functions intracellularly by inhibiting adenylate kinase, thereby influencing the cellular energy charge. Extracellularly, it can act on purinergic receptors and ion channels.
References
- 1. Fluorescence and NMR investigations on the ligand binding properties of adenylate kinases [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac ATP-sensitive K+ channel: a target for diadenosine 5',5''-P1,P5-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of nucleotide sensitivity of ATP-sensitive potassium channels by phosphatidylinositol-4-phosphate 5-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diadenosine Pentaphosphate Pentasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A), available as a pentasodium salt, is an endogenous purine (B94841) dinucleotide that plays a significant role as a signaling molecule in various physiological processes. Stored in secretory granules of cells like platelets and neurons, it is released into the extracellular space to exert its effects through purinergic receptors.[1][2] Its involvement in neurotransmission, cardiac function, and cell growth has made it a molecule of interest for research and drug development.[1][3][4] These application notes provide comprehensive guidelines for the proper handling, storage, and utilization of Diadenosine pentaphosphate pentasodium salt in a laboratory setting.
Chemical and Physical Properties
This compound salt is a white to off-white powder.[5][6] It is hygroscopic and sensitive to moisture and air.[7]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₁₀Na₅O₂₂P₅ | [8] |
| Molecular Weight | 1026.28 g/mol | [5][6][9] |
| Purity | ≥95% (HPLC) | [5][6][9] |
| Solubility | Soluble in water (50 mg/mL) | [1][5] |
| Storage Temperature | -20°C | [1][5][6] |
Handling and Storage
3.1. General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, when handling this compound salt.[10] In case of potential splashing, a face shield is recommended.[4]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of the powder.[7]
-
Contact: Avoid contact with skin, eyes, and clothing.[7][11] In case of accidental contact, rinse the affected area thoroughly with water.[7]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[7][11]
3.2. Storage
-
Short-term Storage: While the compound has sufficient stability at room temperature for short periods, it is recommended to store it in a freezer for optimal stability.[11]
-
Long-term Storage: For long-term storage, keep the compound in its freeze-dried form in a tightly sealed container at -20°C under an inert atmosphere.[5][6][11] The product is hygroscopic and moisture-sensitive.[7]
-
Solution Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Ensure solutions are in sealed containers to prevent evaporation and contamination.[12]
3.3. Preparation of Stock Solutions
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.[5][6]
-
Carefully weigh the desired amount of this compound salt in a sterile, enclosed environment.
-
Add the appropriate volume of sterile, nuclease-free water to the vial. The compound is soluble in water up to 50 mg/mL.[1][5]
-
To ensure complete dissolution, rinse the walls of the tube carefully and use a vortex or sonicator.[11]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Biological Activity and Signaling Pathways
Diadenosine pentaphosphate is a potent signaling molecule that acts through purinergic receptors, specifically the P2 receptor family.[10][11] These receptors are broadly classified into ionotropic P2X receptors and metabotropic P2Y receptors.[13][14]
4.1. P2X Receptor Signaling
Ap5A is known to activate certain P2X receptor subtypes, such as P2X1 and P2X3.[9][15] Activation of these ligand-gated ion channels leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, resulting in cell membrane depolarization and subsequent downstream signaling events.[14]
4.2. P2Y Receptor Signaling
Ap5A can also interact with certain G protein-coupled P2Y receptors.[16] Upon activation, these receptors couple to G proteins (such as Gq/11 or Gi) to initiate intracellular signaling cascades.[14] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[18] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19]
References
- 1. protocols.io [protocols.io]
- 2. scispace.com [scispace.com]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. Indirect immunofluorescence staining of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enlightening activation gating in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of P2Y receptors by ATP and by its analogue, ADPbetaS, triggers two calcium signal pathways in the longitudinal muscle of mouse distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Diadenosine Pentaphosphate (Ap₅A) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine 5',5'''-P¹,P⁵-pentaphosphate (Ap₅A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy metabolism. It is recognized as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular adenine (B156593) nucleotide homeostasis.[1] Due to this property, Ap₅A is an invaluable tool in biochemical and pharmacological research, particularly in studies involving ATP-dependent enzymatic reactions where contaminating AK activity can interfere with results. Furthermore, Ap₅A is implicated as an extracellular signaling molecule in the purinergic signaling cascade, exerting effects on various cell types, including those in the cardiovascular and nervous systems.[2]
These application notes provide detailed protocols for the preparation, storage, and quality control of Ap₅A stock solutions, as well as a key experimental application.
Data Presentation
Chemical and Physical Properties
| Property | Value | Salt Form Specifics |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅ (Free Acid) | Pentasodium Salt: C₂₀H₂₄N₁₀Na₅O₂₂P₅Trilithium Salt: C₂₀H₂₆Li₃N₁₀O₂₂P₅ |
| Molecular Weight | 916.4 g/mol (Free Acid)[2] | Pentasodium Salt: ~1026.28 g/mol [1]Trilithium Salt: ~934.17 g/mol |
| Appearance | White to off-white lyophilized powder[1] | May appear as a small droplet due to hygroscopicity.[2] |
| Purity | Typically ≥95% as determined by HPLC.[1][2] | |
| Extinction Coefficient | ε₂₆₀ = 26,400 L·mol⁻¹·cm⁻¹ at pH 7.0[3] (for concentration determination) |
Solubility and Storage Recommendations
| Solvent | Recommended Concentration | Storage Temperature (Lyophilized) | Storage Temperature (Solution) | Stability Notes |
| Nuclease-free Water | ≥ 10 mM (up to 50 mg/mL)[2] | -20°C for long-term storage.[2] | -20°C in aliquots.[4] | Solutions are generally stable for up to one month at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | ≥ 10 mM[2] | -20°C in aliquots. | Use of a buffer at a physiological pH (e.g., 7.5) is recommended for immediate use in biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ap₅A Stock Solution
This protocol describes the preparation of a 10 mM stock solution from the lyophilized sodium salt of Ap₅A. Adjust calculations accordingly for other salt forms.
Materials:
-
Diadenosine pentaphosphate (Ap₅A) salt (e.g., pentasodium salt, MW ~1026.28 g/mol )
-
Nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized Ap₅A to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Due to the small quantities and hygroscopic nature, it is often more practical to reconstitute the entire contents of a pre-weighed vial. If weighing is necessary, perform it quickly in a low-humidity environment.
-
Reconstitution:
-
Centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial.
-
To prepare a 10 mM solution from 1 mg of Ap₅A pentasodium salt (MW ~1026.28 g/mol ), add 97.4 µL of nuclease-free water or buffer.
-
Rinse the walls of the vial or tube carefully to ensure all the compound is dissolved.[2]
-
-
Dissolution:
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.[4] For longer-term storage, -80°C is recommended.
-
Protocol 2: Quality Control - Concentration Determination by UV-Vis Spectrophotometry
Materials:
-
Ap₅A stock solution
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Dilution: Prepare a dilution of the Ap₅A stock solution in the buffer to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0). For a 10 mM stock, a 1:100 dilution (to 100 µM) is a good starting point.
-
Measurement:
-
Blank the spectrophotometer with the same buffer used for dilution.
-
Measure the absorbance of the diluted Ap₅A solution at 260 nm (A₂₆₀).
-
-
Concentration Calculation: Use the Beer-Lambert law to determine the concentration:
-
Concentration (mol/L) = A₂₆₀ / (ε₂₆₀ × path length in cm)
-
Where ε₂₆₀ = 26,400 L·mol⁻¹·cm⁻¹[3] and the path length is typically 1 cm.
-
Adjust the calculated concentration for the dilution factor to determine the concentration of the original stock solution.
-
Protocol 3: Application - Inhibition of Adenylate Kinase Activity
This protocol provides a general method for using Ap₅A to inhibit background adenylate kinase activity in an ATPase or kinase assay that measures inorganic phosphate (B84403) (Pi) release.
Materials:
-
Ap₅A stock solution
-
Enzyme preparation (containing the ATPase/kinase of interest and potentially contaminating adenylate kinase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
ATP solution
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one with Ap₅A and a control set without Ap₅A.
-
To each well, add the assay buffer and the enzyme preparation.
-
Add the Ap₅A stock solution to the appropriate wells to achieve the desired final concentration. The required concentration can vary, but a final concentration of 10-100 µM is often sufficient to inhibit most adenylate kinases.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the primary enzyme for 5 minutes to allow the Ap₅A to bind to adenylate kinase.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration appropriate for the enzyme being studied.
-
Incubation: Incubate for a time period that ensures the reaction is within the linear range.
-
Termination and Detection: Terminate the reaction by adding the Pi detection reagent and measure the absorbance according to the reagent manufacturer's instructions.
-
Analysis: Compare the Pi generated in the reactions with and without Ap₅A. A significant reduction in Pi in the presence of Ap₅A indicates the presence of contaminating adenylate kinase activity in the enzyme preparation.
Visualizations
Signaling Pathway
Caption: Overview of the extracellular purinergic signaling pathway.
Experimental Workflow
Caption: Workflow for assessing adenylate kinase contamination using Ap₅A.
References
Application Notes and Protocols for Studying Purinergic Receptor Subtypes Using Ap5A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is an endogenous dinucleoside polyphosphate that has emerged as a valuable pharmacological tool for the characterization of purinergic receptor subtypes. These receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors, are implicated in a vast array of physiological and pathological processes, making them attractive targets for drug development. P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. Ap5A exhibits complex pharmacology, acting as an agonist, partial agonist, or antagonist at various P2 receptor subtypes, and its activity can be tissue- and species-dependent. These application notes provide a comprehensive overview of the use of Ap5A to study purinergic receptor subtypes, including its pharmacological profile, experimental protocols, and data interpretation.
Pharmacological Profile of Ap5A
Ap5A's utility in purinergic receptor research stems from its distinct activity profile across different receptor subtypes. Understanding this profile is crucial for designing and interpreting experiments.
P2X Receptors: Ap5A is known to activate certain P2X receptor subtypes. For instance, it can induce a transient vasoconstriction mediated by P2X1 receptors at concentrations of 10 nM and higher, while a sustained vasoconstriction can be observed at concentrations as low as 1 nM, potentially involving yet unidentified P2X receptors[1][2]. Ap5A also acts as a partial agonist at mammalian P2X4 receptors[2]. The complex nature of Ap5A's interaction with P2X receptors, including the induction of both transient and sustained responses, highlights its utility in dissecting the contributions of different P2X subtypes to physiological responses[1][2].
P2Y Receptors: In addition to its effects on P2X receptors, Ap5A can modulate P2Y receptor activity. Notably, it has been shown to cause vasorelaxation through the activation of P2Y1 receptors[3]. This dual activity on P2X and P2Y receptors makes Ap5A a valuable tool for studying the interplay between these two major classes of purinergic receptors in various physiological systems.
Quantitative Data
The following table summarizes the available quantitative data on the potency and affinity of Ap5A at various purinergic receptor subtypes. It is important to note that these values can vary depending on the experimental system (e.g., species, cell type, assay conditions).
| Receptor Subtype | Ligand | Potency (EC50/IC50) | Affinity (Ki) | Species/Tissue | Comments | Reference |
| P2X1 | Ap5A | Elicits transient vasoconstriction ≥ 10 nM | Not Reported | Rat renal vasculature | Ap5A acts as an agonist. | [1][2] |
| Unidentified P2X | Ap5A | Elicits sustained vasoconstriction ≥ 1 nM | Not Reported | Rat renal vasculature | Suggests the existence of novel P2X receptor subtypes or chimeric receptors. | [1][2] |
| P2X4 | Ap5A | Not Reported | Not Reported | Mammalian | Acts as a partial agonist. | [2] |
| P2Y1 | Ap5A | Not Reported | Not Reported | Rat mesenteric resistance artery | Induces vasorelaxation. | [3] |
Note: Comprehensive quantitative data for Ap5A across all purinergic receptor subtypes is limited in the public domain. The provided information is based on available research, which often describes the effects of Ap5A qualitatively or in terms of concentration ranges for eliciting a response.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Ap5A to study purinergic receptor subtypes.
Calcium Mobilization Assay
This assay is used to determine the ability of Ap5A to activate Gq-coupled P2Y receptors (like P2Y1) or P2X receptors, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Objective: To measure changes in intracellular calcium in response to Ap5A stimulation.
Materials:
-
Cells expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.
-
Ap5A stock solution.
-
ATP or other known purinergic agonists (positive control).
-
P2 receptor antagonists (e.g., MRS2500 for P2Y1) for specificity testing.
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Protocol:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of Ap5A (and controls) to the wells.
-
Record the fluorescence intensity over time. For P2Y receptor activation, a rapid increase in fluorescence followed by a sustained or decaying phase is expected. For P2X receptors, a rapid and sustained increase is typical.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response elicited by a saturating concentration of a known agonist (e.g., ATP).
-
Plot the normalized response against the logarithm of the Ap5A concentration to generate a concentration-response curve and determine the EC50 value.
-
Workflow Diagram:
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity, making it ideal for studying P2X receptors.
Objective: To record the ion currents mediated by P2X receptors in response to Ap5A application.
Materials:
-
Cells expressing the P2X receptor of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH 7.4.
-
Intracellular solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA; pH 7.2.
-
Ap5A stock solution.
-
ATP (positive control).
-
P2X receptor antagonists (e.g., suramin, PPADS) for specificity testing.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
-
Under visual control, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application:
-
Rapidly apply Ap5A (at various concentrations) and control compounds to the cell using a fast perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ap5A-evoked currents.
-
Plot the current amplitude against the Ap5A concentration to generate a concentration-response curve and determine the EC50.
-
Investigate the current-voltage (I-V) relationship by applying voltage ramps during Ap5A application.
-
Workflow Diagram:
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of Ap5A for a specific purinergic receptor subtype. This is a competitive binding assay where unlabeled Ap5A competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity of Ap5A for a purinergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]MRS2500 for P2Y1).
-
Unlabeled Ap5A.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Radioligand + cell membranes.
-
Non-specific binding: Radioligand + cell membranes + a high concentration of a known unlabeled ligand.
-
Competition: Radioligand + cell membranes + varying concentrations of unlabeled Ap5A.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ap5A concentration.
-
Fit the data to a one-site competition model to determine the IC50 of Ap5A.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
References
- 1. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ap5A as a Tool to Investigate Cellular Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a powerful and highly specific tool for investigating the intricate network of cellular energy metabolism. As a structural analog of two adenosine (B11128) diphosphate (B83284) (ADP) molecules linked by a pentaphosphate chain, Ap5A serves as a potent bisubstrate inhibitor, primarily targeting adenylate kinase (AK).[1] Adenylate kinase is a critical enzyme that maintains energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1][2] By specifically inhibiting adenylate kinase, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes and pathways without the confounding influence of nucleotide interconversion by AK.[1][3] This makes it an invaluable tool for dissecting cellular bioenergetics.
Mechanism of Action
Ap5A acts as a potent competitive inhibitor of adenylate kinase with respect to both ATP and AMP.[1] Its structure mimics the transition state of the two ADP substrates bound to the enzyme, leading to a very high binding affinity.[4][5] This specific inhibition effectively uncouples the rapid interconversion of adenine (B156593) nucleotides, allowing researchers to probe the direct effects of changes in ATP or ADP levels on various cellular processes. It is a useful tool to distinguish between oxidative and non-oxidative ATP generating reactions.[6]
Key Applications
-
Selective Inhibition of Adenylate Kinase: Ap5A is a highly potent inhibitor of adenylate kinase, exhibiting Ki values in the nanomolar to low micromolar range.[7][8] This makes it an invaluable tool for studying the role of adenylate kinase in various cellular processes.[1]
-
Elimination of Contaminating Adenylate Kinase Activity: In preparations of other enzymes, particularly ATPases and other kinases, contaminating adenylate kinase activity can lead to inaccurate kinetic measurements. The inclusion of Ap5A in the assay can eliminate this artifact.[3]
-
Investigation of Metabolic Stress and Signaling: By inhibiting adenylate kinase, Ap5A can be used to study the cellular response to metabolic stress and the activation of downstream signaling pathways like AMPK.[1][9]
-
Studies of Purinergic Signaling: Ap5A has also been utilized in the study of purinergic receptors, which are involved in a wide range of physiological processes.[10][11][12]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Ki for Adenylate Kinase | 2.5 nM | Not Specified | [7] |
| Ki for Adenylate Kinase | 10 µM | Rat Liver Mitochondria | [8] |
| Effective Inhibitory Concentration | ≥ 2 µM | Human Hemolysate | [13] |
| Effective Inhibitory Concentration | ≥ 50 µM | Bullfrog Skeletal Muscle Sarcoplasmic Reticulum | [3] |
| Ki for Adenosine Kinase | 2 µM | Bovine Adrenal Medulla | [14] |
Signaling and Metabolic Pathways
The primary mechanism of Ap5A's utility in studying cellular energy metabolism lies in its ability to inhibit adenylate kinase, which plays a crucial role in the regulation of the AMP:ATP ratio. This ratio is a key indicator of the cell's energy status and is a primary activator of the AMP-activated protein kinase (AMPK) signaling pathway.
By inhibiting adenylate kinase, Ap5A prevents the re-synthesis of ATP from ADP, leading to a decrease in the ATP:AMP ratio under conditions of high energy demand. This mimics a state of metabolic stress and triggers the activation of the AMPK signaling cascade.
Experimental Protocols
Experimental Workflow for Investigating the Effect of Ap5A on Cellular Metabolism
This workflow outlines a general approach to studying the impact of Ap5A on cellular energy metabolism, incorporating measurements of cell viability and intracellular ATP levels.
Protocol 1: Measurement of Intracellular ATP Levels Using a Luciferase-Based Assay
This protocol is adapted from established methods for measuring intracellular ATP.[15][16][17]
Materials:
-
Cells of interest
-
96-well white, opaque-walled microplates
-
Ap5A stock solution
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white, opaque-walled plate at a desired density and culture overnight to allow for attachment.
-
Ap5A Treatment: Treat cells with various concentrations of Ap5A (and appropriate vehicle controls) for the desired duration.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add a volume of the luciferase reagent equal to the volume of culture medium in each well. This lyses the cells and initiates the luciferase reaction.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP. Normalize ATP levels to cell number or protein concentration, which can be determined from a parallel plate.
Protocol 2: Assessment of Cell Viability Using the MTT Assay
This protocol provides a method to assess cell viability, which is crucial for interpreting changes in ATP levels.[18]
Materials:
-
Cells of interest cultured in a clear 96-well plate
-
Ap5A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Treatment: Following the same seeding and treatment protocol as for the ATP assay, treat cells with Ap5A in a clear 96-well plate.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Use this data to normalize the ATP measurements from Protocol 1.
Conclusion
Ap5A is a specific and potent inhibitor of adenylate kinase, making it an indispensable tool for researchers investigating cellular energy metabolism. By carefully designing experiments that combine the use of Ap5A with robust methods for measuring intracellular ATP and cell viability, scientists can gain valuable insights into the regulation of cellular bioenergetics, the response to metabolic stress, and the role of key signaling pathways in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P1, P5-Bis-(5'-adenosyl)pentaphosphate: is this adenylate kinase inhibitor substrate for mitochondrial processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase A and 5' AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P1,P5-Di(adenosine-5 ) pentaphosphate = 95 HPLC, powder 4097-04-5 [sigmaaldrich.com]
- 11. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Experimental Use of Diadenosine Pentaphosphate (Ap5A) in Cardiac Muscle Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diadenosine 5',5''-P1,P5-pentaphosphate (Ap5A) is an endogenous dinucleotide polyphosphate recognized as a signaling molecule within the cardiovascular system.[1][2] Present in significant amounts in the myocardium, its concentration changes dramatically under conditions of metabolic stress, such as ischemia.[1][2][3] Ap5A exerts its effects by modulating various targets, including ion channels, enzymes, and purinergic receptors, making it a molecule of significant interest in cardiac physiology and pathophysiology research. These notes provide an overview of Ap5A's mechanisms of action and detailed protocols for its experimental use.
Mechanisms of Action & Quantitative Data
Ap5A's influence on cardiac muscle is multifaceted, primarily involving the regulation of ion channels, inhibition of key enzymes involved in energy metabolism, and interaction with purinergic signaling pathways.
Modulation of Cardiac Ion Channels
Ap5A directly interacts with several critical ion channels in cardiomyocytes, affecting cellular excitability and calcium homeostasis.
-
ATP-Sensitive Potassium (K-ATP) Channels: In ventricular myocytes, Ap5A is a potent antagonist of the K-ATP channel.[4] Under normal physiological conditions, the relatively high concentration of Ap5A helps maintain a low probability of K-ATP channel opening.[1][2] During ischemia, myocardial Ap5A levels can decrease by as much as 10-fold, which contributes to the activation of K-ATP channels.[1][2][3] This mechanism is a key part of the cardiac response to metabolic stress.[1][2]
-
Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary calcium release channels from the sarcoplasmic reticulum.[5][6] It acts on a novel high-affinity binding site for adenine-based compounds, increasing the channel's open probability (Po) even at nanomolar concentrations.[5][6] This suggests Ap5A can act as a physiological regulator of RyR2, particularly during cellular stress.[5][6]
-
Acetylcholine-Dependent Potassium (K-ACh) Channels: The effects of Ap5A can be species-specific. In guinea pig atrial myocardium, Ap5A activates P1 purinergic receptors, leading to the opening of K-ACh channels (also known as GIRK channels).[7] This results in the shortening of the action potential and a slowing of the pacemaker activity, demonstrating a negative effect on cardiac electrical activity.[7]
Inhibition of Adenylate Kinase (AK)
Ap5A is a well-known and potent inhibitor of adenylate kinase, an enzyme crucial for high-energy phosphoryl transfer between mitochondria and myofibrils.[8] By inhibiting AK, Ap5A can reduce the efficiency of ATP delivery to actomyosin (B1167339) ATPases, thereby affecting muscle contraction.[8]
Interaction with Purinergic Receptors
Ap5A interacts with the broader purinergic signaling system. While its effects are complex and can be species-dependent, it has been shown to act as a partial agonist at P2X1 receptors and can potentiate ATP responses at P2X2 receptors.[3] In guinea pig atria, its effects are mediated via P1 receptors.[7]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of Ap5A in cardiac muscle studies.
Table 1: Ap5A Concentrations and Effects on K-ATP Channels
| Parameter | Value | Species/Model | Reference |
| Myocardial Ap5A conc. (Normoxia) | 5.41 - 9.17 µM | Guinea Pig | [2] |
| Myocardial Ap5A conc. (Ischemia) | 0.13 - 0.79 µM (10-fold decrease) | Guinea Pig | [1][2] |
| K-ATP Channel Inhibition (IC50) | 16 µM | Guinea Pig Ventricular Cells | [4] |
| K-ATP Channel Inhibition (EC50) | 12.6 ± 1.7 µM | Guinea Pig Ventricular Cells | [2] |
| NPo (Control) | 4.16 ± 0.50 | Guinea Pig Ventricular Cells | [4] |
| NPo (50 µM Ap5A) | 0.85 ± 0.30 | Guinea Pig Ventricular Cells | [4] |
Table 2: Ap5A Effects on Ryanodine Receptor (RyR2) Channels
| Parameter | Value | Species/Model | Reference |
| RyR2 Activation (EC50) | 140 µM | Sheep Cardiac Muscle | [6] |
| RyR2 Activation by oAp5A (EC50) | 16 µM | Sheep Cardiac Muscle | [6] |
| Po Increase Range | 100 pM - 10 µM | Sheep Cardiac Muscle | [6] |
Table 3: Ap5A Effects on Actomyosin Contraction (in a reconstituted system)
| Condition | Rate of Contraction (AU/min) | Amplitude of Contraction (AU) | Reference |
| Control (Mitochondria + Actomyosin) | 282 ± 9 | 0.086 ± 0.003 | [8] |
| + 50 µM Ap5A | 216 ± 5 | 0.065 ± 0.003 | [8] |
| + Exogenous Adenylate Kinase | 325 ± 49 | 0.138 ± 0.006 | [8] |
Signaling and Experimental Workflow Diagrams
Visual representations of Ap5A's signaling pathways and a general experimental workflow are provided below using the DOT language.
Caption: Ap5A signaling in response to cardiac metabolic stress.
References
- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardiac ATP-sensitive K+ channel: a target for diadenosine 5',5''-P1,P5-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine pentaphosphate affects electrical activity in guinea pig atrium via activation of potassium acetylcholine-dependent inward rectifier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Measuring Ap5A Effects on Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule found in various cell types, including cardiac muscle and neurons.[1][2] It is known to modulate the activity of several ion channels, playing a role in cellular responses to metabolic stress and influencing processes such as vasoconstriction.[1][3] Understanding the effects of Ap5A on ion channel function is crucial for elucidating its physiological roles and for the development of novel therapeutic agents targeting these channels.
These application notes provide detailed protocols for measuring the effects of Ap5A on the activity of three key types of ion channels: ATP-sensitive potassium (KATP) channels, ryanodine (B192298) receptors (RyR), and the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel. Methodologies for assessing changes in intracellular calcium concentration, a common downstream effect of ion channel modulation, are also described.
Data Presentation: Quantitative Effects of Ap5A on Ion Channel Activity
The following tables summarize the quantitative effects of Ap5A on various ion channels as reported in the scientific literature.
| Ion Channel | Preparation | Technique | Key Findings | Reference |
| Cardiac ATP-sensitive K+ (KATP) Channel | Guinea-pig ventricular cells | Inside-out patch-clamp | Ap5A inhibits channel activity in a concentration-dependent manner with a half-maximal effective concentration (IC50) of 16 µM and a Hill coefficient of 1.6. At 50 µM, Ap5A reduced the channel open probability (NPo) from 4.16 to 0.85. | [4] |
| Cardiac ATP-sensitive K+ (KATP) Channel | AK1-knockout cardiomyocytes | Patch-clamp | The KATP channel response to metabolic stress induced by DNP is blunted and insensitive to Ap5A in the absence of adenylate kinase 1 (AK1), suggesting Ap5A's effect is linked to AK phosphotransfer. | [5] |
| Cardiac Ryanodine Receptor (RyR2) | Sheep cardiac sarcoplasmic reticulum | Planar lipid bilayer | Ap5A is a potent activator of RyR2, increasing the channel's open probability (Po). The oxidized analogue, oAp5A, is even more potent, increasing Po by 10-fold with an EC50 of 140 µmol·L-1. | [6] |
| CFTR Anion Channel (L1254A mutant) | Excised membrane patches | Inside-out patch-clamp | In the presence of 75 µM ATP, 1 mM Ap5A increased the open probability (Po) of the L1254A mutant CFTR by increasing the burst duration by approximately 40% (from 870 ms (B15284909) to 1214 ms) without a significant effect on the interburst interval. | [7] |
| Wild-type CFTR Anion Channel | Excised membrane patches | Inside-out patch-clamp | Ap5A inhibits wild-type CFTR channel activity. | [8] |
| Parameter | Ap5A Effect | Concentration | Ion Channel | Reference |
| IC50 | Inhibition | 16 µM | Cardiac KATP Channel | [4] |
| EC50 | Activation (oAp5A) | 140 µmol·L-1 | Cardiac RyR2 | [6] |
| NPo (Normalized) | Decrease from 4.16 to 0.85 | 50 µM | Cardiac KATP Channel | [4] |
| Burst Duration | Increase by ~40% | 1 mM | CFTR (L1254A mutant) | [7] |
| Intracellular Ca2+ ([Ca2+]i) | Increase to 247 nmol/L | 10 µmol/L | Vascular Smooth Muscle Cells | [3] |
Experimental Protocols
Protocol 1: Measuring Ap5A Effects on KATP Channels using Patch-Clamp Electrophysiology
This protocol describes the inside-out patch-clamp technique to study the direct effects of Ap5A on KATP channels in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from guinea-pig ventricle)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH
-
Bath solution (intracellular) (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.4 with KOH
-
Ap5A stock solution
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Seed the cells on laminin-coated coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Inside-Out Configuration: Excise the membrane patch by pulling the pipette away from the cell. This exposes the intracellular face of the membrane to the bath solution.
-
Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record single-channel currents in the absence of Ap5A to establish a baseline.
-
Ap5A Application: Perfuse the bath with solutions containing various concentrations of Ap5A. Record channel activity at each concentration to determine dose-dependent effects.
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (NPo), single-channel conductance, and open/closed dwell times. Plot the concentration-response curve to calculate the IC50.
Diagram: Workflow for Patch-Clamp Measurement of Ap5A on KATP Channels
Caption: Workflow for patch-clamp experiments to measure Ap5A effects on KATP channels.
Protocol 2: Reconstitution of Ryanodine Receptors in Planar Lipid Bilayers to Measure Ap5A Effects
This protocol outlines the procedure for incorporating isolated ryanodine receptors into an artificial lipid bilayer to study the effects of Ap5A on single-channel activity.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles rich in RyR2 (e.g., from sheep cardiac muscle)
-
Planar lipid bilayer setup (chamber with two compartments separated by an aperture)
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) in an organic solvent (e.g., n-decane)
-
Symmetrical recording solution (e.g., in mM): 250 KCl, 10 HEPES, pH 7.4
-
Ap5A stock solution
-
Ca2+ solutions for channel activation
Procedure:
-
Bilayer Formation: "Paint" the lipid solution across the aperture separating the two compartments of the chamber. Allow the solvent to thin, forming a stable bilayer membrane.
-
Vesicle Fusion: Add SR vesicles to the cis compartment. Increase the salt concentration in the cis compartment (e.g., by adding KCl) to induce vesicle fusion with the bilayer.
-
Channel Incorporation: Monitor the membrane conductance for stepwise increases, indicating the incorporation of a single RyR2 channel.
-
Baseline Recording: Clamp the voltage across the bilayer (e.g., +40 mV). Add a low concentration of Ca2+ to the cis compartment to elicit baseline channel activity.
-
Ap5A Application: Add Ap5A to the cis compartment at various concentrations and record the single-channel currents.
-
Data Analysis: Analyze the recordings to determine the open probability (Po), single-channel conductance, and open and closed lifetimes.
Diagram: Signaling Pathway of Ap5A on Cardiac RyR2
Caption: Ap5A activates RyR2, leading to increased cytosolic Ca2+ and muscle contraction.
Protocol 3: Measuring Ap5A Effects on CFTR Channel Gating
This protocol details the use of inside-out patch-clamp to investigate how Ap5A modulates the gating of CFTR anion channels.
Materials:
-
Cells expressing the CFTR channel of interest (wild-type or mutant)
-
Patch-clamp setup as in Protocol 1
-
Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 10 TES, pH 7.4
-
Bath solution (intracellular) (in mM): 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, pH 7.4
-
ATP stock solution
-
PKA catalytic subunit
-
Ap5A stock solution
Procedure:
-
Cell Culture and Patching: Culture cells expressing CFTR and perform inside-out patch-clamp as described in Protocol 1.
-
Channel Phosphorylation: To activate CFTR, expose the excised patch to a solution containing ATP and the catalytic subunit of protein kinase A (PKA).
-
Baseline Gating: Perfuse the patch with a solution containing a submaximal concentration of ATP (e.g., 75 µM) to observe baseline channel gating.
-
Ap5A Application: Add Ap5A (e.g., 1 mM) to the ATP-containing solution and perfuse the patch.
-
Recording and Analysis: Record single-channel currents before and after Ap5A application. Analyze the data to determine changes in open probability (Po), burst duration, and interburst interval.
Protocol 4: Measuring Ap5A-Induced Changes in Intracellular Calcium
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Ap5A.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
-
Ap5A stock solution
Procedure:
-
Cell Plating: Plate cells on a 96-well plate or on coverslips suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 in the physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with the physiological salt solution to remove extracellular dye.
-
Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Baseline Reading: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Ap5A Stimulation: Add Ap5A to the cells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration. The data can be calibrated to obtain absolute Ca2+ concentrations.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of Ap5A on ion channel activity. By employing these electrophysiological and fluorescence-based techniques, scientists can further unravel the intricate roles of this signaling molecule in health and disease, potentially identifying new targets for therapeutic intervention.
References
- 1. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mutation in CFTR Modifies the Effects of the Adenylate Kinase Inhibitor Ap5A on Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mutation in CFTR modifies the effects of the adenylate kinase inhibitor Ap5A on channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Transmission with Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is an endogenous purinergic signaling molecule found within synaptic terminals and released upon neuronal stimulation.[1] As a member of the diadenosine polyphosphate family, Ap5A acts as a neurotransmitter or neuromodulator by interacting with various purinergic receptors, thereby influencing synaptic transmission and plasticity.[2][3] Its ability to modulate both excitatory and inhibitory synapses makes it a valuable tool for dissecting the complex roles of purinergic signaling in the central and peripheral nervous systems. These application notes provide a comprehensive overview of the use of Ap5A in studying synaptic transmission, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental procedures.
Mechanism of Action
Ap5A exerts its effects by binding to and activating specific subtypes of purinergic receptors, primarily P2 receptors.[2] Unlike ATP, which has broad activity across many P2X and P2Y receptors, Ap5A exhibits a more selective profile. It has been shown to act on P2X receptors, which are ligand-gated ion channels, leading to cation influx and membrane depolarization.[2] Additionally, Ap5A can activate certain G protein-coupled P2Y receptors, initiating intracellular signaling cascades that can modulate ion channel activity and neurotransmitter release.[2] Some evidence also points to the existence of specific P4 purinoceptors that are preferentially activated by diadenosine polyphosphates like Ap5A, leading to calcium influx and positive modulation of synaptic transmission.[2]
The following diagram illustrates the primary signaling pathways activated by Ap5A at the synapse:
References
- 1. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ap5A Enzyme Inhibition Assays
Welcome to the technical support center for Ap5A enzyme inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments involving the adenylate kinase inhibitor, Ap5A.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and why is it used in enzyme assays?
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and highly specific competitive inhibitor of adenylate kinase (AK).[1] Adenylate kinase is a common contaminant in enzyme preparations and plays a crucial role in cellular energy balance by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] In assays for other enzymes like ATPases or other kinases, this contaminating AK activity can interfere with accurate measurements by altering the concentrations of ADP and ATP. Ap5A is used to specifically inhibit this contaminating AK activity, ensuring that the measured activity is solely from the enzyme of interest.[1][2]
Q2: How does Ap5A inhibit adenylate kinase?
Ap5A acts as a bisubstrate analog, mimicking two ADP molecules linked by a pentaphosphate chain.[1] It binds tightly to the active site of adenylate kinase, competitively inhibiting the binding of both ATP and AMP, with Ki (inhibition constant) values often in the nanomolar to low micromolar range.[1][3]
Q3: What are the essential controls to include in my Ap5A inhibition assay?
To ensure the validity of your results, several controls are critical:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps determine the background signal from substrates and buffers.[4]
-
No-Inhibitor (Ap5A) Control: A reaction with the enzyme and substrate but without Ap5A. This measures the total uninhibited enzyme activity.
-
Positive Control (without enzyme of interest): If you are using Ap5A to eliminate contaminating AK, run a reaction with your sample but without the primary substrate for your enzyme of interest. A significant signal reduction when Ap5A is added indicates the presence of contaminating AK.[1]
-
Heat-Inactivated Enzyme Control: Using a denatured enzyme can help assess the non-enzymatic background signal.[4]
Troubleshooting Guides
Issue 1: Weak or No Signal / Low Inhibition
This issue can manifest as either a low overall signal in your assay or a failure to see the expected level of inhibition by Ap5A.
| Possible Cause | Solution |
| Degraded Reagents | Aliquot reagents like enzymes, ATP, and Ap5A into single-use volumes to avoid repeated freeze-thaw cycles. Store all components at the manufacturer's recommended temperature.[5] |
| Incorrect Reagent Concentration | Double-check all calculations and ensure pipettes are calibrated. Verify the concentrations of your enzyme, substrate, and Ap5A. An enzyme concentration that is too high can make the reaction too fast to measure accurately.[6][7] |
| Suboptimal Reaction Conditions | Ensure the assay buffer has the optimal pH and ionic strength for your enzyme.[5] Check that necessary cofactors (e.g., Mg2+) are present. Run the assay at the optimal temperature, bringing all reagents to room temperature before use unless otherwise specified.[6] |
| Insufficient Incubation Time | The pre-incubation of the enzyme with Ap5A may be too short for binding to occur. The main reaction time may also be too short to generate a detectable signal. Consider running a time-course experiment to determine the optimal incubation periods.[5][8] |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct wavelength or filter for your assay's detection method (e.g., absorbance at 340 nm for NADH oxidation).[6][9] |
Issue 2: High Background Signal
A high background can mask the true signal from your enzyme, leading to a low signal-to-noise ratio and inaccurate results.
| Possible Cause | Solution |
| Contaminated Reagents or Buffers | Use fresh, high-purity buffers and reagents. ATP is a common lab contaminant; use dedicated pipette tips and reservoirs to prevent its introduction, which can artificially increase the background.[5] |
| Substrate Instability/Fluorescence | Some substrates or detection reagents may be inherently unstable or fluorescent. Include a "no-enzyme" control to quantify this background and subtract it from your measurements.[4] |
| High Enzyme Concentration | Too much enzyme can lead to a high background or a reaction that proceeds too quickly. Optimize the enzyme concentration by running a titration.[4] |
| Incorrect Plate Type | Use the appropriate microplate for your assay type. For fluorescence assays, use black plates; for luminescence, use white plates; and for colorimetric assays, use clear plates.[9] |
| Insufficient Washing | In multi-step assays, inadequate washing can leave behind unbound reagents that contribute to the background. Ensure wash steps are thorough.[10] |
Issue 3: Inconsistent Results or Poor Replicates
High variability between replicate wells or between experiments can make data interpretation impossible.
| Possible Cause | Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated. When possible, prepare a master mix of reagents to add to all wells, minimizing well-to-well differences.[9] |
| "Edge Effects" / Temperature Variation | Wells on the outer edges of a microplate can be subject to faster evaporation and temperature changes, leading to different reaction rates. To mitigate this, avoid using the outer wells or fill them with buffer/water. Always use plate sealers during incubations.[10][11] |
| Improper Reagent Mixing | Ensure all solutions, especially enzyme and standard stocks, are mixed thoroughly but gently before use. Thaw all frozen components completely and mix before aliquoting.[9] |
| Sample Preparation Inconsistency | Ensure that all samples are prepared and handled uniformly. Inconsistent sample preparation can lead to wide variations in readings.[6] |
Quantitative Data Summary
Table 1: Inhibitory Potency (Ki) of Ap5A
The inhibitory potency of Ap5A is very high for its target, adenylate kinase, but can vary based on the specific isozyme and assay conditions.
| Enzyme Target | Reported Ki Value |
| Adenylate Kinase (general) | 2.5 nM[3] |
| Adenylate Kinase (various isozymes) | Nanomolar to low micromolar range[1] |
Note: Ki values are highly dependent on specific experimental conditions, including substrate concentrations.
Table 2: Recommended Ap5A Concentrations for Inhibiting Contaminating AK Activity
The necessary concentration of Ap5A depends on the amount of contaminating AK and the concentrations of other nucleotides (ATP, ADP) in the assay.
| Condition | Recommended Ap5A Concentration / Ratio |
| General Use in Hemolysates | > 2 µM[12] |
| Mammalian/Insect Muscle, Human Erythrocytes | 1:50 molar ratio (Ap5A to other nucleotides)[2] |
| Plant Chloroplasts, Bovine Liver Mitochondria, E. coli | Higher ratios may be needed (e.g., 1:5 or 2:1)[2] |
| Fragmented Sarcoplasmic Reticulum | ≥ 50 µM for complete inhibition[13] |
Experimental Protocols
Protocol: Determination of Ap5A Ki for Adenylate Kinase (Coupled Assay)
This protocol uses a pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) coupled system, where adenylate kinase activity is measured by monitoring the decrease in NADH absorbance at 340 nm.[1]
Materials:
-
Purified Adenylate Kinase
-
Ap5A
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 7.5)
-
ADP (substrate)
-
ATP (substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH. A common starting concentration for the coupling enzymes (PK/LDH) is 10 units/mL each.[1]
-
Set up Reactions: In a 96-well plate, set up a matrix of reactions. Each row should have a fixed concentration of Ap5A, and each column should have a varying concentration of the substrate (e.g., ADP). It is recommended to test at least five different substrate concentrations.[1]
-
Pre-incubation: Add the reagent mix and the appropriate concentrations of Ap5A and ADP to the wells. Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow components to equilibrate.[1]
-
Initiate Reaction: Initiate the reaction by adding a fixed, optimized concentration of adenylate kinase to each well. Mix thoroughly but gently.[1]
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. Ensure the reaction rate is linear for the duration of the measurement (e.g., at least 5 minutes).[1]
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations for each Ap5A concentration (Michaelis-Menten plot).
-
To determine the Ki, perform a non-linear regression analysis to fit the data to a competitive inhibition model or use a linearization method like a Lineweaver-Burk plot.[1]
-
Visualizations
Caption: Role of Adenylate Kinase and its inhibition by Ap5A.
Caption: General experimental workflow for an Ap5A inhibition assay.
Caption: A logical troubleshooting workflow for enzyme assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. product.atagenix.com [product.atagenix.com]
- 12. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Diadenosine pentaphosphate (Ap5A) in experimental settings. Our goal is to help you anticipate and resolve potential issues related to its off-target effects, ensuring the accuracy and reliability of your research data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Ap5A.
| Issue | Possible Cause | Recommended Solution |
| Unexpected increase in intracellular calcium ([Ca²⁺]i) unrelated to the primary target. | Ap5A is a known agonist at certain P2X purinergic receptors (e.g., P2X1, P2X3) and a potent activator of ryanodine (B192298) receptor 2 (RyR2), both of which are calcium channels. | - Use selective antagonists for P2X1/P2X3 (e.g., NF449, A-317567) or RyR2 (e.g., ryanodine at high concentrations, tetracaine) to confirm the source of the calcium influx.- If possible, use cell lines that do not express these off-target receptors.- Perform experiments in a calcium-free buffer to isolate the effects not dependent on extracellular calcium influx. |
| Inconsistent or lower-than-expected inhibition of adenylate kinase (AK). | - Ap5A Degradation: Ap5A can be hydrolyzed, especially in acidic conditions or in the presence of certain enzymes in cell lysates.[1]- Insufficient Concentration: The required concentration of Ap5A for complete AK inhibition can vary depending on the source of the enzyme preparation.[2]- Contaminating Nucleotides: Commercial preparations of Ap5A may contain small amounts of ATP or ADP, which can interfere with the assay.[1] | - Prepare fresh solutions of Ap5A in a neutral pH buffer before each experiment.- Store Ap5A solutions at -20°C or below.- Titrate Ap5A to determine the optimal inhibitory concentration for your specific experimental system. A concentration of 50 µM or higher may be required for complete inhibition.[2]- Check the purity of your Ap5A stock using HPLC. |
| Alterations in purinergic signaling pathways independent of adenylate kinase. | Ap5A can act as an agonist at some P2X receptors and may have complex, context-dependent effects on P2Y receptors. | - When studying P2Y receptors, be aware that Ap5A might act as a partial agonist or antagonist depending on the subtype and experimental conditions.- Use more selective agonists/antagonists for the specific P2 receptor subtype under investigation to dissect the observed effects. |
| Variability in experimental results between different batches of Ap5A. | - Purity: The purity of commercially available Ap5A can vary. Typical purity is >95% as determined by HPLC.[3]- Form: Ap5A is available as a free acid or various salt forms (e.g., sodium, lithium, ammonium), which can affect solubility and stability. | - Always check the certificate of analysis for the specific batch of Ap5A being used.- Ensure complete solubilization of Ap5A in your experimental buffer. Sonication or vortexing may be required.[3]- Be consistent with the salt form of Ap5A used throughout a study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended use of Ap5A in research?
A1: Ap5A is primarily used as a highly potent and specific inhibitor of adenylate kinase (AK).[4] It is a bisubstrate analog that binds tightly to the ATP and AMP binding sites of AK, preventing the interconversion of ADP to ATP and AMP. This makes it an invaluable tool for studying ATP-dependent processes without the confounding activity of AK.
Q2: What are the major known off-target effects of Ap5A?
A2: The most significant off-target effects of Ap5A are its interactions with:
-
P2 Purinergic Receptors: It can act as an agonist at certain P2X receptor subtypes, particularly P2X1 and P2X3. Its effects on P2Y receptors are more complex and can be subtype-dependent.
-
Ryanodine Receptors (RyRs): Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), increasing its open probability.[5]
Q3: How stable is Ap5A in solution?
A3: Ap5A has sufficient stability at room temperature for short-term handling.[3] However, for long-term storage, it is recommended to store it in a freezer, preferably in lyophilized form.[3] Ap5A is more labile to acid and molybdate (B1676688) than ATP.[1] Stock solutions should be prepared in a buffer with a neutral pH.
Q4: Can Ap5A affect ectonucleotidase activity?
A4: The direct inhibitory effect of Ap5A on ectonucleotidases is not as well-characterized as its other off-target effects. Some studies suggest that related compounds can have complex interactions with these enzymes. Given that ectonucleotidases metabolize extracellular nucleotides, the presence of Ap5A, an analog, could potentially influence their activity. If studying ectonucleotidases, it is advisable to empirically test the effect of Ap5A in your specific assay system.
Q5: Are there any known contaminants in commercial Ap5A preparations?
A5: Commercial preparations of Ap5A may contain trace amounts of ATP and ADP.[1] It is also important to be aware of potential unidentified metal contaminants.[1] For sensitive applications, it is recommended to verify the purity of Ap5A by HPLC.
Data Presentation
Table 1: Quantitative Data on Ap5A Interactions with Target and Off-Target Proteins
| Target | Species/Tissue | Parameter | Value | Notes |
| Adenylate Kinase (AK) | Porcine Muscle | Ki | 2.5 nM | Potent competitive inhibitor. |
| Human Hemolysate | Effective Inhibitory Conc. | ≥ 2 µM | Excellent inhibition observed at this concentration.[6] | |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac | EC₅₀ | 140 µM | Potent activator, increasing open probability.[5] |
| Sheep Cardiac | High-Affinity Activation | 100 pM - 10 µM | A significant increase in open probability is observed in this range.[5] | |
| P2X1 Receptor | Rat Vas Deferens | Agonist | Potent | Induces contractions. |
| P2X3 Receptor | Rat Dorsal Root Ganglion | Agonist | Potent | Evokes inward currents. |
| Adenosine Kinase | Bovine Adrenal Medulla | Ki | 2 µM | Potent inhibitor.[7] |
Experimental Protocols
Protocol 1: Adenylate Kinase (AK) Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to measure AK activity and its inhibition by Ap5A. The production of ADP by AK in the reverse reaction (ATP + AMP → 2 ADP) is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
Ap5A
-
ATP, AMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (e.g., 1 mM), AMP (e.g., 1 mM), PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 7 units/mL).
-
Prepare serial dilutions of Ap5A in the assay buffer.
-
Add the Ap5A dilutions to the wells of the microplate. Include a control with no Ap5A.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-15 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rates against the Ap5A concentration to determine the IC₅₀.
Protocol 2: Calcium Flux Assay for P2X Receptor Activation
This protocol outlines a cell-based fluorescence assay to measure the activation of P2X receptors by Ap5A, leading to an increase in intracellular calcium.
Materials:
-
Cell line expressing the P2X receptor of interest (e.g., HEK293-P2X1)
-
Ap5A
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Prepare the dye loading solution by mixing the calcium indicator with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Inject a solution of Ap5A into the wells while continuously recording the fluorescence.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
-
Analyze the data by calculating the change in fluorescence from the baseline.
Mandatory Visualizations
Signaling Pathways
Caption: Ap5A's primary and off-target signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected Ap5A results.
References
- 1. researchgate.net [researchgate.net]
- 2. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
Welcome to the technical support center for Diadenosine Pentaphosphate (Ap5A). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and degradation of Ap5A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Ap5A in aqueous solutions?
Ap5A is reasonably stable at room temperature for short durations, making it suitable for routine experimental handling. However, for long-term storage, it is highly recommended to store Ap5A solutions in the freezer, preferably in a lyophilized form, to minimize degradation.[1]
Q2: How should I properly dissolve lyophilized Ap5A?
Lyophilized Ap5A can be sensitive to humidity and may appear as a small droplet or be concentrated at the bottom of the tube. To ensure complete and uniform dissolution, it is crucial to carefully rinse the tube walls. The use of an ultrasonic bath or vortex mixer is recommended to facilitate thorough mixing.[1] Ap5A is readily soluble in water and aqueous buffers to at least 10 mM.[1]
Q3: What are the primary degradation pathways for Ap5A?
Ap5A can degrade through two main pathways:
-
Enzymatic Degradation: In biological systems, Ap5A is primarily hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs). This enzymatic reaction is asymmetric, cleaving the phosphodiester bond to yield Adenosine Monophosphate (AMP) and Diadenosine Tetraphosphate (Ap4A).
-
Non-Enzymatic Hydrolysis: In aqueous solutions, Ap5A can undergo non-enzymatic hydrolysis of its polyphosphate chain. This process is influenced by factors such as pH and temperature.
Q4: What are the expected degradation products of Ap5A?
The primary degradation products of Ap5A are:
-
Enzymatic degradation: AMP and Ap4A.
-
Non-enzymatic hydrolysis: Primarily ATP and ADP, with further degradation to AMP and inorganic phosphate (B84403) possible under harsh conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Ap5A.
Inconsistent Experimental Results
Q: My experimental results with Ap5A are inconsistent. What are the potential causes?
A: Inconsistent results in Ap5A experiments can stem from several factors:
-
Improper Sample Handling: Ensure that Ap5A solutions are thawed completely and mixed gently before use. Avoid repeated freeze-thaw cycles by preparing aliquots for single-use.
-
Incorrect Buffer Conditions: The pH and composition of your buffer can significantly impact Ap5A stability and the activity of enzymes it may be interacting with. Verify the pH of your buffer at the experimental temperature, as it can shift.
-
Pipetting Errors: When working with small volumes, ensure your pipettes are properly calibrated to avoid inaccuracies in concentration.
-
Reagent Degradation: Use freshly prepared reagents whenever possible. The activity of enzymes and the stability of Ap5A can diminish over time, even when stored on ice.
Issues with Enzymatic Assays
Q: I am observing unexpected activity in my enzymatic assay involving Ap5A. How can I troubleshoot this?
A: Unexpected results in enzymatic assays can be due to several factors:
-
Contaminating Enzymes: Your sample may contain endogenous enzymes that can degrade Ap5A. Consider including appropriate controls to account for this.
-
Sub-optimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. Ensure your assay is performed at the optimal conditions for the enzyme of interest.
-
Incorrect Reagent Concentrations: Verify the concentrations of your enzyme, substrate, and Ap5A. For competitive inhibitors, the apparent IC50 value can be influenced by the substrate concentration.
Problems with HPLC Analysis
Q: I am facing challenges with the HPLC analysis of Ap5A and its degradation products. What should I check?
A: Common HPLC issues include:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by interactions with the stationary phase or issues with the mobile phase pH. Using a high-purity silica-based column and ensuring the mobile phase pH is appropriate can help.
-
Variable Retention Times: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifting retention times. Ensure your HPLC system is properly equilibrated and maintained.
-
Ghost Peaks: These can arise from contaminants in the sample or mobile phase, or from late-eluting compounds from a previous injection. Using high-purity solvents and implementing a proper column wash protocol between runs is recommended.
Data on Non-Enzymatic Degradation of Ap5A
Experimental Protocols
Protocol for Forced Degradation Study of Ap5A
This protocol outlines a general procedure for conducting a forced degradation study on Ap5A to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Ap5A Stock Solution:
- Prepare a 1 mg/mL stock solution of Ap5A in ultrapure water.
2. Stress Conditions:
- Acid Hydrolysis: Mix the Ap5A stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the Ap5A stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the Ap5A stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the Ap5A stock solution at 60°C in a temperature-controlled oven for 24 hours.
- Photolytic Degradation: Expose the Ap5A stock solution to a calibrated light source (UV and visible) for a defined period.
3. Sample Analysis:
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method.
HPLC Method for Analysis of Ap5A and its Degradation Products
This method provides a starting point for the separation and quantification of Ap5A and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium dihydrogen phosphate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 100% A to a desired concentration of B over a specified time, depending on the separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 259 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Diadenosine Pentaphosphate (Ap5A) Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diadenosine pentaphosphate (Ap5A).
Frequently Asked Questions (FAQs)
Q1: What is Diadenosine pentaphosphate (Ap5A) and what is its primary mechanism of action?
A1: Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate. It consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] Ap5A acts as a signaling molecule, primarily interacting with purinergic P2 receptors, which are broadly categorized into ionotropic P2X receptors and metabotropic (G protein-coupled) P2Y receptors.[2][3][4] Its effects are cell-type dependent and can include vasoconstriction, vasorelaxation, and modulation of neuronal activity.[2][5][6]
Q2: What are the common commercial forms of Ap5A and how should it be stored?
A2: Ap5A is typically supplied as a lyophilized or crystallized sodium or ammonium (B1175870) salt.[1] It is recommended to store the compound in a freezer for long-term stability, preferably in its freeze-dried form.[1] While it has sufficient stability at room temperature for handling and shipment, prolonged storage at higher temperatures should be avoided.[1]
Q3: How can I ensure the purity of my Ap5A reagent?
A3: Commercial Ap5A preparations typically have a purity of greater than 95% as determined by HPLC.[1] However, it is crucial to be aware of potential contaminants. One study detected trace amounts of ATP, ADP, and inorganic phosphate in a commercial Ap5A preparation.[7] If precise nucleotide concentrations are critical for your experiment, consider analytical validation of the reagent lot.
Q4: What are the key safety precautions when handling Ap5A?
A4: The in vivo properties of Ap5A are not fully characterized. Therefore, it is important to handle it with care. Avoid skin contact and ingestion. Only trained personnel should handle the product, which is intended for research purposes only.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in ATP Measurement Assays (e.g., Luciferase-based assays)
Possible Cause A: Adenylate Kinase (AK) Interference
-
Explanation: Ap5A is a potent inhibitor of adenylate kinase (myokinase).[7][8][9] If your experimental system (e.g., cell lysate, tissue homogenate) contains active AK, this enzyme can convert ADP to ATP and AMP, leading to inaccurate ATP measurements.
-
Troubleshooting Steps:
-
Confirm AK Activity: Assay your sample for adenylate kinase activity separately.
-
Inhibitor Concentration: Ensure you are using a sufficient concentration of Ap5A to fully inhibit AK. Concentrations around 50 µM or higher may be required for complete inhibition.[7]
-
Alternative Inhibitors: If Ap5A is your analyte of interest and you suspect AK interference, consider using a different AK inhibitor if compatible with your experimental design.
-
Possible Cause B: Direct Interference with Luciferase Enzyme
-
Explanation: Various compounds can directly inhibit or interfere with the luciferase enzyme used in ATP detection assays.[10] While Ap5A is not a commonly reported direct inhibitor of luciferase, contaminants in the Ap5A preparation or other components in your assay could be responsible.
-
Troubleshooting Steps:
-
Run a Control: Perform the luciferase assay with a known amount of ATP in the presence and absence of your Ap5A preparation (at the same concentration used in your experiment) to check for direct inhibition.[10]
-
Assay Orthogonality: Use an alternative, non-enzymatic method to quantify ATP to confirm your results.[10]
-
Issue 2: Unexpected or Contradictory Cellular Responses
Possible Cause A: Presence of Ectonucleotidases
-
Explanation: Cells can express ectonucleotidases on their surface that can hydrolyze Ap5A into smaller molecules like ATP, ADP, and AMP. These breakdown products can then activate other purinergic receptors, leading to a mixed or unexpected cellular response. For example, the resulting adenosine can activate P1 receptors.[11]
-
Troubleshooting Steps:
-
Characterize Ectonucleotidase Activity: Assay your cell or tissue preparation for ectonucleotidase activity using radiolabeled or fluorescent nucleotide analogs.[12][13][14]
-
Use Hydrolysis-Resistant Analogs: If available and suitable for your research question, consider using hydrolysis-resistant Ap5A analogs.
-
Pharmacological Inhibition: Use broad-spectrum or specific ectonucleotidase inhibitors to prevent Ap5A degradation.
-
Possible Cause B: Expression of Multiple P2 Receptor Subtypes
-
Explanation: Many cell types express a variety of P2X and P2Y receptor subtypes, and Ap5A can interact with several of them with differing affinities.[2][5] The observed cellular response will be the integrated result of activating multiple signaling pathways.
-
Troubleshooting Steps:
-
Receptor Profiling: Use qPCR, western blotting, or immunohistochemistry to determine which P2 receptor subtypes are expressed in your experimental model.
-
Use Selective Antagonists: Employ selective antagonists for different P2X and P2Y receptors to dissect which receptor subtype is responsible for the observed effect.[2][5]
-
Concentration-Response Curves: Perform detailed concentration-response experiments with Ap5A. Different receptor subtypes may be activated at different concentration ranges.
-
Issue 3: Poor Solubility or Stability of Ap5A
Possible Cause A: Improper Dissolution
-
Explanation: Lyophilized Ap5A can be sensitive to humidity and may appear as small droplets or a thin film in the vial.[1] Incomplete dissolution can lead to inaccurate concentrations.
-
Troubleshooting Steps:
Possible Cause B: Degradation in Solution
-
Explanation: Ap5A is more labile to acid and molybdate (B1676688) than ATP.[7] Storing Ap5A in acidic buffers for extended periods can lead to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare Ap5A solutions fresh for each experiment from a frozen, lyophilized stock.
-
Buffer pH: Use aqueous buffers with a neutral pH for dissolving and diluting Ap5A.
-
Quantitative Data Summary
Table 1: Ap5A Receptor Interactions and Effective Concentrations
| Parameter | Value | Cell/Tissue Type | Reference |
| Vasoconstriction (Transient) | ≥ 10 nM | Rat Renal Vasculature | [5] |
| Vasoconstriction (Sustained) | ≥ 1 nM | Rat Renal Vasculature | [5] |
| Adenylate Kinase Inhibition (Human Hemolysate) | ~ 2 µM | Human Erythrocytes | [8] |
| Adenosine Kinase Inhibition (Ki) | 2 µM | Bovine Adrenal Medulla | [15] |
| Ecto-enzyme Degradation (Km) | 13 ± 1 µM | Bovine Adrenal Medulla Cytosol | [15] |
| Ryanodine (B192298) Receptor 2 (RyR2) Activation | 100 pM - 10 µM | Sheep Cardiac Muscle | [16] |
Experimental Protocols
Protocol 1: General Assay for Ectonucleotidase Activity
This protocol provides a general framework for measuring the activity of ectonucleotidases that may degrade Ap5A.
-
Substrate Preparation: Prepare a solution of a suitable substrate. For a general screen, radiolabeled [³H]-ATP or [³H]-AMP can be used.[14] Alternatively, fluorescent analogs like N⁶-etheno-ATP (eATP) can be employed for HPLC-based detection.[13]
-
Cell/Membrane Preparation: Prepare your experimental sample (e.g., intact cells, cell membranes, or tissue homogenates) in a suitable buffer (e.g., HEPES buffer, pH 7.4).[12]
-
Incubation: Add the substrate to the cell/membrane preparation and incubate at 37°C. Collect aliquots of the supernatant at various time points.[12][14]
-
Separation of Products: Separate the substrate from its degradation products (e.g., ADP, AMP, adenosine). This can be achieved by:
-
Quantification: Quantify the amount of substrate degraded and products formed over time to determine the enzyme activity.
Protocol 2: Luciferase-Based ATP Assay with Adenylate Kinase Inhibition
This protocol is designed to measure ATP in a sample that may contain adenylate kinase, using Ap5A as an inhibitor.
-
Sample Preparation: Prepare cell lysates or other biological samples according to your standard protocol.
-
Adenylate Kinase Inhibition: Add Ap5A to the sample at a final concentration sufficient to inhibit AK (e.g., 50 µM).[7] Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
ATP Measurement:
-
Luminescence Detection: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[17]
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in your samples.
Visualizations
References
- 1. biolog.de [biolog.de]
- 2. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2 receptor - Wikipedia [en.wikipedia.org]
- 4. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diadenosine pentaphosphate regulates dendrite growth and number in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diadenosine pentaphosphate affects electrical activity in guinea pig atrium via activation of potassium acetylcholine-dependent inward rectifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple assay for ecto-5'-nucleotidase using intact pulmonary artery endothelial cells. Effect of endotoxin-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of shear stress on the release of soluble ecto-enzymes ATPase and 5′-nucleotidase along with endogenous ATP from vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Ensuring Specificity of Ap5A in Cellular Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Diadenosine pentaphosphate (Ap5A) is a valuable tool in cellular assays, primarily utilized for its potent inhibition of adenylate kinase (AK). However, ensuring its specificity is paramount to obtaining accurate and reproducible results. This technical support center provides comprehensive guidance on the use of Ap5A, addressing potential off-target effects and offering detailed protocols and troubleshooting advice to help you design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ap5A in cellular assays?
Ap5A is a structural analog of two ADP molecules and acts as a highly potent competitive inhibitor of adenylate kinase (AK), an enzyme that catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] By inhibiting AK, Ap5A prevents the interconversion of adenine (B156593) nucleotides, which is crucial when studying the effects of ATP or ADP in cellular processes without the confounding activity of AK.[2]
Q2: What are the known off-target effects of Ap5A?
While a potent AK inhibitor, Ap5A can also interact with other cellular targets, most notably P2Y purinergic receptors. It has been shown to have activity at P2Y1, P2Y12, and P2Y13 receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of signaling pathways.[3][4] Therefore, at certain concentrations, Ap5A may elicit cellular responses independent of its inhibitory effect on adenylate kinase.
Q3: How can I be sure that the observed effect in my assay is due to adenylate kinase inhibition and not an off-target effect?
Validating the specificity of Ap5A's action is critical. This can be achieved through several control experiments:
-
Use of P2Y Receptor Antagonists: Co-incubation of your cells with Ap5A and specific antagonists for P2Y1, P2Y12, and P2Y13 receptors can help to block any potential off-target effects mediated by these receptors. If the observed cellular response persists in the presence of these antagonists, it is more likely to be due to AK inhibition.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of adenylate kinase in your cell model can help to confirm that the effect of Ap5A is on-target. If Ap5A has no effect in AK-deficient cells, this strongly suggests its action is mediated through AK.
-
Dose-Response Curves: Establishing a dose-response curve for Ap5A in your assay can help to identify a concentration that effectively inhibits AK without significantly engaging off-target receptors. Comparing this to the known Ki and IC50 values for AK and P2Y receptors can provide valuable insight.
Q4: What is the recommended working concentration for Ap5A in cellular assays?
The optimal concentration of Ap5A will vary depending on the cell type, the specific adenylate kinase isoform present, and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the minimal concentration required for effective AK inhibition in your system. As a starting point, concentrations in the low micromolar range (e.g., 1-10 µM) are often used.[5] However, it is crucial to consult the quantitative data on its potency for both on- and off-targets to select a concentration that maximizes specificity.
Quantitative Data: Potency of Ap5A at On-Target and Off-Target Receptors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Ap5A for its primary target, adenylate kinase, and its potential off-targets, the P2Y receptors. This data is essential for designing experiments with appropriate concentrations of Ap5A to ensure target specificity.
| Target | Parameter | Value | Species | Reference |
| Adenylate Kinase (muscle) | Ki | 2.5 nM | Porcine | [6] |
| Adenylate Kinase (erythrocyte) | IC50 | ~2 µM | Human | [5] |
| P2Y1 Receptor | EC50 | 0.32 µM | - | [3] |
Note: The potency of Ap5A can vary between different isoforms of adenylate kinase and across different species. The data for P2Y receptors may represent agonist or antagonist activity depending on the specific receptor and experimental context. It is crucial to consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: Inhibition of Intracellular Adenylate Kinase Activity
This protocol provides a general framework for using Ap5A to inhibit intracellular adenylate kinase activity in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Ap5A stock solution (e.g., 10 mM in sterile water or buffer)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Adenylate kinase activity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Cell Treatment:
-
Prepare a series of dilutions of Ap5A in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ap5A. Include a vehicle control (medium without Ap5A).
-
Incubate the cells for a predetermined period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Collect the cell lysates.
-
-
Adenylate Kinase Activity Assay:
-
Determine the protein concentration of each cell lysate.
-
Follow the manufacturer's instructions for the adenylate kinase activity assay kit to measure the AK activity in each lysate.
-
Normalize the AK activity to the protein concentration.
-
-
Data Analysis: Plot the normalized adenylate kinase activity against the concentration of Ap5A to determine the effective inhibitory concentration.
Protocol 2: Assessing Ap5A Stability in Cell Culture Medium
This protocol allows for the determination of the stability of Ap5A in your specific cell culture medium over time.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Ap5A stock solution
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column for nucleotide analysis
Procedure:
-
Sample Preparation:
-
Prepare a solution of Ap5A in your cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes.
-
-
Incubation:
-
Place the tubes in a cell culture incubator at 37°C and 5% CO2.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any degradation.
-
-
HPLC Analysis:
-
Thaw the samples and analyze the concentration of intact Ap5A in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of Ap5A against time to determine its degradation rate and half-life in the cell culture medium.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of adenylate kinase activity | 1. Insufficient Ap5A concentration: The concentration of Ap5A may be too low to effectively inhibit the specific isoform of AK in your cells. 2. Poor cell permeability: Ap5A is a charged molecule and may not readily cross the cell membrane. 3. Ap5A degradation: Ap5A may be unstable in your cell culture medium. | 1. Perform a dose-response experiment with a wider range of Ap5A concentrations. 2. Consider using cell permeabilization techniques, although this may affect cell viability and other cellular processes. Alternatively, investigate if specific transporters are involved in Ap5A uptake. 3. Assess the stability of Ap5A in your medium using the protocol provided above and adjust incubation times accordingly. |
| Observed cellular effect is inconsistent with known AK inhibition downstream effects | 1. Off-target effects: The observed phenotype may be due to the interaction of Ap5A with P2Y receptors. 2. Cellular stress response: High concentrations of any treatment can induce a general stress response in cells. | 1. Perform control experiments using specific P2Y receptor antagonists (e.g., MRS2179 for P2Y1, AR-C69931MX for P2Y12). 2. Include appropriate controls to monitor for general cellular stress, such as viability assays and markers of apoptosis. |
| High variability between replicate experiments | 1. Inconsistent cell health or density: Variations in cell culture conditions can lead to inconsistent responses. 2. Inaccurate pipetting of Ap5A. 3. Degradation of Ap5A stock solution. | 1. Ensure consistent cell seeding density and monitor cell health and confluence before each experiment. 2. Use calibrated pipettes and prepare master mixes of treatment solutions. 3. Aliquot the Ap5A stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Visualizing Signaling Pathways and Workflows
To aid in understanding the potential on- and off-target effects of Ap5A, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability of Diadenosine pentaphosphate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Diadenosine pentaphosphate (Ap5A) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Ap5A?
For optimal long-term stability, it is recommended to store Diadenosine pentaphosphate (Ap5A) in its lyophilized, solid form in a freezer.[1] Different suppliers suggest slightly different temperatures, but a consensus points towards temperatures at or below -20°C.
Q2: How should I store Ap5A stock solutions?
Ap5A stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for longer-term storage (up to six months).[2] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: Is Ap5A stable at room temperature?
Ap5A exhibits sufficient stability at room temperature for the duration of typical handling and shipment.[1] However, for prolonged periods, storage at room temperature is not recommended as it can lead to degradation. For instance, related adenosine (B11128) phosphates like AMP show significant degradation after several days at room temperature (20-25°C).[3]
Q4: What is the stability of Ap5A in aqueous buffers?
Ap5A has good solubility in water and aqueous buffers.[1] The stability in these solutions is dependent on pH and temperature. While specific kinetic data for Ap5A is limited, related adenosine phosphates like ATP are known to be more stable in slightly acidic to neutral pH ranges and degrade more rapidly at higher temperatures.[4] It is best practice to prepare fresh solutions for each experiment or use properly stored frozen aliquots.
Q5: What are the main degradation products of Ap5A?
The primary degradation of Ap5A occurs through enzymatic hydrolysis. Enzymes such as phosphodiesterases cleave the polyphosphate chain, ultimately yielding AMP as a final product.[5] In biological samples like blood plasma, both soluble and membrane-bound ectoenzymes can metabolize Ap5A. Non-enzymatic hydrolysis, influenced by factors like pH and temperature, can also lead to the breakdown of the polyphosphate bridge.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Ap5A activity in an assay | 1. Improper Storage: The Ap5A stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. 2. Enzymatic Degradation: Contaminating enzymes (e.g., phosphodiesterases) in the experimental system may be degrading the Ap5A. 3. Chemical Instability: The experimental buffer conditions (e.g., extreme pH, high temperature) may be causing non-enzymatic hydrolysis. | 1. Prepare fresh Ap5A stock solutions from lyophilized powder and store them in aliquots at -80°C.[2] 2. Ensure all reagents and samples are of high purity. Consider adding a broad-spectrum phosphodiesterase inhibitor if enzymatic contamination is suspected. 3. Verify the pH of your experimental buffer and conduct experiments at the lowest feasible temperature to minimize potential degradation. |
| Inconsistent experimental results | 1. Inaccurate Concentration: The concentration of the Ap5A stock solution may be incorrect due to improper dissolution or degradation over time. 2. Variability in Aliquots: If not mixed properly before aliquoting, the concentration can vary between tubes. | 1. After dissolving, confirm the concentration of your Ap5A stock solution using UV spectrophotometry (λmax at 259 nm).[1] 2. Ensure the stock solution is thoroughly mixed using a vortex or sonicator before preparing aliquots.[1] |
| Precipitate formation in stock solution | 1. Low Solubility: The concentration of Ap5A may exceed its solubility limit in the chosen solvent, especially at low temperatures. 2. Salt Form: The solubility can be influenced by the salt form of Ap5A (e.g., sodium, lithium, ammonium (B1175870) salt). | 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ap5A is reported to be soluble in water up to 50 mg/mL.[6] 2. Check the specifications of the particular salt form of Ap5A you are using and adjust the solvent accordingly. |
Stability Data Summary
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Solid | +2 to +8°C | Up to 24 months | [7] |
| Lyophilized Solid | -20°C | Long-term | [1][6] |
| Stock Solution | -20°C | Up to 1 month | [2] |
| Stock Solution | -80°C | Up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation and Quantification of Ap5A Stock Solution
Objective: To prepare a stable, accurately quantified stock solution of Ap5A.
Materials:
-
Diadenosine pentaphosphate (lyophilized powder)
-
Nuclease-free water or desired buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Allow the lyophilized Ap5A vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of nuclease-free water or buffer to the vial to achieve the desired concentration (e.g., 10 mM).
-
To ensure complete dissolution, carefully rinse the tube walls and cap. Mix thoroughly by vortexing. For compounds that are difficult to dissolve, brief sonication may be beneficial.[1]
-
To determine the precise concentration, perform a UV absorbance scan from 220 nm to 320 nm. The maximum absorbance (λmax) for Ap5A is at 259 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at 259 nm, ε is the molar extinction coefficient (approximately 27,400 M⁻¹cm⁻¹ for dinucleotides at pH 7.0), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Dispense the stock solution into single-use aliquots and store at -20°C for short-term use or -80°C for long-term storage.[2]
Visualizations
Caption: Enzymatic degradation pathway of Ap5A.
Caption: Troubleshooting workflow for Ap5A stability issues.
References
- 1. biolog.de [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. custombiotech.roche.com [custombiotech.roche.com]
Technical Support Center: Utilizing Ap5A in Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) in enzyme kinetics studies.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary application in enzyme kinetics?
P¹,P⁵-Di(adenosine-5')pentaphosphate, or Ap5A, is a structural analog of two ADP molecules linked by a pentaphosphate chain.[1] Its principal use in enzyme kinetics is as a potent and highly specific bisubstrate inhibitor of adenylate kinase (AK), also known as myokinase.[1][2][3] Adenylate kinase catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, playing a crucial role in cellular energy homeostasis.[1] By inhibiting this activity, Ap5A allows for the accurate study of other ATP- or ADP-dependent enzymes without the confounding effect of nucleotide interconversion by contaminating AK.[1]
Q2: My enzyme preparation shows unexpected ATPase/kinase activity. Could this be due to contamination?
Yes, preparations of enzymes, particularly ATPases and other kinases, can be contaminated with adenylate kinase.[1] This contamination can lead to inaccurate kinetic measurements because the interconversion of ADP to ATP and AMP can interfere with the assay.[1] For instance, in an ATPase assay measuring phosphate (B84403) (Pi) production from ATP, contaminating AK can regenerate ATP from any ADP formed, leading to an underestimation of the true ATPase activity.
Q3: How can I use Ap5A to determine the true activity of my enzyme of interest in the presence of contaminating adenylate kinase?
To measure the true ATPase activity, you can compare the rate of Pi production in the presence and absence of a saturating concentration of Ap5A.[1] A significant reduction in Pi production in the assay without Ap5A, which is rescued when Ap5A is present, indicates contaminating adenylate kinase activity.[1] The activity measured in the presence of saturating Ap5A represents the true ATPase activity of your enzyme.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of adenylate kinase by Ap5A.
-
Possible Cause 1: Suboptimal Ap5A Concentration. The required concentration of Ap5A can vary depending on the source of the enzyme preparation and the concentration of other nucleotides in the assay.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of Ap5A needed to fully inhibit the contaminating adenylate kinase activity in your specific assay conditions.
-
-
Possible Cause 2: Ap5A Degradation. Ap5A can be hydrolyzed by other enzymes present in the sample, such as ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs).[4] These enzymes can asymmetrically hydrolyze Ap5A to AMP and ATP.[4]
-
Solution: If Ap5A degradation is suspected, consider purifying your enzyme of interest further to remove contaminating hydrolases. Alternatively, the stability of Ap5A in your assay buffer and enzyme preparation can be assessed over time using techniques like HPLC.
-
-
Possible Cause 3: Influence of Divalent Cations. The binding of Ap5A to adenylate kinase can be influenced by the presence and concentration of divalent cations like Mg²⁺.[2][3] The affinity of enzymes for their substrates and inhibitors can be dependent on these cations.[5][6][7]
Issue 2: Apparent off-target effects of Ap5A.
-
Possible Cause: Non-specific Binding. While Ap5A is a highly specific inhibitor of adenylate kinase, at very high concentrations it might interact with other nucleotide-binding proteins.[8][9]
-
Solution: Use the lowest effective concentration of Ap5A as determined by your dose-response experiments. If off-target effects are still suspected, consider using other structurally unrelated adenylate kinase inhibitors as controls. It has been shown that at concentrations around 20 µM, Ap5A does not significantly alter the activity of enzymes like hexokinase, phosphofructokinase, and phosphoglycerokinase in hemolysate assays.[8]
-
Data Presentation
Table 1: Inhibitory Potency (Ki) of Ap5A against various Adenylate Kinase Isozymes
| Adenylate Kinase Isozyme | Ki Value Range |
| Rabbit Muscle AK1 | 15 - 30 nM |
| Porcine Muscle AK1 | 20 - 50 nM |
| E. coli AK | 140 - 350 nM[10] |
| Human Erythrocyte AK | ~2 µM (effective concentration for inhibition)[8] |
Note: Ki values can vary depending on specific assay conditions, including substrate concentrations.[1]
Experimental Protocols
Protocol 1: Determination of Ki for Ap5A against Adenylate Kinase
This protocol utilizes a coupled enzyme assay with pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) to monitor the consumption of ADP by adenylate kinase.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH.
-
Ap5A Stock Solution: Prepare a concentrated stock solution in deionized water.
-
ADP Stock Solution: Prepare a concentrated stock solution in deionized water.
-
Coupling Enzymes: A solution containing pyruvate kinase (PK) and lactate dehydrogenase (LDH) (e.g., 10 units/mL each).[1]
-
Adenylate Kinase: A purified preparation of the enzyme.
-
-
Assay Procedure:
-
Set up a series of reactions in a cuvette or 96-well plate.
-
To each well, add the assay buffer, coupling enzymes, and varying concentrations of Ap5A.
-
Initiate the reaction by adding a fixed concentration of ADP (ideally close to the Km value).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of the adenylate kinase reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.[1]
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.[1] Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to a competitive inhibition model.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
minimizing variability in Ap5A experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Diadenosine pentaphosphate (Ap5A).
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary application in experimental biology?
A1: Ap5A, or P¹,P⁵-Di(adenosine-5')pentaphosphate, is a potent and highly specific inhibitor of adenylate kinase (AK).[1][2] Its primary application is to eliminate the activity of contaminating adenylate kinase in enzymatic assays of other nucleotide-dependent enzymes, such as ATPases and other kinases.[1][3] By inhibiting AK, Ap5A prevents the interconversion of ADP to ATP and AMP, thus ensuring that the measured activity is not skewed by this confounding reaction.[1]
Q2: How should Ap5A be stored to ensure its stability?
A2: For long-term stability, Ap5A should be stored in the freezer in its lyophilized form.[4] While it has sufficient stability at room temperature for handling and shipment, prolonged storage at room temperature is not recommended.[4] Reconstituted solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting Ap5A?
A3: Ap5A has good solubility in water and aqueous buffers (≥ 10 mM).[4] It is recommended to carefully rinse the tube walls and use sonication or vortexing to ensure the compound is fully dissolved.[4]
Q4: Can Ap5A interfere with my assay readout?
A4: While Ap5A is a specific inhibitor of adenylate kinase, it is a nucleotide analog and could potentially interact with other nucleotide-binding proteins at high concentrations. It is crucial to determine the minimal concentration of Ap5A required for complete inhibition of AK to avoid off-target effects. Additionally, impurities in the Ap5A preparation, such as ATP or ADP, could interfere with sensitive assays.[5]
Troubleshooting Guides
Issue 1: Incomplete Inhibition of Adenylate Kinase Activity
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Ap5A Concentration | The required concentration of Ap5A can vary depending on the source of the enzyme preparation and the concentration of other nucleotides (e.g., ADP, ATP) in the assay.[1][3] | Perform a dose-response experiment to determine the optimal Ap5A concentration needed to fully inhibit AK activity in your specific experimental setup. Start with a concentration range of 10 µM to 100 µM. A concentration of 50 µM or more may be required for complete inhibition in some systems.[5] |
| Ap5A Degradation | Improper storage or multiple freeze-thaw cycles of Ap5A stock solutions can lead to its degradation. | Prepare fresh Ap5A stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
| High Endogenous Nucleotide Levels | High concentrations of ADP or ATP in the sample can compete with Ap5A for binding to adenylate kinase. | If possible, reduce the concentration of endogenous nucleotides in your sample through methods like dialysis or buffer exchange. |
Issue 2: Variability in Experimental Results Between Batches
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Ap5A Purity | The purity of Ap5A can vary between different lots or suppliers. Impurities such as ATP, ADP, or other dinucleoside polyphosphates can affect experimental outcomes.[5] | Always check the certificate of analysis for the purity of your Ap5A batch. If possible, test new batches to confirm their inhibitory activity before use in critical experiments. High-purity Ap5A (≥95% by HPLC) is recommended.[4] |
| Hygroscopic Nature of Lyophilized Ap5A | The lyophilized form of Ap5A is sensitive to humidity, which can affect its weight and concentration when preparing stock solutions.[4] | Allow the vial to reach room temperature before opening to prevent condensation. Weigh out the required amount quickly in a low-humidity environment. For precise concentrations, determine the concentration of the stock solution by UV spectrophotometry at 259 nm.[4] |
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Ki for Adenylate Kinase (porcine muscle) | ~20 nM | Porcine Muscle Adenylate Kinase | [2] |
| Ki for Adenosine Kinase | 2 µM | Bovine Adrenal Medulla Adenosine Kinase | [6] |
| Required concentration for complete AK inhibition | 50 µM or more | Fragmented Sarcoplasmic Reticulum from Bullfrog Skeletal Muscle | [5] |
| Effective inhibitory concentration in hemolysate | ~2 µM | Human Hemolysate Adenylate Kinase | [7] |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is linked to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Adenosine Diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide Adenine (B156593) Dinucleotide (NADH)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Adenylate Kinase
-
Ap5A
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and the PK/LDH enzyme mix in a cuvette.
-
Add varying concentrations of Ap5A to different cuvettes. Include a control with no Ap5A.
-
Initiate the reaction by adding adenylate kinase to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot 1/v₀ versus 1/[ADP] for each Ap5A concentration (Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.
Protocol 2: Assay to Confirm Elimination of Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol is designed to verify that Ap5A is effectively inhibiting contaminating adenylate kinase in an ATPase activity assay. The assay measures the production of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
ATPase enzyme preparation
-
Assay Buffer (specific to the ATPase being studied)
-
Adenosine Triphosphate (ATP)
-
Ap5A
-
Reagent for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Set up two sets of reactions in a 96-well plate: one set with Ap5A and one without.
-
To each well, add the assay buffer and the ATPase enzyme preparation.
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate for a time period that ensures the reaction is in the linear range.
-
Terminate the reaction by adding the Pi detection reagent.
-
Read the absorbance at the appropriate wavelength for the Pi detection reagent.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.[1]
Visualizations
Caption: Adenylate Kinase signaling pathway and the inhibitory action of Ap5A.
Caption: Workflow for the determination of the inhibitory constant (Ki) of Ap5A.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A) Reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Diadenosine pentaphosphate (Ap5A) reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Diadenosine pentaphosphate (Ap5A)?
A1: Diadenosine pentaphosphate (Ap5A) is predominantly used as a potent and specific inhibitor of adenylate kinase (AK).[1][2][3][4] It functions as a multisubstrate analog, binding to both the ATP and AMP sites of the enzyme, thus inhibiting its activity.[4][5] This property is particularly useful in assays for other enzymes where contaminating adenylate kinase activity could interfere with the results, such as in ATPase assays.[1][3]
Q2: What are the recommended storage and handling conditions for Ap5A reagents?
A2: For long-term stability, Ap5A reagents, typically supplied as a lyophilized powder, should be stored at -20°C.[1] The reagent is stable at room temperature for short periods, such as during shipment.[6] When preparing solutions, it is important to rinse the tube walls carefully and use vortexing or sonication to ensure the powder is fully dissolved.[6] For maximum recovery of the product, it is recommended to centrifuge the vial before opening the cap.[1]
Q3: What is the typical purity of a high-quality Ap5A reagent?
A3: A high-quality Ap5A reagent should have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1][6][7][8]
Q4: How soluble is Ap5A?
A4: Ap5A is readily soluble in water and aqueous buffers, with a solubility of at least 50 mg/mL.[1][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of adenylate kinase activity observed. | 1. Degraded Ap5A reagent: Improper storage or handling may have led to the degradation of the Ap5A. | - Ensure the Ap5A reagent has been stored at -20°C. - Prepare fresh Ap5A stock solutions. - Verify the purity of the Ap5A reagent using HPLC analysis (see Protocol 1). |
| 2. Incorrect Ap5A concentration: The final concentration of Ap5A in the assay may be too low to effectively inhibit the adenylate kinase. | - Recalculate the required Ap5A concentration. The effective inhibitory concentration can vary depending on the source of the adenylate kinase.[3] - Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| 3. Issues with the adenylate kinase assay: The assay itself may not be functioning correctly. | - Refer to the troubleshooting guide for the specific adenylate kinase assay kit being used.[9] - Ensure all assay components are correctly prepared and at the proper temperature.[9] | |
| Inconsistent or variable results between experiments. | 1. Inaccurate pipetting of Ap5A solution: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tips. - Prepare a larger volume of a less concentrated working solution to minimize pipetting errors. |
| 2. Repeated freeze-thaw cycles of Ap5A stock solution: This can lead to degradation of the reagent. | - Aliquot the Ap5A stock solution into single-use volumes and store at -20°C.[9] | |
| 3. Variability in sample preparation: Inconsistent sample homogenization or the presence of interfering substances can affect results. | - Standardize the sample preparation protocol.[9] - Consider further dilution of the sample if interfering substances are suspected.[9] | |
| Unexpected results in ATPase assays. | 1. Contaminating adenylate kinase activity: The enzyme preparation may contain adenylate kinase, which can convert ADP back to ATP, leading to an underestimation of ATPase activity. | - Include Ap5A in the ATPase assay to inhibit contaminating adenylate kinase. The activity measured in the presence of saturating Ap5A will be the true ATPase activity.[1] |
Quality Control Data
Table 1: Typical Specifications for High-Quality Ap5A Reagent
| Parameter | Specification |
| Purity (by HPLC) | ≥95% |
| Appearance | White to off-white powder |
| Solubility in Water | ≥ 50 mg/mL |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Determination of Ap5A Purity by HPLC
This protocol provides a general method for determining the purity of Ap5A reagents using ion-pair reversed-phase HPLC.
1. Reagent Preparation:
-
Mobile Phase A: Prepare a solution of 23 g/L KH₂PO₄ in chromatography-grade water. Adjust the pH to 5.6 with 4 M KOH. Add acetonitrile (B52724) (ACN) to a final concentration of 5.8% (v/v).
-
Mobile Phase B: 5.8% (v/v) ACN in chromatography-grade water.
-
Mobile Phase C: 3.5 g/L tetrabutylammonium (B224687) bromide (TBA-Br) in 5.8% (v/v) ACN.
-
Ap5A Standard: Prepare a 1 mg/mL stock solution of Ap5A in chromatography-grade water.
-
Sample Preparation: Prepare a 1 mg/mL solution of the Ap5A reagent to be tested in chromatography-grade water.
2. HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Detection: UV at 259 nm.
-
Flow Rate: 1 mL/min.
-
Gradient:
-
Isocratic elution with a mixture of Mobile Phases A, B, and C. A typical starting condition is 38-39% A, 42-43% B, and 20% C.[7] The exact conditions may need to be optimized for the specific column and system.
-
3. Data Analysis:
-
Inject the Ap5A standard and the sample solution.
-
Determine the retention time of the Ap5A peak from the standard chromatogram.
-
Calculate the purity of the sample by dividing the area of the Ap5A peak by the total area of all peaks in the sample chromatogram and multiplying by 100.
Protocol 2: Adenylate Kinase Inhibition Assay
This protocol describes how to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase.
1. Reagents:
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Adenylate Kinase: A purified preparation of adenylate kinase.
-
ADP: A stock solution of adenosine (B11128) diphosphate.
-
Ap5A: A stock solution of Ap5A.
-
Coupled Enzyme System: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) for a spectrophotometric assay, or a luminescence-based ATP detection reagent.
2. Assay Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing assay buffer, PK, LDH, NADH, and phosphoenolpyruvate.
-
Add varying concentrations of ADP and a fixed concentration of Ap5A to different reaction tubes.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding adenylate kinase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
3. Data Analysis:
-
Determine the initial reaction velocities at each ADP and Ap5A concentration.
-
Create a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax in the presence of the inhibitor.
-
The Ki can be calculated from these values using the appropriate equations for competitive inhibition.
Visualizations
Caption: Ap5A inhibits adenylate kinase by binding to both ATP and AMP sites.
Caption: A logical workflow for troubleshooting failed Ap5A experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
Welcome to the technical support center for Diadenosine Pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Ap5A, with a specific focus on the effects of pH and temperature on its activity as an adenylate kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of Ap5A?
A1: Ap5A is a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[1] It acts as a bisubstrate analog, binding to both the ATP and AMP binding sites of AK.[2][3] Therefore, the "activity" of Ap5A is typically referred to in the context of its inhibitory effect on adenylate kinase.
Q2: What is the optimal pH for Ap5A's inhibitory activity?
Q3: How does temperature affect Ap5A's inhibitory activity?
A3: The binding of Ap5A to adenylate kinase has been characterized at 24°C .[2] Generally, enzyme kinetics are temperature-dependent.[4][5] To ensure consistent and optimal inhibition, it is recommended to maintain a constant temperature during your experiments. A protocol to assess the effect of temperature on Ap5A's inhibitory potency is provided in the experimental protocols section.
Q4: How stable is Ap5A in solution?
A4: Ap5A exhibits good stability in aqueous buffers.[6] For short-term use, solutions are stable at room temperature. For long-term storage, it is recommended to store Ap5A solutions in the freezer, preferably in a lyophilized form.[6] One study on Adenosine (B11128) 5'-monophosphate (AMP) showed that refrigerated solutions (4°C) were stable for at least 25 weeks, whereas room temperature storage led to significant degradation within 9-14 days.[7] While this is a different molecule, it suggests that temperature is a critical factor for the stability of similar nucleotides.
Q5: Beyond adenylate kinase inhibition, what are the other biological roles of Ap5A?
A5: Ap5A is recognized as a signaling molecule with various biological functions.[8] It can act on P2 purinergic receptors in the nervous system and other tissues.[9] In cardiac tissue, Ap5A is involved in the response to metabolic stress and can modulate the activity of ATP-sensitive K+ (KATP) channels and ryanodine (B192298) receptors.[8][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent inhibition of adenylate kinase | pH of the assay buffer is suboptimal. | Verify the pH of your buffer. Use the provided protocol to determine the optimal pH for Ap5A inhibition of your specific adenylate kinase isozyme. |
| Temperature fluctuations during the assay. | Ensure a constant and controlled temperature throughout the experiment using a temperature-controlled cuvette holder or incubator. | |
| Degradation of Ap5A stock solution. | Prepare fresh Ap5A stock solutions. For long-term storage, aliquot and freeze at -20°C or below.[6] | |
| Lower than expected inhibitory effect | Incorrect concentration of Ap5A. | Confirm the concentration of your Ap5A stock solution. Micromolar quantities can be determined by UV spectroscopy at λmax 259 nm (ε = 27000 M⁻¹cm⁻¹ at pH 7).[6] |
| Presence of interfering substances in the sample. | Ensure the sample preparation does not contain substances that may interfere with the assay. | |
| Variability between experimental replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components upon addition, especially the enzyme and Ap5A. |
Data on Ap5A Inhibitory Activity
The following table summarizes the known optimal conditions for Ap5A's inhibitory activity against adenylate kinase. Due to the limited publicly available data on a range of pH and temperatures, we provide an experimental protocol for you to generate this data for your specific experimental conditions.
| Parameter | Optimal Value | Reference |
| pH | 8.0 | [2] |
| Temperature | 24°C | [2] |
Table 1: Known Optimal Conditions for Ap5A Inhibition of Adenylate Kinase.
Experimental Protocols
Protocol 1: Determining the Effect of pH on Ap5A Inhibitory Activity
This protocol describes a coupled-enzyme assay to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase at various pH values. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Materials:
-
Purified Adenylate Kinase
-
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
A series of assay buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0) at 50 mM, each containing 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Buffer Preparation: Prepare a set of assay buffers covering the desired pH range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Reagent Preparation:
-
Prepare stock solutions of ADP, Ap5A, NADH, and PEP in water.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in one of the assay buffers. A common starting concentration is 10 units/mL for each enzyme.[1]
-
Prepare a working solution of adenylate kinase in each of the different pH buffers.
-
-
Assay Setup:
-
For each pH value, set up a series of reactions in cuvettes. Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five ADP concentrations that bracket the Km value.[1]
-
To each cuvette, add the respective pH assay buffer, PEP, NADH, PK/LDH solution, Ap5A (for test samples), and varying concentrations of ADP.
-
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at a constant temperature (e.g., 25°C) for 5 minutes.[1]
-
Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]
-
For each pH, plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
Use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) to determine the Ki at each pH.[1]
-
Plot the obtained Ki values against pH to determine the optimal pH for Ap5A inhibition.
-
Protocol 2: Determining the Effect of Temperature on Ap5A Inhibitory Activity
This protocol is similar to the one above but varies the incubation temperature while keeping the pH constant at its determined optimum.
Materials:
-
Same as Protocol 1, with the optimal pH buffer determined from the previous experiment.
Procedure:
-
Reagent Preparation: Prepare all reagents as described in Protocol 1 using the optimal pH buffer.
-
Assay Setup: Set up the reactions as described in Protocol 1.
-
Data Acquisition:
-
Set the spectrophotometer's temperature-controlled cuvette holder to the first desired temperature (e.g., 20°C).
-
Pre-incubate the reaction mixture for 5 minutes at this temperature.
-
Initiate the reaction with adenylate kinase and record the absorbance change at 340 nm.
-
Repeat the measurement at different temperatures (e.g., 25°C, 30°C, 37°C, 40°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) and Ki for each temperature as described in Protocol 1.
-
Plot the obtained Ki values against temperature to determine the optimal temperature for Ap5A inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining the Effect of pH on Ap5A Inhibitory Activity.
Caption: Simplified Signaling Pathways Involving Ap5A.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Adenylate Kinase Thermostability through Coevolution and Sequence Divergence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolog.de [biolog.de]
- 7. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues with Diadenosine pentaphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with Diadenosine pentaphosphate (Ap5A), with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ap5A powder is not dissolving in water or my aqueous buffer. What should I do?
A1: If you are experiencing difficulty dissolving Ap5A, follow these steps:
-
Ensure Vigorous Mixing: Ap5A can sometimes be slow to dissolve. Use a vortex mixer for several minutes to ensure adequate agitation. For lyophilized products, carefully rinse the tube walls and cap to recover all the material.[1]
-
Check the Salt Form: Ap5A is commonly available as a sodium, lithium, or ammonium (B1175870) salt. These salt forms generally exhibit good solubility in water and aqueous buffers.[2]
-
Gentle Warming: If vortexing is insufficient, gently warm the solution to 30-40°C. Avoid aggressive heating, as high temperatures (above 50°C) can lead to the degradation of adenosine (B11128) phosphates.[3]
-
Consider pH: Ap5A is most stable in neutral to slightly alkaline conditions.[4] If your buffer is acidic, it may hinder solubility and lead to hydrolysis. Consider using a buffer in the pH range of 7.5 to 8.5.[4]
-
Sonication: In some cases, brief sonication in a water bath can help break up aggregates and facilitate dissolution.
Q2: What is the recommended solvent and storage condition for Ap5A stock solutions?
A2: The recommended solvent for Ap5A is high-purity water or an appropriate aqueous buffer (e.g., Tris-HCl, HEPES).[1][2] For long-term storage, it is crucial to:
-
Store the lyophilized powder at -20°C.
-
Prepare stock solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the solution aliquots at -20°C.[6]
Q3: My Ap5A solution, which was previously clear, has now formed a precipitate. Why did this happen and can it be redissolved?
A3: Precipitation can occur for several reasons:
-
Concentration Exceeding Solubility: The concentration of your solution may be too high for the specific buffer conditions (pH, ionic strength) or temperature.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause the solute to come out of solution.
-
Interaction with Multivalent Cations: Although Mg²+ is often required for enzymatic reactions involving Ap5A[7], high concentrations of certain divalent or trivalent cations in your buffer could potentially lead to the formation of insoluble salts.
To redissolve the precipitate, you can try gently warming the solution (30-40°C) while vortexing. If this fails, the solution may be supersaturated, and dilution may be necessary.
Q4: How stable is Ap5A in solution? What factors affect its stability?
A4: Ap5A has sufficient stability at room temperature for routine handling and shipment.[1] However, for long-term storage, freezing is recommended.[1] Key factors affecting stability include:
-
pH: Ap5A is labile under acidic conditions, which can cause hydrolysis of the phosphate (B84403) bridge. It is more stable at a neutral to alkaline pH (7.5-8.5).[4]
-
Temperature: Elevated temperatures accelerate hydrolysis. It is recommended to avoid prolonged exposure to temperatures above 40°C.[3]
Quantitative Solubility Data
The solubility of Ap5A can vary based on its salt form and the solvent. The data below is compiled from various suppliers and databases.
| Compound Salt Form | Solvent | Reported Solubility | Reference |
| Ap5A Pentasodium Salt | Water (H₂O) | 50 mg/mL | [4] |
| Ap5A Pentasodium Salt | Water (H₂O) | 25 mg/mL | |
| Ap5A Ammonium Salt | Water (H₂O) | 50 mg/mL | |
| Ap5A Trilithium Salt | Water (H₂O) | 10 mg/mL (clear solution) | [2] |
| Ap5A (General) | Aqueous Buffers | ≥ 10 mM | [1] |
| Adenosine-5'-Pentaphosphate | Water (H₂O) | 5.58 mg/mL (Predicted) | [8] |
Note: Discrepancies in reported solubility may arise from differences in purity, hydration state of the lyophilized powder, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ap5A Aqueous Stock Solution
This protocol describes the preparation of a standard stock solution from lyophilized Ap5A powder (pentasodium salt, MW ≈ 1026 g/mol ).
Materials:
-
Diadenosine pentaphosphate (Ap5A) pentasodium salt
-
Nuclease-free water
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out the desired amount of Ap5A powder. For example, for 1 mL of a 10 mM solution, weigh 1.026 mg. Perform this in a controlled environment to minimize moisture absorption by the hygroscopic powder.
-
Reconstitution: Add the appropriate volume of nuclease-free water to the vial containing the Ap5A powder.
-
Dissolution: Cap the vial securely and vortex for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Final Check: If dissolution is slow, refer to the troubleshooting guide (FAQ A1).
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store immediately at -20°C.
Protocol 2: Using Ap5A in an Adenylate Kinase (AK) Inhibition Assay
This protocol provides a general method for using Ap5A to inhibit contaminating adenylate kinase activity in an ATPase assay that measures inorganic phosphate (Pi) release.[5]
Materials:
-
Enzyme preparation suspected of AK contamination
-
Ap5A stock solution (e.g., 10 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)[5]
-
ATP solution
-
Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)[5]
-
96-well microplate and plate reader
Procedure:
-
Assay Setup: Prepare two sets of reactions in a 96-well plate.
-
Set A (Control): Assay buffer, enzyme preparation, and vehicle (water or buffer used for Ap5A stock).
-
Set B (Inhibition): Assay buffer, enzyme preparation, and Ap5A (final concentration typically 10-100 µM).
-
-
Pre-incubation: Add the assay buffer, enzyme, and Ap5A (or vehicle) to the wells. Pre-incubate the plate at the optimal temperature for your primary enzyme (e.g., 37°C) for 5-10 minutes. This allows the Ap5A to bind to any contaminating adenylate kinase.
-
Reaction Initiation: Initiate the reaction by adding ATP to the desired final concentration.
-
Incubation: Incubate for a time period that ensures the reaction rate is linear.
-
Termination and Detection: Stop the reaction by adding the Pi detection reagent. Read the absorbance at the appropriate wavelength.
-
Analysis: Compare the amount of Pi generated in Set A versus Set B. A significant reduction in Pi in Set B indicates the presence and successful inhibition of contaminating adenylate kinase.
Visual Diagrams
Logical Workflow for Troubleshooting Ap5A Solubility
Caption: A troubleshooting flowchart for dissolving Ap5A powder.
Mechanism of Adenylate Kinase Inhibition by Ap5A
Caption: Ap5A acts as a bisubstrate analog to inhibit adenylate kinase.
Ap5A Signaling Interactions
Caption: Overview of key signaling targets modulated by extracellular Ap5A.
References
- 1. biolog.de [biolog.de]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. mdpi.com [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Ap5A-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in Diadenosine Pentaphosphate (Ap5A)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and why is it used in assays?
A: P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK). In enzymatic assays, particularly those involving ATPases, contaminating AK activity can interfere with results by converting ADP to ATP, leading to inaccurate measurements. Ap5A is used to inhibit this contaminating AK activity, ensuring that the measured activity is solely that of the enzyme of interest.[1]
Q2: What are the common signs of contamination in my Ap5A-based assay?
A: Common signs of contamination include:
-
High background signal: An elevated signal in your negative control wells where no enzyme or substrate has been added.
-
Inconsistent replicates: High variability between identical experimental replicates.[2]
-
Unexpectedly low or high enzyme activity: Results that deviate significantly from expected values.
-
Drifting signal: A signal that continuously increases or decreases over time in an unpredictable manner.
Q3: How can I differentiate between contamination and an issue with my reagents?
A: To troubleshoot, systematically test your components. Run controls with and without each reagent to pinpoint the source of the issue. For example, to test for contaminating adenylate kinase, compare ATPase activity in the presence and absence of Ap5A. A significant reduction in ATP production in the presence of Ap5A indicates AK contamination.[1] Reagent functionality can be checked by using a new batch or by running a positive control with a known active enzyme.[2]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your experiment, making results unreliable.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use freshly prepared reagents.[2] Filter sterilize solutions where appropriate. |
| Microbial Contamination | Ensure aseptic technique is followed.[3] Regularly check cell cultures for contamination. |
| Well-to-Well Contamination | Use fresh pipette tips for each sample and reagent.[4] Avoid splashing between wells. |
| Plate Issues | For luminescence-based assays, use white-walled plates to reduce crosstalk and background.[2] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly.[2] Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[2] |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same amount of time. Use a multi-channel pipette or automated dispenser for adding stop solutions. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill outer wells with sterile water or PBS. |
| Reagent Inhomogeneity | Ensure all solutions are thoroughly mixed before use. |
Issue 3: Weak or No Signal
A lack of signal can be frustrating, but a systematic approach can identify the cause.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[4] Test enzyme activity with a positive control. |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including the substrate and Ap5A. |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and incubation time for your specific enzyme. |
| Instrument Settings | Ensure the plate reader or luminometer is set to the correct wavelength or detection mode. |
Experimental Protocols
Protocol: Detecting Adenylate Kinase Contamination in an ATPase Assay
This protocol uses Ap5A to determine if a purified ATPase preparation is contaminated with adenylate kinase.
Materials:
-
Purified ATPase enzyme
-
Ap5A
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Phosphate (Pi) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: Prepare two sets of reactions in a 96-well plate: one set with Ap5A and one without.
-
To each well, add the assay buffer and the ATPase enzyme preparation.
-
Add a saturating concentration of Ap5A to the designated wells.
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP to all wells.
-
Incubate for a time period that ensures the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Pi detection reagent.
-
Data Acquisition: Read the absorbance at the appropriate wavelength for the Pi detection reagent.
-
Analysis: Compare the rate of Pi production in the presence and absence of Ap5A. A significantly lower rate in the presence of Ap5A indicates adenylate kinase contamination. The activity measured with Ap5A represents the true ATPase activity.[1]
Best Practices for Avoiding Contamination
| Practice | Description |
| Dedicated Workspaces | Designate separate "clean" and "dirty" areas for reagent preparation and experimental work to prevent cross-contamination.[5] |
| Aseptic Technique | Work in a biological safety cabinet when handling cell cultures or sterile reagents.[3] Use sterile pipette tips and tubes. |
| Personal Protective Equipment (PPE) | Always wear gloves and a lab coat. Change gloves frequently, especially after handling potentially contaminated materials.[5] |
| Regular Cleaning | Disinfect work surfaces and equipment regularly with appropriate cleaning agents like 70% ethanol.[5] |
| Reagent Management | Aliquot stock solutions to avoid contaminating the entire supply. Avoid repeated freeze-thaw cycles.[4] |
| Automation | Where possible, use automated liquid handling systems to minimize manual pipetting errors and contamination risk.[5] |
Visual Guides
References
interpreting unexpected results with Diadenosine pentaphosphate
Welcome to the technical support center for Diadenosine pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with Ap5A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ap5A?
A1: Diadenosine pentaphosphate (Ap5A) is primarily known as a potent and highly selective competitive inhibitor of adenylate kinase (AK).[1][2] It acts as a bisubstrate analog, binding to both the ATP and AMP binding sites of AK, thereby preventing the interconversion of ADP to ATP and AMP (2 ADP ⇌ ATP + AMP).[1][3] This specific inhibition is crucial for dissecting the roles of ATP- and ADP-dependent enzymes in various cellular processes without the confounding effects of nucleotide recycling by AK.[4]
Q2: Besides adenylate kinase, does Ap5A have other known targets?
A2: Yes, Ap5A can have "off-target" effects. It has been shown to interact with various purinergic receptors, specifically P2X and P2Y receptors, which can lead to physiological responses such as vasoconstriction or vasorelaxation.[2][5] Additionally, it has been reported to activate cardiac ryanodine (B192298) receptors (RyR2) and inhibit ATP-sensitive K+ (KATP) channels in the heart.[6] Researchers should be aware of these potential alternative mechanisms of action when interpreting their results.
Q3: What are the best practices for storing and handling Ap5A?
A3: Ap5A has sufficient stability at room temperature for short periods, such as during handling and shipment. However, for long-term storage, it is recommended to store the compound in a freezer, preferably in its freeze-dried form.[7][8] When preparing solutions, it is important to rinse the tube walls carefully and use methods like vortexing or sonication to ensure the compound is fully dissolved.[7] Since the lyophilized form can be sensitive to humidity, equal concentrations might appear as different volumes.[7]
Q4: Is Ap5A stable in typical assay conditions?
A4: While generally stable, Ap5A is more labile to acid and molybdate (B1676688) than ATP.[9] Its stability can also be affected by the presence of nucleotidases in biological samples, which can degrade it.[10] When designing experiments, it is important to consider the pH of the buffers and the potential for enzymatic degradation over the time course of the assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Enzyme in an ATPase Assay
Unexpected Result: You are using Ap5A to inhibit contaminating adenylate kinase (AK) activity in an ATPase assay, but you observe inconsistent or minimal inhibition of ATP consumption.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Ap5A Concentration: The required concentration of Ap5A to inhibit AK can vary depending on the enzyme source and the concentration of other nucleotides.[11]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of Ap5A for your specific system. It's recommended to test a range of concentrations, and for some systems, a concentration as high as 50 µM or more may be necessary for complete inhibition.[9]
-
-
Ap5A Degradation: Ap5A may be degrading in your assay conditions due to low pH or enzymatic activity from nucleotidases in your sample.[9][10]
-
Solution: Ensure your assay buffer pH is stable and not acidic. If you suspect nuclease activity, consider using nuclease inhibitors or reducing the incubation time.
-
-
Contaminated Ap5A Stock: The Ap5A reagent itself might be contaminated with ATP, ADP, or inorganic phosphate (B84403) (Pi), which can interfere with the assay.[9]
-
Solution: Check the purity of your Ap5A stock using a method like HPLC. If contamination is suspected, purchase a new, high-purity batch of Ap5A.
-
Issue 2: Unexpected Changes in Cell Viability or Proliferation
Unexpected Result: You are using Ap5A in a cell-based assay and observe unexpected changes in cell viability or proliferation that cannot be explained by adenylate kinase inhibition alone. For example, you might see a decrease in cell viability when you expected no effect.
Possible Causes and Troubleshooting Steps:
-
Activation of Purinergic Receptors: Ap5A can act as an agonist at P2X and P2Y purinergic receptors on the cell surface.[2][5] Activation of these receptors can trigger various downstream signaling pathways that may influence cell viability and proliferation.
-
Solution: Investigate the expression of P2X and P2Y receptors on your cell type. You can use specific antagonists for these receptors to see if they block the unexpected effects of Ap5A.
-
-
Induction of Apoptosis or Necrosis: High concentrations of Ap5A or its off-target effects could potentially induce programmed cell death.[12][13]
-
Solution: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if Ap5A is inducing apoptosis or necrosis in your cells. This can help to understand the mechanism of any observed cytotoxicity.
-
-
Alteration of Intracellular Nucleotide Levels: While Ap5A is used to inhibit AK, high intracellular concentrations of Ap5A have been shown to inhibit sporulation in Myxococcus xanthus, suggesting that it can act as a signaling molecule that influences cellular processes.[14]
-
Solution: Consider that Ap5A may be acting as an intracellular signaling molecule. Investigating downstream signaling pathways related to cellular stress and metabolism may provide insights.
-
Issue 3: Anomalous Results in Ion Channel Recordings
Unexpected Result: In an electrophysiology experiment, application of Ap5A produces unexpected changes in membrane potential or ion channel activity.
Possible Causes and Troubleshooting Steps:
-
Direct Modulation of Ion Channels: Ap5A has been shown to directly affect the activity of certain ion channels, such as cardiac ryanodine receptors (RyR2) and ATP-sensitive K+ (KATP) channels.[6]
-
Solution: Review the literature to see if the ion channels you are studying are known to be modulated by Ap5A or other diadenosine polyphosphates. If you are studying a specific channel, you can perform control experiments with known channel blockers to confirm that the observed effect is not due to off-target interactions.
-
-
Activation of Purinergic Receptors Coupled to Ion Channels: Many P2X receptors are ligand-gated ion channels, and P2Y receptors can couple to various ion channels through G-protein signaling.[15]
-
Solution: As with the cell viability issue, determine if your cells express purinergic receptors that could be activated by Ap5A and subsequently modulate ion channel activity. Use of specific purinergic receptor antagonists can help dissect this effect.
-
Data Presentation
Table 1: Recommended Molar Ratios of Ap5A to Other Nucleotides for Inhibition of Adenylate Kinase from Various Sources.
| Enzyme Source | Recommended Molar Ratio (Ap5A:Nucleotides) |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 |
| Tobacco Leaves, Spinach Chloroplasts | 1:5 |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 |
Data adapted from published guidelines. The optimal ratio may need to be determined empirically for your specific experimental conditions.[11]
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay where the ATP produced by adenylate kinase is used in a reaction catalyzed by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
ADP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare Reagent Mix: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add Substrate and Inhibitor: Add varying concentrations of ADP and a fixed concentration of Ap5A to the cuvette.
-
Initiate Reaction: Start the reaction by adding a small amount of purified adenylate kinase.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the experiment with several different fixed concentrations of Ap5A.
-
Plot 1/v₀ versus 1/[ADP] (Lineweaver-Burk plot). For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Protocol 2: Using Ap5A to Inhibit Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol describes how to use Ap5A to ensure that the measured phosphate (Pi) release is due to the ATPase of interest and not contaminating adenylate kinase.[1]
Materials:
-
Enzyme preparation containing the ATPase of interest
-
Ap5A
-
ATP
-
Assay Buffer
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup: Prepare two sets of reactions in a 96-well plate: one with a saturating concentration of Ap5A and one without.
-
Add Components: To each well, add the assay buffer and the enzyme preparation. Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
Initiate and Terminate Reaction: Initiate the reaction by adding ATP. Incubate for a time period that ensures the reaction is in the linear range. Terminate the reaction by adding the Pi detection reagent.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength for the Pi detection reagent.
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the control (no Ap5A) that is absent in the Ap5A-containing samples is indicative of contaminating adenylate kinase activity. The activity measured in the presence of Ap5A represents the true ATPase activity.
-
Mandatory Visualizations
References
- 1. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolog.de [biolog.de]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Re-directing apoptosis to aponecrosis induces selective cytotoxicity to pancreatic cancer cells through increased ROS, decline in ATP levels and VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High concentrations of intracellular Ap4A and/or Ap5A in developing Myxococcus xanthus cells inhibit sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Technical Support Center: Ap5A Quantification
Welcome to the technical support center for P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the preparation of standards and the quantification of Ap5A in biological samples.
1. Standard Preparation and Handling
-
Question: How should I prepare and store my Ap5A standard solutions?
-
Answer: Ap5A is commercially available, typically as a lyophilized sodium, lithium, or ammonium (B1175870) salt with a purity of ≥95% as determined by HPLC.[1][2][3] For long-term storage, the lyophilized powder should be kept at -20°C.[2][4] Stock solutions can be prepared in high-purity water or aqueous buffers and are generally soluble at concentrations of 10 mg/mL or higher.[3] While Ap5A shows reasonable stability at room temperature for short durations, it is recommended to store stock solutions and working standards at -20°C or below to minimize degradation.[4] For related nucleotides like ATP, neutral solutions stored frozen are stable for at least a year.[5]
-
-
Question: My lyophilized Ap5A appears as a small droplet instead of a powder. Is it still usable?
-
Answer: Yes, this can happen. Lyophilized Ap5A is sensitive to humidity and can contract into a smaller volume, which may look like a droplet. The product is typically located at the bottom of the tube. To ensure you recover all the material, carefully rinse the tube walls and use vortexing or sonication to fully dissolve the compound.[4]
-
-
Question: How can I verify the concentration of my Ap5A stock solution?
2. Quantification Methods
-
Question: Which analytical method is most suitable for Ap5A quantification?
-
Answer: The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying Ap5A, especially for assessing purity and for samples with concentrations in the micromolar range.[4][6] Ion-pair reversed-phase chromatography is a common approach.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of Ap5A in complex biological matrices like plasma or cell lysates.[9][10]
-
Enzymatic Assays can be highly sensitive but are often used to determine the inhibitory activity of Ap5A (e.g., Ki value for adenylate kinase) rather than for direct quantification.[1] However, coupled-enzyme assays can be adapted for quantification.[11]
-
Fluorescence-Based HPLC can provide very high sensitivity (picomolar range) after derivatization of the adenine (B156593) nucleotides.[12]
-
-
-
Question: I am not getting good separation of Ap5A from other nucleotides in my HPLC analysis. What can I do?
-
Answer: Optimizing your chromatographic conditions is key. For separating highly polar molecules like Ap5A, ion-pair reversed-phase HPLC is often necessary.[7][8][13][14] Here are some troubleshooting steps:
-
Optimize the Ion-Pairing Reagent: The concentration and type of ion-pairing agent (e.g., tetrabutylammonium) are critical for achieving good resolution.[12]
-
Adjust the Mobile Phase pH: The pH of the mobile phase affects the charge of the nucleotides and the ion-pairing agent, influencing retention. A pH between 6.0 and 8.0 is generally recommended for nucleotide separation.[8]
-
Use a Suitable Column: Monolithic reversed-phase C18 columns have been shown to provide better sensitivity and resolution for dinucleoside polyphosphates compared to conventional columns.[6]
-
Optimize the Gradient: A shallower elution gradient can improve the resolution between closely eluting peaks.[7]
-
-
3. Troubleshooting in Biological Samples
-
Question: My Ap5A signal is much lower than expected when analyzing plasma samples. What could be the cause?
-
Answer: This is likely due to a phenomenon known as "matrix effects," specifically ion suppression, which is common in LC-MS analysis of complex biological fluids.[8][15][16] Co-eluting components from the plasma matrix can interfere with the ionization of Ap5A in the mass spectrometer source, leading to a reduced signal.[17]
-
-
Question: How can I mitigate matrix effects in my Ap5A quantification?
-
Answer: Several strategies can be employed to overcome matrix effects:
-
Effective Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components from your sample before analysis.[9]
-
Use of an Internal Standard: The most reliable way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of Ap5A. Since a SIL-IS for Ap5A may not be readily available, a co-eluting internal standard with similar chemical properties can be an alternative.[17]
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., Ap5A-free plasma). This helps to ensure that the calibration standards experience the same matrix effects as your samples.
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself, which can effectively compensate for matrix effects.[17]
-
-
-
Question: What are typical concentrations of Ap5A found in biological samples?
-
Answer: The concentration of Ap5A can vary depending on the tissue and physiological state. One study reported the mean plasma concentration of Ap5A in the cubital veins of normotensive human subjects to be 0.33 ± 0.24 micromol/L.[18]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Ap5A analysis using different methodologies. Note that these values can vary depending on the specific instrument, protocol, and sample matrix.
| Parameter | HPLC-UV | HPLC-Fluorescence (derivatized) | LC-MS/MS |
| Typical Calibration Range | 1 - 100 µM | 0.16 - 20 pmol | 50 - 2500 fmol/sample (for related dNTPs)[19] |
| Limit of Detection (LOD) | ~0.5 µM | ~0.08 pmol[12] | Low fmol range |
| Limit of Quantification (LOQ) | ~1.5 µM | ~0.16 pmol[12] | Low fmol range |
Experimental Protocols
1. Preparation of Ap5A Calibration Standards
This protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve.
-
Materials:
-
Procedure:
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of Ap5A powder. Remember to account for the molecular weight of the specific salt form and any water content.
-
Dissolve the powder in a known volume of HPLC-grade water or buffer in a volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.[4]
-
Store the stock solution in aliquots at -20°C or below.[4]
-
-
Working Standards:
-
Prepare a series of working standards by performing serial dilutions of the stock solution with the same diluent.
-
The concentration range for the working standards should bracket the expected concentration of Ap5A in your samples.
-
For HPLC-UV, a typical range might be 1 µM to 100 µM. For more sensitive methods like LC-MS/MS, the range will be significantly lower.
-
-
Verification (Optional but Recommended):
-
Verify the concentration of the stock solution by measuring its absorbance at ~259 nm and using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 26.4 L x mmol⁻¹ x cm⁻¹.[3]
-
-
2. General Protocol for Ion-Pair Reversed-Phase HPLC for Ap5A Quantification
This protocol provides a general workflow for the quantification of Ap5A using ion-pair reversed-phase HPLC with UV detection.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (monolithic columns may offer improved performance).[6]
-
-
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate) containing an ion-pairing agent (e.g., 2 mM tetrabutylammonium (B224687) phosphate), adjusted to a suitable pH (e.g., 5.0).[20]
-
Mobile Phase B: A mixture of aqueous buffer with a higher concentration of an organic solvent like acetonitrile (B52724) (e.g., 25% acetonitrile) and the same ion-pairing agent and pH as Mobile Phase A.[20]
-
Note: The optimal type and concentration of the ion-pairing agent and the pH may need to be determined empirically.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min.[20]
-
Detection Wavelength: 254 nm or 259 nm.[20]
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, followed by a linear increase in Mobile Phase B to elute Ap5A and other nucleotides. The column is then re-equilibrated with Mobile Phase A before the next injection.[20]
-
Injection Volume: Typically 20 µL.
-
-
Analysis:
-
Inject the prepared calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples (e.g., deproteinized plasma or cell lysate extracts).
-
Quantify the amount of Ap5A in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Ap5A quantification.
Caption: Troubleshooting logic for Ap5A quantification.
Caption: Simplified Ap5A signaling and inhibitory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. biolog.de [biolog.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Identification and quantification of diadenosine polyphosphate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cores.emory.edu [cores.emory.edu]
Validation & Comparative
Validating Ap5A's Effects on Purinergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diadenosine pentaphosphate (Ap5A) with other common alternatives in the study of purinergic receptors. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development in the field of purinergic signaling.
Introduction to Purinergic Signaling and Ap5A
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) and adenosine 5'-triphosphate (ATP).[1] These signaling molecules activate purinergic receptors, which are broadly classified into two families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides).[2][3] P2 receptors are further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[4][5] There are seven P2X subunits (P2X1-7) and eight mammalian P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[3][5]
Diadenosine polyphosphates, including Ap5A, are endogenous molecules that can act as signaling molecules in the purinergic system.[6] Ap5A has been shown to exert effects on both P2X and P2Y receptors, influencing a variety of physiological processes.[6][7] This guide will compare the effects of Ap5A with other well-established purinergic receptor ligands.
Comparative Analysis of Ligand Potency
Table 1: Potency of Ligands at P2Y Receptors
| Ligand | Receptor Subtype | Species | Potency (EC50/pEC50) | Reference |
| Ap5A | P2Y1 | Not Specified | 0.32 µM | [6] |
| ATP | P2Y1 | Not Specified | 0.65 µM | [6] |
| 2-MeSADP | human P2Y1 | Human | pEC50 = 8.29 | [8] |
| 2-MeSADP | human P2Y12 | Human | 5 nM | [1][8] |
| 2-MeSADP | human P2Y13 | Human | 19 nM | [1][8] |
| 2-MeSADP | mouse P2Y13 | Mouse | 6.2 nM | [1][8] |
| 2-MeSADP | rat P2Y6 | Rat | pEC50 = 5.75 | [8] |
| MRS2365 | P2Y1 | Not Specified | 0.4 nM | [6][7][9] |
Table 2: Potency of Ligands at P2X Receptors
| Ligand | Receptor Subtype | Species | Potency (EC50) | Reference |
| ATP | P2X1 | Not Specified | ~1 µM | [10] |
| α,β-methylene ATP | P2X1 | Not Specified | ~1 µM | [10] |
| ATP | P2X2/3 | Not Specified | Not Specified | |
| α,β-methylene ATP | P2X2/3 | Not Specified | Not Specified | |
| ATP | P2X4/6 | Not Specified | 6.3 ± 0.9 μM | [2] |
| α,β-methylene ATP | P2X4/6 | Not Specified | 12 µM | [2] |
| ATP | P2X7 | Not Specified | 2-4 mM |
Experimental Methodologies
The validation of Ap5A and other purinergic ligands' effects on their receptors relies on a variety of in vitro assays. Below are detailed protocols for three key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the purinergic receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ATP, [³⁵S]ATPγS), and varying concentrations of the unlabeled test compound (e.g., Ap5A or an alternative).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a non-labeled ligand in some wells.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Imaging Assay
This assay measures the activation of Gq-coupled P2Y receptors, which leads to an increase in intracellular calcium concentration ([Ca²⁺]i).
Protocol:
-
Cell Preparation:
-
Plate cells expressing the P2Y receptor of interest onto glass-bottom dishes or 96-well plates.
-
Culture the cells to an appropriate confluency.
-
-
Dye Loading:
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the physiological buffer. Probenecid may be included to prevent dye extrusion.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
-
Agonist Application and Imaging:
-
Wash the cells to remove excess dye.
-
Mount the plate on a fluorescence microscope or a plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist (e.g., Ap5A or ATP) to the wells.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each agonist concentration.
-
Plot the change in fluorescence as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through P2X receptor channels upon activation by an agonist.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the P2X receptor of interest on glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (ECS).
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an intracellular solution (ICS).
-
Under visual control, approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., Ap5A or α,β-methylene ATP) to the cell using a rapid perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each agonist concentration.
-
Plot the current amplitude as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizing Signaling and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Purinergic receptor signaling pathways for P2X and P2Y receptors.
Caption: Workflow for validating the effects of Ap5A on purinergic receptors.
Caption: Logical relationship for comparing Ap5A with alternative ligands.
Conclusion
Ap5A is a valuable tool for studying purinergic signaling, exhibiting potent activity at certain P2X and P2Y receptor subtypes. The available data suggests it can be more potent than the endogenous agonist ATP in specific contexts. However, a comprehensive characterization of its binding affinity and potency across the full spectrum of purinergic receptors is still needed. The experimental protocols provided in this guide offer a framework for researchers to conduct their own validation and comparative studies. By employing these standardized methods, the scientific community can build a more complete understanding of Ap5A's pharmacological profile and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central P2X4 and P2X6 Channel Subunits Coassemble into a Novel Heteromeric ATP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Ap5A and ATP in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diadenosine Pentaphosphate (Ap5A) and Adenosine (B11128) Triphosphate (ATP) in the context of cellular signaling. It delves into their distinct and overlapping roles, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Introduction to Ap5A and ATP
Adenosine Triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, it also functions as a crucial extracellular signaling molecule, mediating a wide array of physiological processes through purinergic receptors.[1] These receptors are broadly classified into P1 receptors, which are activated by adenosine (a breakdown product of ATP), and P2 receptors, which are activated by ATP and ADP.[2] The P2 receptor family is further divided into ionotropic P2X receptors (ligand-gated ion channels) and metabotropic P2Y receptors (G protein-coupled receptors).[1]
Diadenosine Pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, has emerged as a significant signaling molecule in its own right.[3] While structurally related to ATP, Ap5A exhibits distinct signaling properties. It is a potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[4] Furthermore, Ap5A can act as an agonist at certain purinergic receptors and modulate ATP-mediated signaling, highlighting a complex interplay between these two molecules.[5][6]
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of Ap5A and ATP in various biological assays.
Table 1: Potency as Purinergic Receptor Agonists
| Agonist | Receptor/Tissue | Assay | Potency | Reference(s) |
| Ap5A | Guinea-pig vas deferens | Phasic Contraction | ~100x more potent than ATP | [7][8] |
| P2Y1 Receptor | Receptor Activation | EC50 = 0.32 µM (more potent than ATP) | [6] | |
| ATP | P2Y1 Receptor | Receptor Activation | EC50 = 0.65 µM | [6] |
| P2Y2 Receptor | Receptor Activation | EC50 = 0.085 µM | [6] | |
| P2Y11 Receptor | Receptor Activation | EC50 = 17.3 µM | [6] | |
| P2X Receptors | Channel Activation | Low nanomolar to high micromolar range | [9] |
Table 2: Inhibition of Adenylate Kinase (AK)
| Inhibitor | Enzyme Source | Parameter | Value | Reference(s) |
| Ap5A | Leishmania donovani AK | Ki (competitive inhibition vs. ATP) | 190 nM | |
| Leishmania donovani AK | Ki (competitive inhibition vs. AMP) | 160 nM | ||
| Porcine muscle AK | Binding | Potent inhibitor | [4][10] |
Signaling Pathways and Mechanisms of Action
ATP and Ap5A activate distinct and overlapping signaling pathways. ATP's primary extracellular signaling role is through the direct activation of P2X and P2Y receptors, leading to a variety of cellular responses, including ion influx, second messenger generation, and activation of downstream kinases.
Ap5A, on the other hand, has a more nuanced role. Its most well-characterized function is the potent inhibition of adenylate kinase. By inhibiting this enzyme, Ap5A disrupts the equilibrium of adenine (B156593) nucleotides, which can indirectly affect ATP-sensitive processes. Additionally, Ap5A can directly activate certain P2Y receptors and has been shown to potentiate ATP-induced calcium signaling in astrocytes through a mechanism involving the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[5]
ATP Signaling Pathway via P2Y Receptors
Ap5A Signaling and Crosstalk with ATP Pathway
References
- 1. Matching ATP Supply and Demand in Mammalian Heart: In Vivo, In Vitro and In Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Metabolism in Heart Failure - Implications beyond ATP production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk among epidermal growth factor, Ap(5)A, and nucleotide receptors causing enhanced ATP Ca(2+) signaling involves extracellular kinase activation in cerebellar astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diadenosine Pentaphosphate and Other Adenylate Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diadenosine pentaphosphate (Ap5A) with other inhibitors of adenylate kinase (AK), an enzyme central to cellular energy homeostasis. By catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP, adenylate kinase plays a critical role in maintaining the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1] Inhibition of this enzyme is a key technique for dissecting cellular bioenergetics and for eliminating confounding activities in enzymatic assays.
Introduction to Adenylate Kinase Inhibition
Adenylate kinase inhibitors are invaluable tools in metabolic research, enzymology, and drug discovery. They allow for the precise study of ATP- and ADP-dependent enzymes by preventing the interconversion of adenosine (B11128) phosphates.[1] Among these, Diadenosine pentaphosphate (Ap5A) is a highly potent and widely used inhibitor. This guide will compare Ap5A to other nucleoside and non-nucleoside inhibitors, presenting quantitative data, experimental protocols, and visualizations of the relevant biological pathways.
Diadenosine Pentaphosphate (Ap5A): A Potent Bisubstrate Inhibitor
Ap5A is a structural analog of two ADP molecules linked by a pentaphosphate chain, acting as a potent competitive inhibitor with respect to both ATP and AMP.[1] Its high affinity for adenylate kinase, with reported Ki values in the nanomolar range, makes it a highly specific and effective tool for researchers.[1][2] Structural studies have shown that Ap5A mimics the binding of both ATP and AMP substrates in the enzyme's active site, effectively locking the enzyme in an inhibited state.[3][4][5]
Comparison of Adenylate Kinase Inhibitors
The inhibitory potency of various compounds against adenylate kinase can be compared using their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency.
Dinucleoside Polyphosphate Analogs
Ap5A belongs to a class of dinucleoside polyphosphates that exhibit inhibitory activity against adenylate kinase. The length of the polyphosphate chain and the nature of the nucleobase influence the inhibitory potency.
| Inhibitor | Type | IC50 (µM) | Ki (nM) | Notes |
| Diadenosine Pentaphosphate (Ap5A) | Bisubstrate Analog | 3.3 | 2.5 | Highly potent and specific competitive inhibitor.[2] Considered an excellent inhibitor at ~2 µM and above.[6] |
| Diadenosine Tetraphosphate (Ap4A) | Dinucleoside Polyphosphate | 5.0 | - | Less potent than Ap5A. |
| Diadenosine Hexaphosphate (Ap6A) | Dinucleoside Polyphosphate | 500 | - | Significantly less potent than Ap5A and Ap4A. |
| Diguanosine Pentaphosphate (Gp5A) | Dinucleoside Polyphosphate | - | - | Less potent than Ap6A. Qualitative data suggests lower potency than Ap5A.[7] |
| Diuridine Pentaphosphate (Up5A) | Dinucleoside Polyphosphate | - | - | Least potent among the tested dinucleoside polyphosphates. Qualitative data suggests lower potency than Gp5A.[7] |
Note: IC50 and Ki values can vary depending on the specific adenylate kinase isozyme and experimental conditions.
Based on available data, the qualitative order of inhibitory potency for this class of compounds against pig muscle adenylate kinase is: Ap5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A.[7]
Non-Nucleoside Inhibitors
A variety of non-nucleoside compounds have also been investigated as adenylate kinase inhibitors. These compounds offer alternative scaffolds for inhibitor design and may exhibit different selectivity profiles.
| Inhibitor Class/Example | Type | IC50 (µM) | Ki (nM) | Notes |
| Pyrrolobenzoxa(thia)zepinones | Non-competitive Allosteric | 0.38 - 1.98 | - | A novel class of non-nucleoside inhibitors. Compound 4a was identified as a prototype with proapoptotic and cytostatic activities on tumor cell lines. |
Signaling Pathway of Adenylate Kinase
Adenylate kinase is a key sensor of the cell's energy status. By regulating the AMP:ATP ratio, it directly influences the activity of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Increased AMP levels activate AMPK, which in turn phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
Caption: Adenylate Kinase Signaling Pathway.
Experimental Protocols
Determining the Inhibitory Potency (Ki) of an Adenylate Kinase Inhibitor
This protocol describes a coupled-enzyme assay to determine the inhibition constant (Ki) of a test compound against adenylate kinase. The production of ADP in the reverse reaction (ATP + AMP → 2 ADP) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the complex between adenylate kinase from Escherichia coli and the inhibitor Ap5A refined at 1.9 A resolution. A model for a catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Cross-Reactivity of Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has garnered significant interest as a signaling molecule and pharmacological tool. Its utility is defined by its interaction with a range of protein targets. This guide provides an objective comparison of Ap5A's binding and functional activity at its primary targets and known off-targets, supported by experimental data and detailed protocols.
Specificity and Cross-Reactivity Profile of Ap5A
Ap5A exhibits a distinct profile of high-affinity inhibition at its primary enzyme target, adenylate kinase, and a more complex pattern of cross-reactivity as an agonist at several purinergic receptors and other nucleotide-binding proteins.
Primary Target: Adenylate Kinase (AK)
Ap5A is best characterized as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reaction 2 ADP ⇌ ATP + AMP.[1] Ap5A acts as a bisubstrate analog, mimicking the binding of two ADP molecules to the enzyme.[1] This potent inhibition makes it an invaluable tool for eliminating contaminating AK activity in various enzymatic assays.[1] The inhibitory potency of Ap5A can vary between different isoforms and species.
Table 1: Inhibition of Adenylate Kinase by Ap5A and Comparators
| Target Enzyme | Species/Tissue | Inhibitor | Ki | Notes |
| Adenylate Kinase | Human Hemolysate | Ap5A | ~2 µM (effective concentration) | Excellent inhibitor at concentrations near 2 µM and above.[2] |
| Adenylate Kinase | Bullfrog Skeletal Muscle | Ap5A | >50 µM (for complete inhibition) | A high concentration is required for complete inhibition in this preparation.[3] |
| Adenylate Kinase 2 (AK2) | Leishmania donovani | Ap5A | 190 nM (vs. ATP), 160 nM (vs. AMP) | Competitive inhibitor. |
| Pig Muscle Adenylate Kinase | Pig | Ap5A | - | Most potent inhibitor in the series Ap5A > Ap6A > Ap4A.[4] |
Cross-Reactivity with Purinergic P2 Receptors
Ap5A interacts with subtypes of both P2Y (G protein-coupled) and P2X (ligand-gated ion channel) receptors. Its activity is highly dependent on the receptor subtype and the length of the polyphosphate chain of the diadenosine polyphosphate.
P2Y Receptors: Ap5A is a known agonist at the P2Y1 receptor, where it is even more potent than the endogenous ligand ATP.[5] However, its activity at other P2Y subtypes is limited. For example, diadenosine polyphosphates generally do not activate the P2Y11 receptor.[5]
Table 2: Activity of Diadenosine Polyphosphates at P2Y Receptors
| Receptor Subtype | Ligand | EC50 (µM) | Species | Notes |
| P2Y1 | Ap5A | 0.32 | Human | More potent than ATP.[5] |
| P2Y1 | ATP | 0.65 | Human | [5] |
| P2Y1 | Ap3A | 0.011 | Human | Equipotent to ADP.[5] |
| P2Y1 | ADP | 0.014 | Human | [5] |
| P2Y11 | Ap5A | No activity | Human | [5] |
| P2Y11 | Ap4A | Activates at 1000 µM | Human | The only diadenosine polyphosphate showing some activity.[5] |
P2X Receptors: Ap5A and other diadenosine polyphosphates act as agonists at several P2X receptor subtypes. The potency and efficacy are dependent on the specific P2X subtype and the length of the phosphate (B84403) chain. At the rat P2X3 receptor, Ap5A is a full agonist and is more potent than ATP.[1] In contrast, it acts as a partial agonist at the P2X1 receptor.[1] Additionally, at nanomolar concentrations, Ap5A can cause potent desensitization of the human P2X3 receptor.[6]
Table 3: Activity of Diadenosine Polyphosphates at P2X Receptors
| Receptor Subtype | Ligand | Activity | Potency/Notes | Species |
| P2X1 | Ap5A | Partial Agonist | Similar potency at rat and human orthologues.[1] | Rat, Human |
| P2X1 | Ap6A | Full Agonist | 2-3 fold less potent than ATP. | Rat |
| P2X3 | Ap5A | Full Agonist | More potent than ATP. | Rat |
| P2X3 | Ap4A | Full Agonist | More potent than ATP. | Rat |
| P2X3 | Ap6A | Full Agonist | More potent than ATP. | Rat |
| P2X4 | Ap5A | No significant activity | Rat | |
| P2X4 | Ap4A | Partial Agonist | Equipotent with ATP. | Rat |
| Mesenteric Artery P2X | Ap5A | Agonist | Potency order: Ap5A ≥ Ap6A ≥ Ap4A >> Ap3A. | Rat |
Table 4: Desensitization of Human P2X3 Receptors by Diadenosine Polyphosphates
| Ligand | IC50 for desensitization (nM) |
| Ap3A | 2707 |
| Ap4A | 42 |
| Ap5A | 59 |
| Ap6A | 46 |
Cross-Reactivity with Ryanodine (B192298) Receptors (RyR)
Ap5A has been shown to be a potent activator of the cardiac ryanodine receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum. It appears to act at two distinct sites: a high-affinity site in the nanomolar range and a lower-affinity site in the micromolar range.
Table 5: Activation of Cardiac Ryanodine Receptor (RyR2) by Ap5A
| Ligand | Activation Site | EC50 / Effective Concentration | Notes |
| Ap5A | High-affinity | 100 pM - 10 µM | Induces a plateau of channel open probability. |
| Ap5A | Low-affinity | 140 µM | |
| oAp5A (oxidized analogue) | Low-affinity | 16 µM | Does not significantly activate the high-affinity site. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the specificity and cross-reactivity of compounds like Ap5A.
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase from two molecules of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
Adenylate Kinase (AK)
-
Diadenosine Pentaphosphate (Ap5A) stock solution
-
Adenosine (B11128) Diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (e.g., 10 units/mL each)[1]
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, and the PK/LDH enzyme mix.
-
Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. It is recommended to use at least five different ADP concentrations that bracket the known Km value.[1]
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]
-
Initiate the reaction by adding the adenylate kinase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance curves.
-
Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
Protocol 2: P2Y Receptor-Mediated Intracellular Calcium Mobilization Assay
This assay is used to determine the agonist activity of Ap5A at Gq-coupled P2Y receptors (e.g., P2Y1) by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the P2Y receptor of interest.
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127 (for aiding dye loading).
-
Ap5A and other test compounds.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR) with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM with 0.01% Pluronic F-127) in assay buffer and incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Use the automated injector to add varying concentrations of Ap5A or other agonists to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Data Analysis: The change in fluorescence intensity or ratio is plotted against the agonist concentration. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.
Protocol 3: Single-Channel Recording of Ryanodine Receptors (RyR)
This protocol outlines the planar lipid bilayer technique to study the effect of Ap5A on the activity of single RyR channels.
Materials:
-
Planar lipid bilayer apparatus.
-
Lipid solution (e.g., phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane).
-
Sarcoplasmic reticulum (SR) vesicles containing RyR2.
-
Recording Solutions:
-
cis (cytosolic) solution: e.g., 250 mM HEPES, 125 mM Tris, buffered Ca2+ (e.g., with EGTA), and ATP.
-
trans (luminal) solution: e.g., 250 mM HEPES, 50 mM Ca(OH)2.
-
-
Ap5A stock solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating the cis and trans chambers of the apparatus.
-
Vesicle Fusion: Add SR vesicles to the cis chamber. Induce fusion of the vesicles with the bilayer by adding a salt solution (e.g., KCl) to the cis chamber, creating an osmotic gradient.
-
Channel Incorporation: Monitor the electrical resistance across the bilayer. Successful incorporation of a RyR channel will be observed as a sudden appearance of characteristic single-channel currents.
-
Baseline Recording: Once a single channel is incorporated, perfuse the cis chamber with the desired cytosolic recording solution to establish a baseline channel activity at a set voltage.
-
Compound Addition: Add varying concentrations of Ap5A to the cis chamber.
-
Data Acquisition: Record the single-channel currents at each Ap5A concentration.
-
Data Analysis: Analyze the recordings to determine channel open probability (Po), mean open time, and mean closed time. Plot the open probability as a function of Ap5A concentration to determine the dose-response relationship and calculate the EC50.
Visualizations
Signaling Pathway of Ap5A at the P2Y1 Receptor
Caption: P2Y1 receptor signaling cascade initiated by Ap5A.
Experimental Workflow for Assessing Specificity and Cross-Reactivity
Caption: Workflow for determining the specificity of Ap5A.
Logical Relationship of Ap5A Molecular Interactions
References
- 1. Selectivity of diadenosine polyphosphates for rat P2X receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent desensitization of human P2X3 receptors by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diadenosine polyphosphates (ApnAs) and adenosine polyphospho guanosines (ApnGs) on rat mesenteric artery P2X receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility of Diadenosine pentaphosphate (Ap5A) with alternative compounds in key biological assays. While direct comparative studies on the reproducibility of Ap5A are limited, this document synthesizes available data on its performance, stability, and experimental considerations, alongside detailed protocols for its principal applications.
Executive Summary
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate involved in various physiological processes, acting as a signaling molecule primarily through P2 purinergic receptors. It is also a potent and specific inhibitor of adenylate kinase. The reproducibility of experiments involving Ap5A can be influenced by factors such as its stability in solution, the specific activity of the target enzyme or receptor, and the intricacies of the experimental setup. This guide explores these aspects in the context of its most common applications: adenylate kinase inhibition, P2 receptor activation, and platelet aggregation studies, providing a framework for researchers to assess its suitability for their experimental needs.
Data Presentation: Comparative Performance of Ap5A and Alternatives
The following tables summarize quantitative data on the potency and efficacy of Ap5A in comparison to other relevant compounds. While direct reproducibility metrics like the coefficient of variation (CV%) are not always reported in a comparative context, the provided IC50 and EC50 values with standard deviations, where available, offer an indirect measure of experimental consistency.
Table 1: Comparative Inhibitory Potency against Adenylate Kinase
| Compound | Target Enzyme | IC50 / Ki | Species | Notes | Reference(s) |
| Ap5A | Adenylate Kinase | Ki: ~20 nM | Porcine Muscle | Potent competitive inhibitor. | [1] |
| Ap4A | Adenosine Kinase | IC50: 5.0 µM | Rat Brain | Less potent than Ap5A on adenylate kinase. | [2] |
| Ap6A | Adenosine Kinase | IC50: 500 µM | Rat Brain | Significantly less potent than Ap5A. | [2] |
Table 2: Comparative Agonist Potency at P2X Receptors
| Compound | Receptor Subtype | EC50 / Potency | Species | Notes | Reference(s) |
| Ap5A | P2X Receptors | > α,β-meATP | Rat Vagus Nerve | More potent than ATP and Ap4A. | [3] |
| ATP | P2X Receptors | < Ap5A | Rat Vagus Nerve | Lower potency compared to Ap5A. | [3] |
| Ap4A | P2X Receptors | = ATP | Rat Vagus Nerve | Similar low potency to ATP. | [3] |
| α,β-methylene ATP (α,β-meATP) | P2X Receptors | > Ap5A | Rat Vagus Nerve | Most potent agonist in this comparison. | [3] |
Table 3: Comparative Effects on Platelet Aggregation
| Compound | Action | Concentration | Notes | Reference(s) |
| Ap5A | Inhibition of ADP-induced aggregation | - | Known inhibitor of platelet aggregation. | [4] |
| 2-MeS-ADP | Agonist | 10 nM | Potent agonist for P2Y1 and P2Y12 receptors. | [5] |
| ADP | Agonist | 10 µM | Endogenous agonist. | [5] |
| Cangrelor | Antagonist | - | P2Y12 receptor antagonist. | [5] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are protocols for key experiments involving Ap5A.
Adenylate Kinase Inhibition Assay
This protocol describes a coupled-enzyme assay to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Set up Reactions: In a cuvette, add the reagent mix and a specific concentration of Ap5A (or vehicle for control). Add ADP to the desired concentration.
-
Initiate Reaction: Add a small, predetermined amount of adenylate kinase to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Repeat for various concentrations of ADP and Ap5A to determine the Ki value using Michaelis-Menten and Lineweaver-Burk plots.
P2Y Receptor Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of Gq-coupled P2Y receptors by Ap5A or other agonists.
Materials:
-
Cell line expressing the P2Y receptor of interest (e.g., HEK293 cells)
-
Ap5A and other test agonists
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium-sensitive dye and Pluronic F-127 in HBSS at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Agonist Addition: Place the plate in the plate reader. Add varying concentrations of Ap5A or other agonists to the wells.
-
Measure Fluorescence: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50 value.[6]
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists and the inhibitory effect of compounds like Ap5A.
Materials:
-
Freshly drawn human blood in sodium citrate
-
Platelet agonists (e.g., ADP, collagen)
-
Ap5A
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[5]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).[5]
-
Aggregation Measurement: Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline.
-
Inhibitor Incubation (if applicable): Add Ap5A or another inhibitor and incubate for a specified time.
-
Agonist Addition: Add the platelet agonist (e.g., ADP) to induce aggregation.
-
Record Aggregation: Monitor the change in light transmission over time. The extent of aggregation is expressed as a percentage, with 100% being the light transmission of PPP.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Ap5A.
Discussion on Reproducibility
The reproducibility of experiments with Ap5A is contingent on several factors:
-
Purity and Stability: Ap5A is commercially available as a lyophilized powder, which is generally stable.[7] However, its stability in solution, particularly at physiological temperatures and in the presence of phosphatases, can be a source of variability. It is recommended to prepare fresh solutions for each experiment and to be mindful of potential degradation over time.
-
Enzyme Activity: When used as an enzyme inhibitor, the specific activity of the target enzyme (e.g., adenylate kinase) can vary between preparations, affecting the apparent inhibitory potency of Ap5A. Careful characterization of the enzyme preparation is essential for reproducible results.
-
Cell-Based Assays: In receptor activation and platelet aggregation studies, the response to Ap5A can be influenced by cell passage number, receptor expression levels, and donor variability in the case of primary cells like platelets.[8]
-
Experimental Conditions: Factors such as buffer composition, pH, temperature, and incubation times can all impact the outcome of experiments with Ap5A.[9] Strict adherence to standardized protocols is crucial for minimizing variability.
While direct comparative data on the reproducibility of Ap5A versus its alternatives is scarce, the general principles of good laboratory practice, including careful reagent preparation, use of appropriate controls, and standardized protocols, are paramount for achieving reliable and reproducible results with this and any other signaling molecule. The use of stable analogs, where available and appropriate for the research question, may offer an advantage in terms of reduced variability due to degradation. For instance, non-hydrolyzable ATP analogs like ATPγS are often used in kinase assays to achieve more stable and reproducible results.[10]
Conclusion
Diadenosine pentaphosphate is a valuable tool for studying purinergic signaling and for the specific inhibition of adenylate kinase. While inherent biological and experimental variability exists, careful experimental design and adherence to detailed protocols can lead to reproducible findings. This guide provides a foundation for researchers to critically evaluate the use of Ap5A in their experiments and to design studies that yield robust and reliable data. Further research directly comparing the experimental reproducibility of Ap5A with its alternatives would be beneficial to the scientific community.
References
- 1. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine polyphosphates activate a Ca(2+)-dependent K(+)-conductance in porcine aortic smooth muscle cells via P2-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effects of diadenosine polyphosphates on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biolog.de [biolog.de]
- 8. Adenosine diphosphate-induced aggregation of human platelets in flow through tubes. II. Effect of shear rate, donor sex, and ADP concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Ap4A and Ap5A: Unraveling a Phosphate's Difference in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related signaling molecules is paramount. This guide provides a comprehensive comparative analysis of Diadenosine Tetraphosphate (Ap4A) and Diadenosine Pentaphosphate (Ap5A), highlighting their distinct effects on cellular processes. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways.
This comparison reveals that the single phosphate (B84403) group difference between Ap4A and Ap5A leads to significant variations in their biological activities, including receptor activation, enzyme inhibition, and downstream cellular responses. While both are endogenous signaling molecules, their roles can be distinct and even opposing in certain contexts.
Quantitative Comparison of Ap4A and Ap5A Effects
The following tables summarize the key quantitative differences in the biochemical and cellular effects of Ap4A and Ap5A based on available experimental data.
Table 1: Enzyme Kinetics and Binding Affinities
| Parameter | Ap4A | Ap5A | Organism/System | Reference |
| Inhibition of Adenosine (B11128) Kinase (Ki) | 0.3 µM | 2 µM | Bovine Adrenal Medulla | [1] |
| Degradation by Cytosolic Enzymes (Km) | 10.5 ± 0.5 µM | 13 ± 1 µM | Bovine Adrenal Medulla | [1] |
| Binding to E. coli Adenylate Kinase (Kd) | 14 µM | 140–350 nM | E. coli | [2][3][4] |
| Hydrolysis by AtNUDX25 (Relative Rate) | 100% | 10.4% | Arabidopsis thaliana | [5] |
Table 2: Cellular and Physiological Responses
| Effect | Ap4A | Ap5A | System | Reference |
| Proliferation of Vascular Smooth Muscle Cells | Induces proliferation | No effect | Rat VSMCs | [6] |
| Inhibition of DNA Replication Initiation | 70-80% inhibition at 20 µM | No effect | Cell-free system | [7][8][9] |
| Vasorelaxation | Mediated by P2Y1 and P2X receptors | Mediated by other P2Y receptors | Human small renal resistive arteries | [10] |
| Cardiac Contractility | Reduces contractility | Reduces contractility | Isolated Langendorff-perfused rat hearts | [10] |
| Action Potential Duration in Heart | Shortens duration | Shortens duration | Rat heart | [10] |
| Antagonism of Nonadrenergic Contractions | No effect | Antagonistic | Guinea-pig vas deferens | [11] |
Key Differentiators in Signaling and Cellular Function
Ap4A as a Proliferative and DNA Damage Response Signal:
A significant body of evidence points to Ap4A's role in cell proliferation and the DNA damage response. Studies have shown that Ap4A, but not Ap5A, induces the proliferation of vascular smooth muscle cells.[6] This effect is mediated through the activation of P2Y receptors, leading to the stimulation of the Ras-Raf-MEK-ERK1/2 cascade.[6] Furthermore, intracellular levels of Ap4A increase in response to DNA damage, and it has been shown to inhibit the initiation of DNA replication, suggesting a role as a checkpoint signal to prevent the propagation of damaged DNA.[7][8][9] Ap5A, in contrast, does not exhibit this inhibitory effect on DNA replication.[7][8][9]
Differential Receptor and Enzyme Interactions:
The binding affinities and effects of Ap4A and Ap5A on various proteins differ significantly. Ap4A is a more potent inhibitor of adenosine kinase than Ap5A.[1] Conversely, Ap5A binds to E. coli adenylate kinase with a much higher affinity (in the nanomolar range) compared to Ap4A (micromolar range), acting as a potent inhibitor that locks the enzyme in a closed conformation.[2][4] Ap4A, on the other hand, allows the enzyme to remain active and can be hydrolyzed.[3][4] This differential interaction with a key enzyme in cellular energy homeostasis highlights a fundamental divergence in their intracellular roles.
In the context of purinergic signaling, both molecules can interact with P2 receptors, but they exhibit distinct specificities. For instance, in human small renal resistive arteries, Ap4A-induced vasorelaxation is thought to be mediated through P2Y1 and P2X receptors, whereas Ap5A appears to act through other P2Y receptors.[10]
Experimental Protocols
Below are detailed methodologies for key experiments that have been instrumental in elucidating the differential effects of Ap4A and Ap5A.
Measurement of Vascular Smooth Muscle Cell Proliferation
Objective: To determine the effect of Ap4A and Ap5A on the proliferation of vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media.
-
[3H] Thymidine (B127349) Incorporation Assay:
-
Cells are seeded in 24-well plates and synchronized by serum starvation.
-
Cells are then stimulated with various concentrations of Ap4A or Ap5A for 24 hours.
-
[3H] thymidine is added to the culture medium for the final 4 hours of stimulation.
-
The cells are washed, and the DNA is precipitated with trichloroacetic acid.
-
The amount of incorporated [3H] thymidine is quantified using a scintillation counter.
-
-
Cell Counting:
-
Cells are treated with Ap4A or Ap5A as described above.
-
At the end of the treatment period, cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
In Vitro DNA Replication Assay
Objective: To assess the direct effects of Ap4A and Ap5A on the initiation and elongation phases of DNA replication.
Methodology:
-
Preparation of Cell Extracts: A cell-free replication system is prepared from a suitable cell line (e.g., Xenopus eggs or mammalian cells). This extract contains all the necessary factors for DNA replication.
-
DNA Template: A plasmid DNA template containing an origin of replication is used.
-
Replication Reaction:
-
The replication reaction is assembled with the cell extract, DNA template, ATP, and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-32P]dCTP).
-
Ap4A or Ap5A is added to the reaction at various concentrations.
-
The reaction is incubated at the optimal temperature to allow for DNA synthesis.
-
-
Analysis of Replication Products:
-
The reaction is stopped, and the DNA is purified.
-
To distinguish between initiation and elongation, the replication products can be analyzed by agarose (B213101) gel electrophoresis and autoradiography. The formation of high-molecular-weight replication intermediates indicates successful elongation, while the overall incorporation of the radiolabel reflects the total replication activity.
-
Adenylate Kinase Binding Assay
Objective: To determine the dissociation constants (Kd) of Ap4A and Ap5A for adenylate kinase.
Methodology:
-
Protein Purification: Recombinant E. coli adenylate kinase is expressed and purified.
-
Isothermal Titration Calorimetry (ITC):
-
A solution of adenylate kinase is placed in the sample cell of the ITC instrument.
-
A concentrated solution of Ap4A or Ap5A is loaded into the injection syringe.
-
The ligand is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Spectroscopic Methods (e.g., NMR, EPR):
Signaling and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Ap4A-induced signaling pathway leading to cell proliferation.
Caption: Proposed role of Ap4A in the DNA damage response.
Caption: Differential interaction of Ap4A and Ap5A with Adenylate Kinase.
References
- 1. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine 5′, 5′′′-P1,P4-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication. - Lancaster EPrints [eprints.lancs.ac.uk]
- 9. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Diadenosine Pentaphosphate (Ap5A) Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of Diadenosine pentaphosphate (Ap5A) is critical. This guide provides a comparative analysis of control experiments for Ap5A studies, offering detailed methodologies and objective data to ensure the validity and specificity of your research findings.
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and bioenergetics. It is primarily recognized as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular adenine (B156593) nucleotide homeostasis.[1][2][3] Beyond its role in regulating AK, Ap5A also functions as an extracellular signaling molecule, interacting with purinergic receptors and modulating ion channel activity, such as ATP-sensitive potassium (KATP) channels and ryanodine (B192298) receptors (RyR2).[4][5][6][7] Given its diverse biological activities, rigorous control experiments are essential to delineate the specific effects of Ap5A in any experimental system.
This guide will compare Ap5A with relevant alternatives, detail appropriate positive and negative controls, and provide experimental protocols for key applications.
I. Adenylate Kinase Inhibition
Ap5A's most well-characterized function is its potent inhibition of adenylate kinase. To ensure that the observed effects are specifically due to AK inhibition, a series of control experiments and comparisons with alternative inhibitors are necessary.
Alternatives to Ap5A for Adenylate Kinase Inhibition
Several other dinucleoside polyphosphates can inhibit adenylate kinase, albeit with varying potencies. The selection of an alternative can be crucial for establishing structure-activity relationships or as a less potent control.
| Inhibitor | Target | Reported Inhibitory Potency (Ki) | Reference(s) |
| Ap5A | Adenylate Kinase | ~2.5 nM | [1] |
| 1:N6-etheno-Ap5A | Adenylate Kinase | Less potent than Ap5A | [5][8] |
| Diadenosine hexaphosphate (Ap6A) | Adenylate Kinase | Less potent than Ap5A | [5][8] |
| Guanosine pentaphosphate adenosine (B11128) (Gp5A) | Adenylate Kinase | Less potent than Ap6A | [5][8] |
| Diadenosine tetraphosphate (B8577671) (Ap4A) | Adenylate Kinase | Less potent than Gp5A | [5][8] |
| Uridine pentaphosphate adenosine (Up5A) | Adenylate Kinase | Less potent than Ap4A | [5][8] |
Note: The precise Ki values can vary depending on the specific adenylate kinase isoform and experimental conditions.
Control Experiments for Adenylate Kinase Inhibition Studies
Positive Controls:
-
Known Adenylate Kinase Substrates: The addition of adenylate kinase substrates, such as ADP, should produce a measurable enzymatic activity that can be subsequently inhibited by Ap5A. This confirms that the enzyme is active in the experimental setup.
-
Alternative AK Inhibitors: Using a different, well-characterized AK inhibitor can help confirm that the observed biological effect is due to the inhibition of this specific enzyme.
Negative Controls:
-
Inactive Analogs: Where available, structurally similar but biologically inactive analogs of Ap5A can be used to control for off-target effects.
-
Vehicle Control: The solvent used to dissolve Ap5A (e.g., water or buffer) should be added to control cells or reactions to ensure it has no effect on its own.
-
Adenylate Kinase Knockout/Knockdown Models: The most definitive negative control is the use of cells or organisms in which the gene for adenylate kinase (specifically the isoform targeted by Ap5A, such as AK1) has been knocked out or its expression knocked down. In such a system, Ap5A should have a significantly diminished or no effect on the process being studied, confirming AK as the primary target.[9]
Experimental Protocol: Determining the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay to measure the inhibition of adenylate kinase by Ap5A. The production of ATP by adenylate kinase is coupled to the glucose-6-phosphate dehydrogenase/hexokinase system, where the reduction of NADP+ to NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified adenylate kinase
-
Ap5A
-
ADP (substrate)
-
ATP (for the coupled reaction)
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glucose, NADP+, ATP, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of Ap5A to the reaction mixture. Include a control with no Ap5A.
-
Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed concentration of ADP.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the ADP concentration (1/[ADP]) in a Lineweaver-Burk plot for each Ap5A concentration to determine the mode of inhibition and calculate the Ki value.
Diagram of the Adenylate Kinase Catalyzed Reaction and Inhibition by Ap5A
Caption: Adenylate kinase catalyzes the reversible reaction between two ADP molecules to form ATP and AMP. Ap5A acts as a potent inhibitor of this process.
II. Purinergic Signaling
Ap5A and other dinucleoside polyphosphates can act as signaling molecules by interacting with P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic) subtypes.[1][2] Distinguishing between effects mediated by adenylate kinase inhibition and those mediated by purinergic receptor activation requires specific controls.
Alternatives and Comparators for Ap5A in Purinergic Signaling
| Compound | Receptor Target(s) | Effect | Reference(s) |
| Ap5A | P2X and P2Y Receptors | Agonist/Modulator | [1][4] |
| α,β-methylene ATP | P2X Receptors | Potent Agonist | [1][10] |
| ATP | Most P2 Receptors | Endogenous Agonist | [6] |
| UTP | P2Y2, P2Y4 Receptors | Agonist | [6] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 Receptors | Agonist | |
| Ap3A, Ap4A, Ap6A | P2X and P2Y Receptors | Agonists with varying potencies | [2][5] |
Control Experiments for Purinergic Signaling Studies
Positive Controls:
-
Specific P2 Receptor Agonists: Use of well-characterized P2X or P2Y receptor agonists (e.g., α,β-methylene ATP for P2X, 2-MeSADP for specific P2Y subtypes) can confirm that the cells express functional purinergic receptors and provide a benchmark for comparing the potency and efficacy of Ap5A.
-
ATP or UTP: As endogenous agonists, ATP and UTP can be used to elicit a maximal response mediated by purinergic receptors in the system.
Negative Controls:
-
P2 Receptor Antagonists: Pre-treatment of cells with specific P2 receptor antagonists can determine if the effects of Ap5A are mediated by these receptors.
-
Vehicle Control: To control for any effects of the solvent.
-
Purinergic Receptor Knockout/Knockdown Models: Using cells or animals lacking the specific P2 receptor subtype suspected to be the target of Ap5A is the most definitive way to confirm its mechanism of action. For example, the effect of Ap5A on calcium signaling could be tested in P2Y2/P2Y4 double knockout cells.[7]
Experimental Protocol: Assessing Ap5A-Induced Calcium Mobilization via Purinergic Receptors
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to Ap5A, a common downstream effect of P2Y receptor activation.
Materials:
-
Cultured cells expressing purinergic receptors
-
Ap5A
-
Positive control agonist (e.g., ATP)
-
Negative control antagonist (e.g., Suramin)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
To test for Ap5A's effect, add a specific concentration of Ap5A and record the change in fluorescence over time.
-
For the negative control , pre-incubate a separate batch of cells with a P2 receptor antagonist (e.g., suramin) for an appropriate time before adding Ap5A. A lack of or significantly reduced response compared to Ap5A alone indicates the involvement of P2 receptors.
-
For the positive control , add a known P2 receptor agonist (e.g., ATP) to confirm that the cells are responsive and to compare the magnitude of the response to that of Ap5A.
-
Calculate the change in [Ca2+]i based on the fluorescence ratio.
Diagram of a Purinergic Signaling Pathway Modulated by Ap5A
Caption: Extracellular Ap5A can bind to and activate P2Y receptors, leading to a signaling cascade that results in intracellular calcium release and a cellular response.
III. Modulation of ATP-Sensitive Potassium (KATP) Channels
Ap5A has been shown to modulate the activity of ATP-sensitive potassium (KATP) channels, which are important in coupling cellular metabolism to electrical activity. These studies often involve investigating the interplay between Ap5A, adenylate kinase, and the nucleotide sensitivity of the channel.
Alternatives and Controls for KATP Channel Studies
| Compound | Target/Mechanism | Use in Ap5A Studies | Reference(s) |
| Ap5A | Adenylate Kinase inhibitor; KATP channel modulator | Investigating the role of AK in KATP regulation | [8][9] |
| Glibenclamide | KATP channel blocker | Negative Control (to confirm KATP channel involvement) | [11] |
| Levcromakalim (B1674936) | KATP channel opener | Positive Control (to confirm KATP channel functionality) | [11] |
| ATP | KATP channel inhibitor (endogenous) | To study the nucleotide sensitivity of the channel | [10][12] |
| ADP | KATP channel activator (endogenous) | To study the nucleotide sensitivity of the channel | [8] |
Experimental Protocol: Patch-Clamp Electrophysiology to Study Ap5A's Effect on KATP Channels
This protocol uses the inside-out patch-clamp technique to directly assess the effect of Ap5A on KATP channel activity in the cell membrane.
Materials:
-
Cells expressing KATP channels
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular (bath) solution (e.g., containing KCl, MgCl2, HEPES, EGTA)
-
Extracellular (pipette) solution (e.g., containing KCl, CaCl2, MgCl2, HEPES)
-
Ap5A, ATP, ADP, glibenclamide, levcromakalim stock solutions
Procedure:
-
Prepare cells for patch-clamping.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Record baseline channel activity in a low-ATP intracellular solution.
-
To test the effect of Ap5A, perfuse the bath with a solution containing Ap5A and observe the change in channel activity.
-
For the negative control , after observing channel activity, apply the KATP channel blocker glibenclamide to the bath. A significant reduction in current confirms that the observed channels are indeed KATP channels.
-
For the positive control , apply the KATP channel opener levcromakalim to the bath to induce robust channel activity, confirming the presence of functional KATP channels in the patch.
-
To investigate the interplay with adenylate kinase, the effects of Ap5A can be studied in the presence of AK substrates (ATP + AMP).[8]
Diagram of an Experimental Workflow for KATP Channel Patch-Clamp Studies
Caption: A typical workflow for investigating the effects of Ap5A on KATP channels using the inside-out patch-clamp technique, including essential positive and negative controls.
References
- 1. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogenous vascular effects of AP5A in different rat resistance arteries are due to heterogenous distribution of P2X and P2Y(1) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Knock-out mice reveal the contributions of P2Y and P2X receptors to nucleotide-induced Ca2+ signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytosolic adenylate kinases regulate K-ATP channel activity in human β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylate Kinase-Catalyzed Reactions of AMP in Pieces: Specificity for Catalysis at the Nucleoside Activator and Dianion Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming Ap5A-Induced Cellular Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide details experimental protocols, presents data in comparative tables, and uses diagrams to illustrate key pathways and workflows, empowering researchers to confidently assess the effects of Ap5A in their experimental systems.
Confirmation of Adenylate Kinase Inhibition
The primary and most direct effect of Ap5A is the inhibition of adenylate kinase (AK), which catalyzes the reaction 2 ADP ⇌ ATP + AMP. Confirming this inhibition is the foundational step in any study of Ap5A's cellular effects.
Primary Method: Coupled Enzyme Assay
A common method to measure AK activity is a coupled enzyme assay where the production of ATP is linked to the reduction of NADP+ by hexokinase and glucose-6-phosphate dehydrogenase, which can be measured spectrophotometrically.
Orthogonal Method: Bioluminescence-Based ADP Measurement
An orthogonal approach is to directly measure the consumption of ADP using a bioluminescence-based assay. In the presence of pyruvate (B1213749) kinase, remaining ADP is converted to ATP, which is then quantified using luciferase. A higher ADP concentration in the presence of Ap5A indicates AK inhibition.
Table 1: Comparison of Methods to Confirm Adenylate Kinase Inhibition
| Feature | Coupled Enzyme Assay (Primary) | Bioluminescence ADP Assay (Orthogonal) |
| Principle | Spectrophotometric measurement of NADP+ reduction coupled to ATP production. | Bioluminescent measurement of remaining ADP. |
| Readout | Change in absorbance at 340 nm over time. | Luminescence signal (RLU). |
| Advantages | Widely used, well-established, continuous monitoring. | High sensitivity, direct measurement of substrate. |
| Disadvantages | Indirect measurement, potential for interference from other enzymes. | Endpoint assay, requires specific reagents and luminometer. |
Experimental Protocol: Bioluminescence-Based ADP Measurement
-
Prepare cell or tissue lysates.
-
Incubate the lysate with a known concentration of ADP in the presence or absence of Ap5A.
-
Stop the AK reaction after a defined time.
-
Add the ADP detection reagent containing pyruvate kinase and luciferase.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of ADP remaining, with higher percentages indicating greater AK inhibition by Ap5A.
Diagram 1: Workflow for Orthogonal Confirmation of AK Inhibition
Caption: Workflow comparing primary and orthogonal methods for AK inhibition.
Assessment of Ap5A-Induced Changes in Purinergic Signaling
Ap5A can influence purinergic signaling by altering the extracellular balance of adenine (B156593) nucleotides. This can lead to changes in intracellular calcium levels, which are often mediated by P2Y receptors.
Primary Method: Calcium Imaging with Fluorescent Dyes
Intracellular calcium mobilization is a key downstream event of P2Y receptor activation. This is commonly measured by loading cells with calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4 and measuring changes in fluorescence intensity upon stimulation.
Orthogonal Method: Gene Expression Analysis of Purinergic Receptors
As an orthogonal approach, changes in the expression of purinergic receptors (P2X and P2Y families) in response to Ap5A treatment can be quantified using quantitative real-time PCR (qRT-PCR). This provides insight into the cell's adaptive response to altered purinergic signaling.
Table 2: Comparison of Methods for Assessing Purinergic Signaling
| Feature | Calcium Imaging (Primary) | qRT-PCR for Receptors (Orthogonal) |
| Principle | Measurement of intracellular calcium flux using fluorescent indicators. | Quantification of mRNA levels of purinergic receptor genes. |
| Readout | Change in fluorescence intensity over time. | Relative gene expression levels (fold change). |
| Advantages | Real-time, functional readout of signaling pathway activation. | Provides information on transcriptional regulation and potential long-term changes. |
| Disadvantages | Can be transient, may not identify the specific receptor involved. | Does not directly measure signaling activity, requires careful primer design. |
Experimental Protocol: qRT-PCR for Purinergic Receptors
-
Treat cells with Ap5A for a specified duration.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA template.
-
Perform qRT-PCR using primers specific for various P2X and P2Y receptor subtypes.
-
Normalize the expression levels to a housekeeping gene.
-
Calculate the fold change in gene expression in Ap5A-treated cells compared to untreated controls.
Diagram 2: Ap5A's Influence on Purinergic Signaling
Caption: Ap5A's potential impact on purinergic signaling pathways.
Evaluation of Ap5A's Effects on Mitochondrial Function
Given Ap5A's role in cellular energy metabolism, assessing its impact on mitochondrial function is crucial. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).
Primary Method: Fluorescent Dye-Based Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1. In healthy mitochondria with a high ΔΨm, these dyes accumulate and emit a strong fluorescent signal. A decrease in fluorescence indicates mitochondrial depolarization.
Orthogonal Method: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer provides an orthogonal method by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. A decrease in OCR following Ap5A treatment would suggest impaired mitochondrial function.
Table 3: Comparison of Methods for Evaluating Mitochondrial Function
| Feature | Fluorescent Dye for ΔΨm (Primary) | Seahorse XF Analyzer (OCR) (Orthogonal) |
| Principle | Measurement of dye accumulation in mitochondria, which is dependent on membrane potential. | Real-time measurement of oxygen consumption by cells. |
| Readout | Fluorescence intensity. | Oxygen Consumption Rate (pmol/min). |
| Advantages | Relatively simple, high-throughput compatible, provides single-cell information with microscopy. | Provides a functional measure of mitochondrial respiration, can dissect different components of the electron transport chain. |
| Disadvantages | Can be influenced by factors other than ΔΨm, some dyes can be toxic. | Requires specialized equipment, may not be suitable for all cell types. |
Experimental Protocol: Seahorse XF Analyzer OCR Measurement
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with Ap5A for the desired time.
-
Wash and replace the medium with Seahorse XF assay medium.
-
Place the plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial respiration.
-
Analyze the data to determine the effect of Ap5A on basal and maximal respiration, ATP production, and proton leak.
Diagram 3: Experimental Workflow for Mitochondrial Function Analysis
Caption: Workflow for orthogonal assessment of mitochondrial function.
Conclusion
Confirming the cellular effects of Ap5A requires a multi-faceted approach. While Ap5A is a well-characterized inhibitor of adenylate kinase, its downstream consequences can be complex and cell-type dependent. By employing the orthogonal methods described in this guide, researchers can build a more robust and comprehensive understanding of how Ap5A modulates cellular physiology. The combination of direct enzyme activity assays, functional signaling readouts, and broader metabolic and gene expression analyses will provide a higher degree of confidence in the observed Ap5A-induced phenotypes, ultimately leading to more impactful scientific discoveries.
Ap5A Efficacy: A Comparative Literature Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Diadenosine Pentaphosphate (Ap5A) against other key purinergic receptor agonists and adenylate kinase inhibitors. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and development.
Ap5A, a naturally occurring dinucleoside polyphosphate, has garnered significant interest for its dual role as a potent inhibitor of adenylate kinase and a modulator of purinergic P2 receptors. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to provide a comprehensive overview of Ap5A's efficacy in comparison to its alternatives.
Comparative Efficacy of P2 Receptor Agonists
Ap5A exhibits varied agonist activity across different P2 receptor subtypes. The following tables summarize its potency in comparison to other endogenous and synthetic P2 receptor agonists.
P2Y Receptor Agonist Potency
| Agonist | Receptor Subtype | EC50 / pEC50 | Species | Reference |
| Ap5A | P2Y1 | 0.32 µM | Human | [1] |
| ATP | P2Y1 | 0.65 µM | Human | [1] |
| ADP | P2Y1 | 10 nM | Human | [2] |
| 2-MeSADP | P2Y1 | 8.29 (pEC50) | Human | [3] |
| ATP | P2Y2 | 85 nM | Human | [1] |
| UTP | P2Y2 | 49 nM | Human | [1] |
| UDP | P2Y6 | 15 nM | Human | [2] |
| 2-MeSADP | P2Y6 | 5.75 (pEC50) | Rat | [3] |
| ATP | P2Y11 | 17.3 µM | Human | [1] |
| ADP | P2Y12 | 60 nM | Human | [2] |
| 2-MeSADP | P2Y12 | 5 nM | Human | [3] |
| ADP | P2Y13 | 60 nM | Human | [2] |
| 2-MeSADP | P2Y13 | 19 nM | Human | [3] |
P2X Receptor Agonist Potency
| Agonist | Receptor Subtype | pEC50 | Species | Reference |
| ATP | P2X1 | - | Rat | [4] |
| α,β-Methylene ATP | P2X1 | - | - | [5] |
| BzATP | P2X1 | 8.74 | - | [6] |
| ATP | P2X2 | - | Rat | [4] |
| BzATP | P2X2 | 5.26 | - | [6] |
| ATP | P2X3 | - | Rat | [4] |
| α,β-Methylene ATP | P2X3 | - | - | [5] |
| BzATP | P2X3 | 7.10 | - | [6] |
| BzATP | P2X2/3 | 7.50 | - | [6] |
| BzATP | P2X4 | 6.19 | - | [6] |
| BzATP | P2X7 | 5.33 | - | [6] |
Comparative Efficacy of Adenylate Kinase Inhibitors
Ap5A is a highly potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.
| Inhibitor | Target | Ki | Reference |
| Ap5A | Adenylate Kinase | 2.5 nM | [7] |
Signaling Pathways
The biological effects of Ap5A are mediated through its interaction with P2 receptors and its inhibition of adenylate kinase. The following diagrams illustrate these key pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of Ap5A and its alternatives.
Adenylate Kinase Inhibition Assay (Coupled Enzyme Spectrophotometric Assay)
This protocol describes a method to determine the inhibitory constant (Ki) of Ap5A against adenylate kinase.
Principle: The production of ATP by adenylate kinase from two molecules of ADP is coupled to the glucose-6-phosphate dehydrogenase/hexokinase system. The reduction of NADP+ to NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Adenylate Kinase (from rabbit muscle)
-
Ap5A
-
Adenosine Diphosphate (ADP)
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-Phosphate Dehydrogenase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, 1 mM glucose, 0.5 mM NADP+, 1 U/ml hexokinase, and 1 U/ml glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of the inhibitor (Ap5A) to different cuvettes. Include a control cuvette with no inhibitor.
-
Add a fixed concentration of the substrate (ADP) to all cuvettes.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of adenylate kinase to each cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of NADPH production) from the linear portion of the absorbance curve.
-
Determine the Ki value by plotting the data using a suitable method, such as a Dixon plot or by non-linear regression analysis of enzyme inhibition models.
P2Y Receptor Activation Assay (Calcium Mobilization Assay)
This protocol outlines a method to measure the activation of Gq-coupled P2Y receptors by monitoring intracellular calcium mobilization.
Principle: Activation of Gq-coupled P2Y receptors leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells)
-
Ap5A and other P2Y receptor agonists
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of Ap5A and other agonists in HBSS.
-
Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Add the agonist solutions to the wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each agonist concentration.
-
Determine the EC50 values by plotting the dose-response curves.
P2X Receptor Activation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol details the measurement of ion channel activation of P2X receptors.
Principle: P2X receptors are ligand-gated ion channels. Their activation by agonists leads to an inward flow of cations, which can be measured as an electrical current using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
-
Ap5A and other P2X receptor agonists
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH)
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH)
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply different concentrations of Ap5A or other agonists to the cell via a rapid solution exchange system.
-
Record the inward currents elicited by the agonist application.
-
Measure the peak amplitude of the current for each agonist concentration.
-
Construct dose-response curves and determine the pEC50 values.
This guide provides a foundational comparison of Ap5A's efficacy. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental models and conditions.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating Ap5A as a P2Y Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diadenosine pentaphosphate (Ap5A) as a P2Y receptor antagonist against other established alternatives. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to P2Y Receptors and Ap5A
P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, playing crucial roles in a myriad of physiological processes.[1] The eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) are distinguished by their nucleotide selectivity and signaling pathways.[2] The development of selective antagonists is critical for elucidating the specific functions of these receptor subtypes and for their potential as therapeutic targets.[3]
Ap5A, a diadenosine polyphosphate, has been identified as a potent agonist at the P2Y1 receptor.[4] However, the broader characterization of its activity across the P2Y receptor family, particularly as an antagonist, is an area of active investigation. This guide aims to consolidate the current understanding of Ap5A's pharmacological profile in comparison to other well-characterized P2Y receptor antagonists.
Quantitative Comparison of P2Y Receptor Antagonists
The following tables summarize the potency of Ap5A and other selected antagonists at various P2Y receptor subtypes. Data is presented as EC50, IC50, or Ki values, where available. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions.
Table 1: Potency of Antagonists at the P2Y1 Receptor
| Antagonist | Potency (EC50/IC50/Ki) | Comments |
| Ap5A | EC50: 0.32 µM[4] | More potent than ATP (EC50: 0.65 µM).[4] |
| MRS2500 | EC50: 0.95 nM[4] | A highly potent and selective P2Y1 antagonist.[3] |
| MRS2179 | EC50: 0.33 µM[4] | A selective P2Y1 antagonist. |
| Suramin | pA2: 5.77[4] | A non-selective P2 receptor antagonist. |
| PPADS | pA2: 5.98[4] | A relatively non-selective P2Y receptor antagonist. |
Table 2: Potency of Antagonists at other P2Y Receptors
| Receptor | Antagonist | Potency (IC50/Ki) | Comments |
| P2Y2 | AR-C118925 | pA2: 7.4 (IC50: 57 nM) | A selective and competitive P2Y2 antagonist. |
| Suramin | pA2: 4.32 | Less potent at P2Y2 than at P2Y1. | |
| P2Y11 | Ap5A | Inactive | No activation observed.[4] |
| P2Y12 | Cangrelor | EC50: 0.4 nM[4] | A potent and reversible P2Y12 antagonist.[4] |
| Ticagrelor (B1683153) | - | An orally active, reversible P2Y12 antagonist. | |
| Clopidogrel (active metabolite) | - | An irreversible P2Y12 antagonist. | |
| P2Y13 | Diadenosine tetraphosphate (B8577671) (Ap4A) | Antagonist activity reported | Suggests potential antagonist activity for diadenosine polyphosphates at this receptor.[5] |
| MRS2211 | IC50: 1.1 µM | An antagonist of the P2Y13 receptor. |
Signaling Pathways and Experimental Workflows
To understand the validation of P2Y receptor antagonists, it is essential to be familiar with their signaling cascades and the experimental procedures used to assess their activity.
P2Y Receptor Signaling Pathways
P2Y receptors couple to different G proteins, leading to distinct downstream signaling events. The Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) primarily activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. The Gi-coupled receptors (P2Y12, P2Y13, P2Y14) inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels. The Gs-coupled P2Y11 receptor stimulates adenylyl cyclase, increasing cAMP levels.[1][2]
Caption: P2Y Receptor Signaling Pathways.
Experimental Workflow for Antagonist Validation
The validation of a P2Y receptor antagonist typically involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Caption: Antagonist Validation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used in the validation of P2Y receptor antagonists.
Intracellular Calcium Mobilization Assay
This assay is a functional screen to measure the ability of a compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled P2Y receptor activation.
Principle: Cells expressing the P2Y receptor of interest are loaded with a calcium-sensitive fluorescent dye. The addition of a P2Y receptor agonist triggers an increase in intracellular calcium, leading to a change in fluorescence intensity. An antagonist will inhibit this response in a dose-dependent manner.
Protocol Summary:
-
Cell Culture: Maintain cell lines stably or transiently expressing the human P2Y receptor subtype of interest (e.g., HEK293, CHO, or 1321N1 cells) in appropriate culture conditions.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Wash the cells to remove excess dye and add varying concentrations of the test antagonist (e.g., Ap5A). Incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence, inject a known concentration of a P2Y receptor agonist (e.g., ADP for P2Y1, UTP for P2Y2) and record the fluorescence intensity over time.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of the inhibition of the agonist-induced fluorescence signal.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the P2Y receptor is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound's ability to displace the radioligand is measured, and its binding affinity (Ki) is determined.
Protocol Summary:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2Y receptor and prepare a crude membrane fraction by differential centrifugation.[6] Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500 for P2Y1), and a range of concentrations of the unlabeled test compound.[6]
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membrane-bound radioligand.[6][7]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]
Conclusion
The validation of Ap5A as a P2Y receptor antagonist requires a systematic approach employing a combination of functional and binding assays. While Ap5A demonstrates notable potency as an agonist at the P2Y1 receptor, its antagonist profile across the P2Y receptor family is not yet fully elucidated. The available data suggests potential antagonist activity at certain subtypes, such as P2Y13, but further comprehensive studies are necessary to determine its complete selectivity and potency profile.
In comparison, compounds like MRS2500 for P2Y1, AR-C118925 for P2Y2, and the thienopyridines and ticagrelor for P2Y12 offer high potency and well-defined selectivity, making them valuable tools for targeted research. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and execute studies aimed at further characterizing Ap5A and other novel P2Y receptor modulators. The continued exploration of such compounds is vital for advancing our understanding of purinergic signaling and for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Ap5A Detection
For researchers, scientists, and drug development professionals, the accurate quantification of diadenosine pentaphosphate (Ap5A) is crucial for understanding its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), are two of the most powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. Mass Spectrometry for Ap5A Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance. | Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification. |
| Sensitivity | Generally in the picomole range for diadenosine polyphosphates.[1] For other nucleotides, LODs are reported to be around 0.08 pmol. | Offers higher sensitivity, often in the femtomole to picomole range. The highest sensitivity for dinucleoside polyphosphates is achieved with this method.[2] |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, with mass transitions providing a high degree of specificity, minimizing interferences from complex biological matrices. |
| Derivatization | Generally not required for UV detection. | Not required for the analyte itself, but derivatization can sometimes be used to improve chromatographic separation or ionization efficiency. |
| Instrumentation Cost | Lower to moderate. | High. |
| Throughput | Can be high, with typical run times of 15-30 minutes. | Similar to HPLC, but may require more extensive sample preparation. |
| Primary Application | Well-suited for routine analysis and quantification of Ap5A in less complex matrices or when high sensitivity is not the primary requirement. | The gold standard for sensitive and specific quantification of Ap5A in complex biological samples, and for confirmatory analysis. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS for the analysis of Ap5A and related nucleotides.
HPLC-UV Method for Diadenosine Polyphosphates
This protocol is based on a method for the quantification of diadenosine polyphosphates in human platelets.[1]
-
Sample Preparation:
-
Deproteinization of the sample.
-
Selective concentration of diadenosine polyphosphates using boronate affinity chromatography.
-
Desalting of the sample prior to HPLC analysis.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Ion-pair reversed-phase perfusion chromatography column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a potassium phosphate (B84403) buffer containing an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Internal Standard: Di(1,N6-ethenoadenosine) hexaphosphate can be used.
-
LC-MS/MS Method for Nucleotide Analysis
This protocol is a general representation based on methods for quantifying various nucleotides in biological samples.[3][4]
-
Sample Preparation:
-
Extraction of nucleotides from the biological matrix (e.g., cell lysates, plasma) using a suitable solvent like methanol (B129727) or acetonitrile, often containing an internal standard.
-
Centrifugation to pellet proteins and cellular debris.
-
The supernatant is collected, dried, and reconstituted in the mobile phase.
-
-
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol with the same additive.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Ap5A and the internal standard.
-
Visualizing the Workflow and a Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Workflow for cross-validation of HPLC and MS methods for Ap5A detection.
Caption: Hypothetical signaling pathway involving Ap5A.
Conclusion
Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of Ap5A. The choice between them will largely depend on the specific requirements of the study. For routine analysis where picomole-level sensitivity is sufficient and the sample matrix is relatively clean, HPLC-UV offers a cost-effective and reliable solution. However, for applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the unequivocal method of choice. A thorough cross-validation, when feasible, would provide the ultimate confidence in the data generated by either method, ensuring the accuracy and reliability of research findings.
References
- 1. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
A Comparative Guide to Synthetic vs. Endogenous Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and endogenous diadenosine pentaphosphate (Ap5A), a critical signaling molecule involved in various physiological processes, particularly within the cardiovascular system. While direct comparative studies meticulously detailing the nuanced differences between synthetic and endogenous Ap5A are not extensively available in current literature, this document synthesizes the existing experimental data, primarily derived from studies utilizing synthetic Ap5A, to offer a comprehensive overview for research and drug development applications.
Executive Summary
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule, or "alarmone," with concentrations that increase under conditions of cellular stress. It is comprised of two adenosine (B11128) moieties linked by a five-phosphate chain. Synthetic Ap5A is widely used in research to investigate its physiological roles and therapeutic potential. This guide explores the known characteristics of both forms, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the primary signaling pathways. The available data suggests that commercially available synthetic Ap5A is of high purity and is considered functionally equivalent to its endogenous counterpart in experimental settings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for Ap5A, primarily from studies using synthetic versions of the molecule.
Table 1: Receptor Binding and Activation Data for Ap5A
| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |
| EC50 | Cardiac Ryanodine (B192298) Receptor 2 (RyR2) | Sheep | 140 µM | [1] |
| High-Affinity Activation Range | Cardiac Ryanodine Receptor 2 (RyR2) | Sheep | 100 pM - 10 µM (increases open probability to ~0.2) | [1] |
| Concentration for near-maximal activation | Cardiac Ryanodine Receptor 2 (RyR2) | Sheep | >10 µM (open probability close to 1) | [1] |
| Effect on Action Potential | Guinea Pig Atrial Myocardium | Guinea Pig | 100 µM causes shortening | [2] |
| Endogenous Concentration (Myocardium) | Heart Tissue | Unknown | Decreases 10-fold during ischemia | [3] |
Table 2: Physicochemical Properties of Synthetic Ap5A
| Property | Description | Source(s) |
| Purity | Typically ≥95% as determined by HPLC. | |
| Form | White to off-white powder. | |
| Solubility | Soluble in water (e.g., 50 mg/mL). | |
| Storage | Recommended at -20°C. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of Ap5A.
Protocol 1: Measurement of Ap5A Effects on Single Ryanodine Receptor (RyR2) Channel Function
This protocol is adapted from studies investigating the effects of Ap5A on the gating of sheep cardiac ryanodine receptors.[1][4]
1. Vesicle Preparation:
-
Isolate sarcoplasmic reticulum (SR) microsomes from sheep cardiac muscle.
-
Fractionate the microsomes on a discontinuous sucrose (B13894) gradient to enrich for heavy SR vesicles containing RyR2.
2. Bilayer Formation:
-
Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in decane) across a small aperture in a polysulfone cup separating two chambers (cis and trans).
3. Vesicle Fusion:
-
Add the SR vesicles to the cis chamber (representing the cytosolic side).
-
Induce fusion of the vesicles with the bilayer by adding a salt gradient (e.g., NaCl) to the cis chamber.
4. Single-Channel Recording:
-
After incorporation of a single RyR2 channel, perfuse the cis chamber with a solution containing a defined free Ca²⁺ concentration (e.g., 10 µM), buffered with EGTA.
-
Apply a holding potential (e.g., 0 mV) and record single-channel currents using an amplifier.
5. Application of Ap5A:
-
Prepare stock solutions of synthetic Ap5A in the recording buffer.
-
Add Ap5A to the cis chamber at desired final concentrations.
-
Record channel activity and analyze the open probability (Po) and channel gating kinetics.
Protocol 2: Assessment of Ap5A Effects on Cardiac Action Potentials
This protocol is based on studies examining the electrophysiological effects of Ap5A in guinea pig atrial myocardium.[2]
1. Tissue Preparation:
-
Isolate the heart from a guinea pig and dissect the working atrial myocardium in a Tyrode solution.
-
Mount the tissue in an organ bath continuously perfused with oxygenated Tyrode solution at a constant temperature (e.g., 37°C).
2. Electrophysiological Recording:
-
Impale a cell in the atrial muscle preparation with a sharp glass microelectrode filled with KCl to record intracellular action potentials.
-
Use a microelectrode amplifier to record the membrane potential.
3. Application of Ap5A:
-
Dissolve synthetic Ap5A in the Tyrode solution to the desired concentration (e.g., 100 µM).
-
Switch the perfusion to the Ap5A-containing solution.
4. Data Analysis:
-
Record action potentials before and after the application of Ap5A.
-
Measure and compare parameters such as action potential duration (APD), resting membrane potential, and action potential amplitude.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to Ap5A.
Ap5A Signaling in Cardiac Myocytes
Caption: Ap5A signaling in cardiac cells.
Experimental Workflow for RyR2 Channel Analysis
References
- 1. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine pentaphosphate affects electrical activity in guinea pig atrium via activation of potassium acetylcholine-dependent inward rectifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diadenosine Pentaphosphate (Ap5A) in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and methodological comparison of Diadenosine pentaphosphate (Ap5A) with its alternatives. Ap5A, a naturally occurring dinucleoside polyphosphate, is a valuable tool in biochemical and pharmacological research due to its potent and specific inhibitory effects on adenylate kinase and its interactions with purinergic receptors. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid researchers in designing and interpreting their experiments.
Data Presentation: Quantitative Comparison of Ap5A and Alternatives
The following tables provide a structured summary of the inhibitory constants (Ki) of Ap5A and other adenylate kinase inhibitors, as well as the half-maximal effective concentrations (EC50) for Ap5A and various agonists at P2 purinergic receptors. These values are essential for comparing the potency and selectivity of these compounds in different experimental contexts.
Table 1: Comparison of Inhibitory Potency (Ki) against Adenylate Kinase (AK)
| Inhibitor | Organism/Tissue Source of AK | Ki Value | Notes |
| Ap5A | Pig Muscle | Not specified, but ranked most potent[1] | Potent competitive inhibitor with respect to both ATP and AMP.[2] |
| Ap5A | Human Hemolysate | Effective at ~2 µM and above | Excellent inhibitor.[3] |
| 1:N6-etheno-Ap5A | Pig Muscle | Less potent than Ap5A | Second most potent in the tested series.[1] |
| Ap6A | Pig Muscle | Less potent than 1:N6-etheno-Ap5A | Third in potency ranking.[1] |
| Gp5A | Pig Muscle | Less potent than Ap6A | Fourth in potency ranking.[1] |
| Ap4A | Pig Muscle | Less potent than Gp5A | Fifth in potency ranking.[1] |
| Up5A | Pig Muscle | Least potent in the tested series | Sixth in potency ranking.[1] |
Table 2: Comparative Agonist Potency (EC50) at P2Y Receptors
| Agonist | Receptor Subtype | EC50 Value (µM) | Cell Type/System |
| Ap5A | P2Y1 | 0.32 | Not specified |
| ATP | P2Y1 | 1.5 | Human |
| 2-MeS-ADP | P2Y1 | 0.006 | Human |
| ATP | P2Y2 | 0.085 | Human |
| UTP | P2Y2 | 0.049 | Human |
| 2-MeS-ADP | P2Y12 | Not specified, potent agonist | Human |
| ADP | P2Y12 | Not specified, potent agonist | Human |
Table 3: Comparative Agonist Potency (EC50) at P2X Receptors
| Agonist | Receptor Subtype | EC50 Value (nM) | Notes |
| ATP | P2X1 | Not specified | |
| α,β-meATP | P2X1 | Not specified | Potent agonist |
| Ap5A | P2X (general) | Approx. 100 times more potent than ATP | In producing phasic contractions of guinea-pig vas deferens.[4] |
| α,β-meATP | P2X (general) | Approx. 100 times more potent than ATP | In producing phasic contractions of guinea-pig vas deferens.[4] |
| 2-MeSATP | P2X1 | 54 | |
| 2-MeSATP | P2X3 | 350 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of Ap5A.
Adenylate Kinase Catalytic Cycle and Inhibition by Ap5A
This diagram illustrates the central role of adenylate kinase in cellular energy homeostasis by catalyzing the reversible reaction between two ADP molecules to form ATP and AMP.[2] It also depicts how Ap5A, as a bisubstrate analog, competitively inhibits this reaction.[2]
P2Y Receptor Signaling Pathway in Platelet Aggregation
This diagram outlines the signaling cascade initiated by the binding of ADP to P2Y1 and P2Y12 receptors on platelets, leading to platelet aggregation. Ap5A can modulate these pathways by acting on P2Y receptors. Co-activation of both P2Y1 and P2Y12 is necessary for complete platelet activation.[5]
Experimental Workflow for Determining the Inhibitory Constant (Ki)
This diagram outlines a typical workflow for determining the inhibitory constant (Ki) of a compound like Ap5A for an enzyme, such as adenylate kinase. This involves measuring enzyme kinetics at various substrate and inhibitor concentrations.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[2]
Materials:
-
Adenylate Kinase (AK)
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ap5A in assay buffer.
-
Prepare a series of dilutions of ADP in assay buffer.
-
Prepare a working solution of the coupling enzymes (PK/LDH) and NADH in the assay buffer. A common starting concentration is 10 units/mL for both enzymes and 0.2 mM for NADH.
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations that bracket the Km value.
-
A typical reaction mixture (1 mL) would contain:
-
Assay Buffer
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH solution
-
A fixed concentration of Ap5A (for inhibited reactions) or buffer (for uninhibited control)
-
Varying concentrations of ADP
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[2]
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.[2] Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to the competitive inhibition model and directly calculate the Ki.[2]
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines a general method for assessing the effect of Ap5A on platelet aggregation induced by an agonist like ADP, using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (ADP)
-
Saline
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Measurement:
-
Pipette a defined volume of the adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
To test the inhibitory effect of Ap5A, pre-incubate the PRP with the desired concentration of Ap5A for a specified time (e.g., 1-5 minutes) before adding the agonist. For control experiments, add saline instead of Ap5A.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmission over time for several minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Compare the maximal aggregation in the presence and absence of Ap5A to determine its inhibitory effect.
-
Statistical analysis, such as a t-test or ANOVA, can be used to compare the results between different conditions.
-
Conclusion
Diadenosine pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase and a modulator of purinergic signaling, making it an invaluable tool for researchers. This guide provides a comparative overview of Ap5A's performance against its alternatives, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual aid for understanding the molecular mechanisms and experimental design. By utilizing this information, researchers, scientists, and drug development professionals can make more informed decisions when employing Ap5A in their studies, leading to more robust and reproducible experimental outcomes.
References
- 1. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP signalling through P2Y purinoceptor 12 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Diadenosine Pentaphosphate Pentasodium
This guide provides immediate safety, handling, and disposal protocols for Diadenosine pentaphosphate pentasodium (Ap5A), a vital research compound. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), procedural steps, and disposal plans to ensure a safe laboratory environment.
Physicochemical and Safety Data
This compound is a white to off-white powder.[1] While extensive toxicological data is not available, it should be handled by qualified personnel trained in laboratory procedures.[1][2] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅·5Na | [1][2][3] |
| Molecular Weight | 1026.28 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥95% (HPLC) | [2][3] |
| Solubility | 50 mg/mL in water | [1][2] |
| Storage Temperature | -20°C under inert atmosphere | [1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to identify all potential hazards before beginning any experiment.[4] The minimum required PPE for handling this compound in a laboratory setting where chemical, biological, or radiological hazards are present includes:[5]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[5] For tasks with a splash hazard, such as preparing solutions, chemical splash goggles should be worn.[6] A face shield, worn in addition to goggles, is recommended when handling larger quantities or when there is a significant risk of splashing.[5] All eye and face protection should be ANSI Z87.1 compliant.[5]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[5] If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[5] For tasks with a higher risk of exposure, consider wearing double gloves.[5]
-
Body Protection : A lab coat is essential to protect skin and clothing from potential spills.[4][7] Long pants and closed-toe shoes must be worn at all times in the laboratory.[5]
-
Respiratory Protection : Due to the powdered nature of the compound, a NIOSH-approved N95 particulate respirator is recommended, especially when weighing or transferring the powder, to prevent inhalation.[4][8]
Operational Plan: Handling and Solution Preparation
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container at -20°C in a dry, inert atmosphere.[1][2]
-
For maximum product recovery, centrifuge the vial before opening the cap.[1][2]
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Preparation :
-
Don the appropriate PPE as outlined above (lab coat, gloves, and safety goggles).
-
Perform the weighing of the powder in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.
-
-
Weighing :
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weigh boat.
-
-
Dissolving :
-
Transfer the powder to an appropriate sterile container.
-
Add the required volume of sterile, purified water to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of water for every 50 mg of powder).
-
Gently vortex or swirl the container until the powder is completely dissolved.
-
-
Sterilization and Storage :
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and excess solutions, should be disposed of in accordance with local, state, and federal regulations. As the toxicological properties have not been fully investigated, it is prudent to treat the waste as potentially hazardous.[10] Do not empty into drains.[10] Collect waste in a suitable, labeled container for disposal by trained personnel.[10]
Signaling Pathway
Diadenosine pentaphosphate (Ap5A) is recognized as an endogenous signaling molecule, often referred to as an "alarmone," that is released into the extracellular space under conditions of cellular stress.[8][11] It can then interact with various purinergic receptors on target cells, initiating intracellular signaling cascades.[8]
Caption: Extracellular Ap5A signaling via a G-protein coupled purinergic receptor.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. youtube.com [youtube.com]
- 8. P1,P5-二(腺苷-5′)五磷酸 五钠盐 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
